6-Iodoimidazo[1,2-b]pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-iodoimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBGGLUVDVJPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold has emerged as a cornerstone in medicinal chemistry, transitioning from a heterocyclic curiosity to a privileged core structure in a multitude of clinically relevant molecules. Its unique electronic properties, rigid bicyclic nature, and synthetic tractability have made it a fertile ground for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for imidazo[1,2-b]pyridazine compounds. It delves into their diverse pharmacological applications, with a particular focus on their role as kinase inhibitors in oncology and immunology. Detailed structure-activity relationships, mechanistic insights into their binding modes, and a summary of their progression into clinical trials underscore the therapeutic potential of this remarkable heterocyclic system.
Introduction: The Rise of a Privileged Scaffold
The landscape of modern drug discovery is characterized by the pursuit of molecular scaffolds that offer a blend of desirable properties: synthetic accessibility, metabolic stability, and the ability to be decorated with functional groups that can be fine-tuned to achieve high potency and selectivity for a specific biological target. The imidazo[1,2-b]pyridazine ring system has, over the past few decades, proven to be one such "privileged scaffold." Its journey from a subject of academic curiosity in the mid-20th century to the core of approved therapeutics and promising clinical candidates is a testament to its versatile nature.
This guide will navigate the rich history and chemistry of imidazo[1,2-b]pyridazines, offering a technical deep-dive for researchers engaged in their synthesis and therapeutic application. We will explore the foundational synthetic routes, the explosion of modern catalytic methods for their functionalization, and the critical insights gained from structure-activity relationship (SAR) studies that have propelled these compounds into the forefront of drug development.
Discovery and Historical Perspective
The exploration of the imidazo[1,2-b]pyridazine nucleus dates back to at least 1966, where its synthesis and initial characterization were reported in the chemical literature.[1] Early investigations focused on the fundamental chemistry of this novel heterocyclic system. However, its potential as a pharmacophore began to gain significant traction in subsequent decades as researchers recognized its structural resemblance to endogenous purines, suggesting a potential for interaction with a wide array of biological targets. This initial insight has since blossomed into a broad spectrum of therapeutic applications, ranging from anti-inflammatory and antimicrobial agents to treatments for metabolic and sleeping disorders. A pivotal moment in the history of this scaffold was the development and approval of Ponatinib, a multi-kinase inhibitor, which solidified the therapeutic importance of the imidazo[1,2-b]pyridazine core and spurred a renaissance in its exploration.[1]
Synthetic Strategies: From Classical to Contemporary
The construction and functionalization of the imidazo[1,2-b]pyridazine core have been the subject of extensive research, leading to a diverse toolbox of synthetic methodologies.
Foundational Synthesis: The Condensation Reaction
The most classical and widely employed method for the synthesis of the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[2] This reaction, typically carried out under mild basic conditions (e.g., using sodium bicarbonate), proceeds via an initial alkylation of the most nucleophilic ring nitrogen of the 3-aminopyridazine, followed by an intramolecular cyclization to form the fused imidazole ring.
A crucial aspect for the success of this reaction is the presence of a halogen on the pyridazine ring, which influences the nucleophilicity of the ring nitrogens and favors the desired regioselectivity of the initial alkylation.[2]
Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
-
Step 1: Preparation of 3-Amino-6-chloropyridazine. To 3,6-dichloropyridazine, add aqueous ammonia and heat in a sealed vessel at 130°C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with water, and dried to yield 3-amino-6-chloropyridazine.
-
Step 2: Condensation with α-Bromoacetophenone. A mixture of 3-amino-6-chloropyridazine, α-bromoacetophenone, and sodium bicarbonate in a suitable solvent such as ethanol is refluxed for several hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 6-chloro-2-phenylimidazo[1,2-b]pyridazine.[2]
Diagram: General Synthesis of the Imidazo[1,2-b]pyridazine Core
References
Spectroscopic Characterization of 6-Iodoimidazo[1,2-b]pyridazine: A Comprehensive Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 6-iodoimidazo[1,2-b]pyridazine serves as a crucial intermediate in the synthesis of a wide array of potent therapeutic agents, including kinase inhibitors for cancer therapy. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in synthetic and drug development workflows. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in experimental data and established spectroscopic principles.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the IUPAC name this compound, is a bicyclic heteroaromatic system. The numbering of the ring system, crucial for spectroscopic assignments, follows established conventions. The iodine atom at the 6-position significantly influences the electronic distribution within the rings, which is reflected in its spectral characteristics.
A comprehensive spectroscopic analysis provides a unique fingerprint of the molecule. NMR spectroscopy reveals the connectivity and chemical environment of the hydrogen and carbon atoms, IR spectroscopy identifies the functional groups and vibrational modes of the molecule, and mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information for its identification.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the imidazopyridazine core. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the iodine atom and the nitrogen atoms within the heterocyclic system.
Experimental Protocol for ¹H NMR:
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion.
Data Interpretation:
Logical Workflow for Proton Assignment:
Caption: Predicted ¹H NMR signal assignments for this compound.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six signals are expected, corresponding to the six carbon atoms in the bicyclic system. The chemical shift of the carbon atom directly attached to the iodine (C-6) will be significantly affected.
Experimental Protocol for ¹³C NMR:
The sample preparation is the same as for ¹H NMR. The ¹³C NMR spectrum is typically recorded on the same instrument, often using broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
Data Interpretation:
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 120-125 | Imidazole ring carbon |
| C-3 | 110-115 | Imidazole ring carbon |
| C-5 | 140-145 | Bridgehead carbon |
| C-6 | 85-95 | Carbon bearing iodine |
| C-7 | 125-130 | Pyridazine ring carbon |
| C-8 | 115-120 | Pyridazine ring carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrational modes of the bonds.
Experimental Protocol for IR Spectroscopy:
The IR spectrum of a solid sample of this compound can be obtained using the potassium bromide (KBr) pellet method or by using Attenuated Total Reflectance (ATR) FT-IR spectroscopy. The sample is mixed with dry KBr powder and pressed into a thin pellet, or a small amount of the solid is placed directly on the ATR crystal.
Data Interpretation:
The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N bond stretching vibrations of the imidazopyridazine ring, and the C-I stretching vibration.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 1650-1450 | C=C and C=N stretching | Imidazopyridazine ring |
| 1400-1000 | In-plane C-H bending | Aromatic C-H |
| 900-675 | Out-of-plane C-H bending | Aromatic C-H |
| 600-500 | C-I stretching | Carbon-Iodine bond |
The presence of a band in the 600-500 cm⁻¹ region would be indicative of the C-I bond, although it may be weak. The overall pattern of bands in the fingerprint region (1500-600 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a compound.
Experimental Protocol for Mass Spectrometry:
A dilute solution of this compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass and elemental formula.
Data Interpretation:
The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. The exact mass of the molecular ion can be used to confirm the elemental formula C₆H₄IN₃. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom.
Fragmentation Pathway:
Under ionization, the molecular ion can undergo fragmentation, providing structural information. A plausible fragmentation pathway for this compound would involve the loss of the iodine atom or fragmentation of the heterocyclic rings.
Caption: A plausible mass spectral fragmentation pathway for this compound.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₆H₄IN₃ | 244.95 |
| [M+H]⁺ | C₆H₅IN₃ | 245.96 |
| [M-I]⁺ | C₆H₄N₃ | 118.04 |
Conclusion
The spectroscopic data of this compound provides a comprehensive and unique set of parameters for its unequivocal identification and characterization. While direct experimental spectra were not found in a single comprehensive source within the performed searches, this guide provides a robust, predictive analysis based on the well-established principles of NMR, IR, and MS, and by drawing comparisons with closely related analogs. For researchers and professionals in the field of drug development, a thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the quality and integrity of this vital synthetic intermediate. It is strongly recommended that experimental data be acquired and compared with the predictions laid out in this guide for definitive structural confirmation.
Solubility and stability of 6-Iodoimidazo[1,2-b]pyridazine
An In-depth Technical Guide to the Solubility and Stability of 6-Iodoimidazo[1,2-b]pyridazine
Executive Summary
This compound is a key heterocyclic scaffold and a versatile intermediate in medicinal chemistry, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[1][2] The utility of any active pharmaceutical ingredient (API) or intermediate is fundamentally governed by its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical overview of the theoretical and practical considerations for characterizing the solubility and stability of this compound. As a Senior Application Scientist, this document is structured to provide not just protocols, but the causal scientific reasoning behind them, enabling researchers to design and execute robust characterization studies. We will explore methodologies for determining solubility in various media and a systematic approach to forced degradation studies for identifying potential liabilities and degradation pathways, in line with regulatory expectations.[3][4]
Core Physicochemical Profile of this compound
A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies. The this compound structure combines an electron-rich imidazole ring with an electron-deficient pyridazine ring, creating a unique electronic profile that influences its behavior.
Chemical Structure and Properties
The key structural features include the fused bicyclic system, a basic nitrogen in the imidazole ring, and a lipophilic iodo-substituent on the pyridazine ring.
Caption: Chemical structure of this compound.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄IN₃ | PubChem[5] |
| Molecular Weight | 245.02 g/mol | PubChem[5] |
| XLogP3 | 1.8 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Topological Polar Surface Area | 30.2 Ų | PubChem[5] |
The computed XLogP3 of 1.8 suggests moderate lipophilicity. The presence of two nitrogen atoms as hydrogen bond acceptors indicates potential for interaction with protic solvents, though its overall solubility in aqueous media is expected to be low.
Solubility Profiling
Solubility is a critical attribute that impacts bioavailability, formulation development, and synthetic reaction conditions. A thorough solubility profile across a range of relevant solvents and pH conditions is therefore non-negotiable.
Causality Behind Solubility Behavior
The solubility of this compound is a balance of several factors:
-
Crystal Lattice Energy: As a solid crystalline substance, significant energy is required to overcome the intermolecular forces in the crystal lattice.[6]
-
Lipophilicity: The iodine atom and the aromatic rings contribute to its lipophilic character, favoring solubility in organic solvents.
-
Polarity and Basicity: The nitrogen atoms in the fused ring system introduce polarity and provide basic centers that can be protonated at low pH, potentially increasing aqueous solubility. The pyridazine ring system itself is known to be a weak base.[7]
Experimental Workflow for Solubility Determination
A systematic approach is required to quantify solubility. The equilibrium shake-flask method is the gold standard for its reliability and direct measurement of thermodynamic solubility.
Caption: Experimental workflow for shake-flask solubility determination.
Protocol: pH-Dependent Aqueous Solubility
Rationale: Many APIs contain ionizable groups, and their aqueous solubility can change dramatically with pH. This is critical for predicting absorption in the gastrointestinal tract. Given the basic nitrogens in the imidazo[1,2-b]pyridazine core, an increase in solubility at lower pH is anticipated.
Methodology:
-
Buffer Preparation: Prepare a series of biocompatible buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of each buffer in separate glass vials.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase to fall within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve of the compound.
-
Data Reporting: Report the solubility in mg/mL or µg/mL at each pH.
Solubility in Organic Solvents
Rationale: Knowledge of solubility in organic solvents is essential for synthetic route development, purification (crystallization), and the preparation of stock solutions for in vitro assays.
Expected Profile & Data: Based on general principles and supplier information, a qualitative solubility profile can be predicted.[6]
Table 2: Predicted Solubility in Common Laboratory Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions effectively solvate the polar heterocyclic core. |
| Alcohols | Methanol, Ethanol | Moderate | Hydrogen bonding potential with solvent, balanced by the compound's lipophilicity. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Good for dissolving lipophilic compounds, but may be less effective at solvating the polar regions. |
| Ethers | THF, 1,4-Dioxane | Low | Lower polarity and lack of H-bond donating ability. |
| Non-polar | Hexane, Toluene | Very Low / Insoluble | Insufficient polarity to overcome the crystal lattice energy of the compound. |
Stability Assessment and Forced Degradation
Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency over time.[4] Forced degradation, or stress testing, is the cornerstone of this process, designed to accelerate the degradation process to identify likely degradation products and establish stability-indicating analytical methods.[3][8]
The Logic of Forced Degradation
The objective of stress testing is not to completely destroy the molecule but to induce a target degradation of 5-20%. This level of degradation is sufficient to produce and detect the primary degradation products without overly complex secondary reactions.[9] These studies are fundamental for:
-
Elucidating Degradation Pathways: Understanding how the molecule breaks down.
-
Identifying Degradants: Allowing for structural characterization of impurities.
-
Developing Stability-Indicating Methods: Proving that the chosen analytical method (typically HPLC) can separate the parent compound from all potential degradants.
-
Informing Formulation and Packaging: Helping to select excipients and packaging that protect the drug from degradation.
Caption: Workflow for a comprehensive forced degradation study.
Protocols for Forced Degradation Studies
Prerequisite: A robust HPLC method capable of resolving the parent peak from any potential degradants must be developed. A typical starting point would be a C18 column with a gradient elution using acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
A. Acid and Base Hydrolysis
-
Rationale: To assess susceptibility to pH-mediated degradation. The fused imidazole ring may be susceptible to cleavage under harsh conditions.
-
Protocol:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic co-solvent like acetonitrile.
-
For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL.
-
For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots (base for the acid sample, acid for the base sample) before HPLC analysis to prevent column damage.
-
Analyze via HPLC, comparing to an unstressed control sample.
-
B. Oxidative Degradation
-
Rationale: To evaluate the molecule's sensitivity to oxidation. The electron-rich imidazole ring could be a potential site for oxidation.
-
Protocol:
-
Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of ~0.1 mg/mL.
-
Incubate the solution at room temperature, protected from light.
-
Monitor the reaction by taking aliquots at various time points and analyzing directly by HPLC.
-
C. Thermal Degradation
-
Rationale: To assess the intrinsic thermal stability of the molecule in both solid and solution states.
-
Protocol:
-
Solid State: Place a small amount of the solid compound in a vial and heat it in an oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 48 hours). After cooling, dissolve the sample and analyze by HPLC.
-
Solution State: Prepare a solution of the compound in a neutral solvent (e.g., 50:50 acetonitrile:water) and heat as described for hydrolysis studies. Analyze aliquots at time intervals.
-
D. Photostability
-
Rationale: To determine if the compound is sensitive to light, as required by ICH guideline Q1B. The carbon-iodine bond is known to be photosensitive and can undergo homolytic cleavage.[10]
-
Protocol:
-
Expose the solid compound and a solution of the compound to a controlled light source that provides both visible and UV light.
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[10]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
After exposure, analyze both the light-exposed and dark control samples by HPLC to determine the extent of photodegradation.
-
Interpreting Stability Data
The results from the forced degradation studies should be summarized to provide a clear picture of the compound's stability profile.
Table 3: Example Forced Degradation Summary Table
| Stress Condition | Time/Temp | % Degradation | Number of Degradants | Observations / Potential Pathway |
|---|---|---|---|---|
| 0.1 M HCl | 24h @ 60°C | < 5% | 1 | Highly stable to acid hydrolysis. |
| 0.1 M NaOH | 8h @ 60°C | ~15% | 2 | Moderate lability; potential ring opening or displacement of iodine. |
| 3% H₂O₂ | 24h @ RT | < 2% | 0 | Highly stable to oxidation. |
| Thermal (Solid) | 48h @ 80°C | < 1% | 0 | Thermally stable in solid form. |
| Photolytic (Solution) | ICH Q1B | ~25% | 1 major | Significant photodegradation. Major degradant likely the de-iodinated species. |
Conclusions and Recommendations
This guide outlines a comprehensive framework for the characterization of this compound.
-
Solubility: The compound is predicted to have low aqueous solubility at neutral pH but improved solubility in acidic conditions and polar aprotic organic solvents like DMSO. Experimental verification via shake-flask methods is essential for all development programs.
-
Stability: The primary stability liability is likely to be photodegradation, presumably via cleavage of the C-I bond. The compound demonstrates good stability to acid, oxidation, and heat. Moderate sensitivity to base-catalyzed hydrolysis may be observed.
Recommendations for Handling and Storage:
-
Handling: For laboratory use, prepare stock solutions in DMSO. For aqueous assays, consider using acidic buffers to enhance solubility.
-
Storage: The solid material should be stored protected from light in well-sealed containers at controlled room temperature or refrigerated to minimize any potential degradation over long-term storage.
By following the principles and protocols outlined herein, researchers can generate a robust and reliable data package for this compound, facilitating its seamless progression through the drug discovery and development pipeline.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl- (EVT-3492638) | 65610-28-8 [evitachem.com]
- 7. Pyridazine (CAS 289-80-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Therapeutic Potential of 6-Iodoimidazo[1,2-b]pyridazine Derivatives
Abstract
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to a multitude of bioactive molecules with diverse therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the potential therapeutic targets of derivatives originating from 6-iodoimidazo[1,2-b]pyridazine. The strategic placement of the iodine atom at the 6-position serves as a versatile synthetic handle, enabling extensive chemical exploration through various cross-coupling reactions.[3] This guide delves into the key molecular targets, including a range of protein kinases implicated in oncology and autoimmune disorders, and outlines the preclinical evidence supporting the development of these compounds as next-generation therapeutics. Detailed experimental protocols and pathway diagrams are provided to equip researchers and drug development professionals with the foundational knowledge to advance this promising class of molecules.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in drug discovery due to its structural resemblance to purines.[1] This scaffold's unique electronic properties and rigid conformation allow for precise interactions with various biological targets. Its versatility is highlighted by the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®), which features this core structure and is used in the treatment of chronic myeloid leukemia.[1] Beyond oncology, derivatives have shown promise in treating autoimmune diseases, neurodegenerative disorders, and infectious diseases.[1][4]
The 6-iodo-substituted variant of this scaffold is of particular interest as it provides a reactive site for the introduction of diverse chemical moieties, facilitating the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[3]
Key Therapeutic Targets and Mechanisms of Action
The therapeutic potential of this compound derivatives is largely attributed to their ability to modulate the activity of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.
Tyrosine Kinase 2 (Tyk2) in Autoimmune and Inflammatory Diseases
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[5] It is a key mediator of signaling for pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.[5][6] Consequently, inhibiting Tyk2 is a promising strategy for the treatment of autoimmune and inflammatory conditions like psoriasis, Crohn's disease, and systemic lupus erythematosus.[5]
Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Tyk2, specifically targeting its pseudokinase (JH2) domain.[5][6][7] This allosteric inhibition mechanism offers a potential for greater selectivity over other JAK family members, which is a significant advantage in minimizing off-target effects.
Caption: Tyk2 signaling pathway and inhibition by imidazo[1,2-b]pyridazine derivatives.
| Compound Class | Target | Assay | IC50/Ki | Reference |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine | Tyk2 JH2 | Binding Affinity | 0.015 to 0.035 nM (Ki) | [5] |
| Imidazo[1,2-b]pyridazine derivative 6 | Tyk2 JH2 | Cellular IFNα | 12 to 41 nM | [5] |
-
Objective: To determine the binding affinity (Ki) of test compounds for the Tyk2 JH2 domain.
-
Materials:
-
Recombinant human Tyk2 JH2 protein (GST-tagged).
-
Biotinylated tracer ligand.
-
Europium-labeled anti-GST antibody (donor).
-
Streptavidin-conjugated acceptor fluorophore.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
384-well microplates.
-
TR-FRET plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the this compound derivatives in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a solution containing the Tyk2 JH2 protein and the europium-labeled anti-GST antibody.
-
Add 4 µL of a solution containing the biotinylated tracer and the streptavidin-conjugated acceptor.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor) and plot the values against the compound concentration to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Tropomyosin Receptor Kinases (TRKs) in Cancer
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are crucial for neuronal development and function.[8] Gene fusions involving TRK genes lead to the expression of constitutively active TRK fusion proteins, which are oncogenic drivers in a wide range of cancers.[8] TRK inhibitors have shown remarkable efficacy in patients with TRK fusion-positive cancers.
Recent studies have identified imidazo[1,2-b]pyridazine derivatives as potent second-generation TRK inhibitors capable of overcoming resistance mutations that arise during treatment with first-generation inhibitors.[8]
Caption: TRK signaling and its inhibition by imidazo[1,2-b]pyridazine derivatives.
| Compound | Target | Assay | IC50 (nM) | Reference |
| 15m | TRKWT | Kinase Assay | 0.08 | [8] |
| 15m | TRKG595R (mutant) | Kinase Assay | 2.14 | [8] |
| 15m | TRKG667C (mutant) | Kinase Assay | 0.68 | [8] |
-
Objective: To assess the anti-proliferative activity of imidazo[1,2-b]pyridazine derivatives on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., Ba/F3 cells transformed with TRK fusion proteins).[8]
-
Complete cell culture medium.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
PIM Kinases in Hematopoietic Malignancies
The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are proto-oncogenes that are frequently overexpressed in hematopoietic malignancies and solid tumors.[9] PIM kinases promote cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle regulation.[9]
Imidazo[1,2-b]pyridazines have been identified as potent and selective PIM kinase inhibitors.[9] These compounds are ATP-competitive but do not mimic the ATP structure, which contributes to their enhanced selectivity.[9]
Caption: PIM kinase signaling and its inhibition by imidazo[1,2-b]pyridazine derivatives.
| Compound | Cell Line | Assay | IC50 | Reference |
| K00135 | MV4;11 (human leukemia) | Cell Viability | ~1-10 µM | [9] |
| K00135 | RS4;11 (human leukemia) | Cell Viability | ~1-10 µM | [9] |
-
Objective: To measure the direct inhibitory effect of compounds on PIM kinase activity.
-
Materials:
-
Recombinant human PIM1, PIM2, or PIM3 enzyme.
-
Peptide substrate (e.g., "Pimtide").[9]
-
³²P-ATP or a fluorescence-based detection system (e.g., ADP-Glo™).
-
Kinase reaction buffer.
-
Phosphocellulose paper or other separation method.
-
Scintillation counter or fluorescence reader.
-
-
Procedure:
-
Set up kinase reactions in a microplate containing kinase buffer, PIM enzyme, peptide substrate, and varying concentrations of the test compound.
-
Initiate the reaction by adding ATP (spiked with ³²P-ATP if using radiography).
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper to remove unincorporated ³²P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the kinase activity against the compound concentration to determine the IC50.
-
Additional Kinase Targets in Oncology
The versatility of the imidazo[1,2-b]pyridazine scaffold has led to the discovery of inhibitors for other key kinases in cancer biology:
-
Monopolar Spindle 1 (Mps1/TTK): Mps1 is a critical regulator of the spindle assembly checkpoint, and its overexpression is common in various cancers. Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective Mps1 inhibitors with significant anti-proliferative activity.[10]
-
Cyclin-Dependent Kinases 12/13 (CDK12/13): These kinases are involved in transcriptional regulation and are emerging targets, particularly in triple-negative breast cancer. Novel imidazo[1,2-b]pyridazine-based covalent inhibitors of CDK12/13 have been designed.[11]
-
Transforming Growth Factor-β Activated Kinase 1 (TAK1): TAK1 is a key signaling node in pathways that promote cell survival and is upregulated in multiple myeloma. Imidazo[1,2-b]pyridazine analogs have shown potent inhibition of TAK1.[12]
Synthesis of this compound Derivatives
The this compound core is typically synthesized through a cyclization reaction, followed by functionalization. The iodine atom at the 6-position is a key feature that allows for a wide range of modifications using metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3] This synthetic flexibility is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Caption: General synthetic workflow for this compound derivatives.
Conclusion and Future Perspectives
This compound derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and immunology. Their ability to potently and selectively inhibit a range of clinically relevant protein kinases underscores the value of the imidazo[1,2-b]pyridazine scaffold in drug discovery. The 6-iodo substituent provides a crucial synthetic handle for the development of extensive compound libraries, enabling the fine-tuning of pharmacological properties.
Future research should focus on:
-
Improving selectivity profiles to minimize off-target toxicities.
-
Optimizing pharmacokinetic properties to enhance oral bioavailability and in vivo efficacy.
-
Exploring novel therapeutic areas beyond oncology and immunology where these kinase targets are relevant.
-
Investigating combination therapies to overcome drug resistance and enhance therapeutic outcomes.
The continued exploration of this chemical space is poised to deliver novel and effective treatments for a variety of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one | Benchchem [benchchem.com]
Review of imidazo[1,2-b]pyridazine in medicinal chemistry
An In-Depth Technical Guide to the Imidazo[1,2-b]pyridazine Core in Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets through versatile, low-energy binding conformations. The imidazo[1,2-b]pyridazine nucleus, a fused heterocyclic system, has firmly established itself as one such scaffold.[1][2] This bicyclic aromatic structure, an isostere of the naturally occurring purine ring system, provides a rigid and planar core that is amenable to functionalization at multiple positions, enabling chemists to fine-tune its steric, electronic, and pharmacokinetic properties.[3][4]
The significance of the imidazo[1,2-b]pyridazine core was catapulted into the spotlight with the FDA approval of Ponatinib (Iclusig®), a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][3][5] This success story spurred a renaissance of interest in the scaffold, leading to the discovery and development of derivatives with a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, antiparasitic, and neuroprotective properties.[1][2][6] This guide provides a comprehensive review of the imidazo[1,2-b]pyridazine core, covering its synthesis, diverse therapeutic applications, and the critical structure-activity relationships (SAR) that govern its biological function.
PART 1: Synthesis of the Imidazo[1,2-b]pyridazine Core
The construction of the imidazo[1,2-b]pyridazine ring system is most classically and efficiently achieved through a condensation reaction. The primary and most reliable method involves the reaction of a 3-aminopyridazine derivative with an α-haloketone.
Causality of the Reaction: The synthesis relies on a sequence of nucleophilic substitution followed by intramolecular cyclization. The 3-aminopyridazine contains two ring nitrogens. The N1 nitrogen, not adjacent to the amino group, is the most nucleophilic site. Alkylation by the α-haloketone occurs preferentially at this position. This is a critical mechanistic feature, as it correctly positions the side chain for the subsequent intramolecular condensation between the newly introduced ketone and the exocyclic amino group, leading to the formation of the fused imidazole ring.[7] The introduction of a halogen on the pyridazine ring is often used to facilitate the successful formation of the bicyclic product in good yields.[7]
More contemporary approaches have expanded the synthetic toolkit, employing metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira) and C-H activation strategies to functionalize pre-formed imidazo[1,2-b]pyridazine cores or to construct the ring system itself.[8] These advanced methods offer greater flexibility and access to a wider chemical space.
General Experimental Protocol: Classical Synthesis
This protocol describes a general procedure for the synthesis of a 2,6-disubstituted imidazo[1,2-b]pyridazine.
-
Step 1: Initial Reaction Setup. To a solution of 3-amino-6-chloropyridazine (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add the desired α-bromoketone (1.1 eq.).
-
Step 2: Cyclization. Add a mild base, such as sodium bicarbonate (NaHCO₃) (2.0 eq.), to the mixture.
-
Step 3: Heating and Monitoring. Heat the reaction mixture to reflux (typically 80-100 °C) for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Step 4: Work-up. Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, pour the mixture into ice-water to precipitate the product.
-
Step 5: Purification. The crude product is collected by filtration, washed with water, and then purified. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure imidazo[1,2-b]pyridazine derivative.
Caption: General synthetic workflow for the imidazo[1,2-b]pyridazine core.
PART 2: Therapeutic Applications and Biological Activities
The imidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the discovery of potent modulators of various biological targets, leading to applications across multiple disease areas.
Anticancer Activity: A Kinase Inhibition Powerhouse
The most profound impact of this scaffold has been in oncology, primarily through the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.
-
Multi-Kinase Inhibition (Ponatinib): Ponatinib is a potent oral tyrosine kinase inhibitor that targets BCR-ABL, an oncogenic driver in CML. Its design, featuring the imidazo[1,2-b]pyridazine core, allows it to overcome resistance to other tyrosine kinase inhibitors.[9]
-
PIM Kinase Inhibitors: A series of imidazo[1,2-b]pyridazines were identified as potent inhibitors of PIM kinases, which are involved in cell survival and proliferation. Notably, these compounds displayed high selectivity for PIM1 over the highly homologous PIM2.[10] Co-crystal structures revealed an unusual binding mode within the ATP-binding site, which is responsible for this enhanced selectivity.[10]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Modifications of related scaffolds led to the identification of potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2, a key regulator of the cell cycle.[11] These compounds demonstrated favorable oral bioavailability in preclinical models.[11] More recently, novel derivatives have been developed as potent covalent inhibitors of CDK12/13 for the treatment of triple-negative breast cancer (TNBC).[12]
-
Monopolar Spindle 1 (Mps1) Kinase Inhibitors: Mps1 is a critical protein in the spindle assembly checkpoint and is overexpressed in many cancers. Through a process of scaffold hopping and property-based optimization, researchers transformed an initial imidazo[1,2-a]pyrazine hit into an extremely potent and selective imidazo[1,2-b]pyridazine-based Mps1 inhibitor (27f).[13][14] This compound exhibited remarkable antiproliferative activity in the low nanomolar range against various cancer cell lines and was orally active in vivo.[13][14]
-
I-kappa B Kinase (IKKβ) Inhibitors: High-throughput screening identified imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors. Optimization of substituents at the 3- and 6-positions of the scaffold led to increased cell-free IKKβ inhibitory activity and potent inhibition of TNFα production in cellular assays.[15]
Caption: Inhibition of oncogenic signaling by imidazo[1,2-b]pyridazine derivatives.
| Compound Class | Target Kinase(s) | Therapeutic Indication | Key SAR/Insight |
| Ponatinib | BCR-ABL, VEGFR, PDGFR | Chronic Myeloid Leukemia (CML) | Multi-targeted profile overcomes resistance mutations.[9] |
| K00135 Series | PIM1/PIM2 | Leukemia | High selectivity for PIM1 achieved via an unusual binding mode.[10] |
| Mps1 Inhibitors | Mps1 (TTK) | Solid Tumors | Scaffold hop from imidazo[1,2-a]pyrazine improved activity and oral bioavailability.[14] |
| CDK Inhibitors | CDK2, CDK12/13 | General Cancers, TNBC | Potent and selective inhibitors with good plasma levels.[11] Covalent inhibitors developed for CDK12/13.[12] |
| IKKβ Inhibitors | IKKβ | Inflammation/Cancer | Optimization of C3 and C6 positions enhanced cellular activity.[15] |
Anti-inflammatory and Autoimmune Diseases
The Janus kinase (JAK) family plays a key role in cytokine signaling pathways that are central to the pathogenesis of autoimmune and inflammatory diseases.
-
Tyrosine Kinase 2 (Tyk2) Inhibitors: Tyk2, a member of the JAK family, is a promising target for autoimmune disorders.[16] A series of 6-anilino imidazopyridazine-based Tyk2 ligands suffered from poor metabolic stability. Replacing the anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improved this parameter.[16][17] Further SAR studies led to the identification of highly potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain. A key discovery was that an N1-pyridyl substituent on the pyridone ring enhanced Caco-2 permeability, an effect attributed to the formation of stabilizing intramolecular hydrogen bonds.[16] The optimized compound proved highly effective in animal models of arthritis.[16]
Neurological Disorders
The ability to design molecules that can cross the blood-brain barrier opens up applications for central nervous system (CNS) disorders.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: GSK-3β is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[18][19] Structure-activity relationship studies on the imidazo[1,2-b]pyridazine scaffold led to potent GSK-3β inhibitors.[18][19] Crucially, optimized compounds were shown to be brain-penetrant and orally bioavailable, and significantly lowered levels of phosphorylated tau in a triple-transgenic mouse model of Alzheimer's.[18][19]
-
Ligands for β-Amyloid (Aβ) Plaques: Derivatives of this scaffold have been developed as potential imaging agents for detecting Aβ plaques, another hallmark of Alzheimer's disease.[7] In vitro evaluation showed that compounds with a 2-(4′-Dimethylaminophenyl) group exhibited high binding affinity for synthetic Aβ aggregates, making them promising candidates for the development of novel Positron Emission Tomography (PET) radiotracers.[7]
Anti-infective Agents
The imidazo[1,2-b]pyridazine core has been explored for its activity against a wide range of pathogens.
-
Antiviral: Derivatives have shown broad-spectrum activity against picornaviruses, including human rhinoviruses and poliovirus.[3]
-
Antimycobacterial: With the rise of drug-resistant tuberculosis, new structural classes of anti-TB agents are urgently needed. Novel hybrids incorporating imidazo[1,2-b]pyridazine with piperazine and morpholine moieties have been synthesized.[20] Several of these compounds exhibited potent in vitro activity against Mycobacterium tuberculosis H37Rv strains.[20]
-
Antifungal: A series of 3,6-disubstituted imidazo[1,2-b]pyridazines displayed excellent and broad-spectrum antifungal activities against various phytopathogenic fungi, in some cases showing more potent activity than the commercial fungicide hymexazol.[21]
PART 3: Structure-Activity Relationship (SAR) Summary
Analysis across the various therapeutic targets reveals key insights into how substitutions on the imidazo[1,2-b]pyridazine core influence biological activity and pharmacokinetic properties.
-
C2-Position: This position is frequently substituted with an aryl or heteroaryl group. This substituent often projects into a key binding pocket of the target protein. For example, a 2-phenyl group is common in GSK-3β inhibitors, while a 2-(4′-dimethylaminophenyl) moiety was found to be crucial for high-affinity binding to β-amyloid plaques.[7][19]
-
C3-Position: Modification at this site can significantly impact potency and selectivity. For instance, in IKKβ inhibitors, optimization of the C3-amide substituent was a key step in improving activity.[15]
-
C6-Position: This is perhaps the most critical position for modulation. Substituents here can profoundly affect potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In the Tyk2 program, changing the C6-substituent was the pivotal modification that solved the issue of metabolic instability.[16] Similarly, for Mps1 inhibitors, property-based optimization at the C6-position was essential for achieving oral bioavailability.[13][14]
Caption: Key positions on the imidazo[1,2-b]pyridazine core for SAR modulation.
Conclusion and Future Perspectives
The imidazo[1,2-b]pyridazine scaffold is a testament to the power of privileged structures in modern drug discovery. Its rigid, planar geometry and multiple points for chemical diversification have made it a highly successful core for developing potent and selective modulators of diverse biological targets, most notably protein kinases. The journey from initial hits to clinically approved drugs like Ponatinib and highly optimized preclinical candidates for autoimmune and neurodegenerative diseases highlights the versatility and potential of this heterocyclic system.
Future research will likely focus on several key areas. The continued exploration of this scaffold against new and challenging biological targets is a certainty. As our understanding of disease biology deepens, the imidazo[1,2-b]pyridazine core will undoubtedly be applied to novel pathways. Furthermore, the development of new synthetic methodologies, particularly in the realm of C-H functionalization, will grant access to previously inaccessible chemical space and allow for even more refined control over molecular properties. The challenge will remain to balance potency and selectivity with optimal pharmacokinetic profiles, a task for which the imidazo[1,2-b]pyridazine scaffold has repeatedly proven its worth.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 6-Iodoimidazo[1,2-b]pyridazine: Core Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms provide a versatile template for designing ligands that can interact with a wide array of biological targets. This has led to the development of numerous derivatives with a remarkable range of pharmacological activities, including potent kinase inhibitors for anticancer therapies. The 6-iodo-substituted variant, in particular, serves as a crucial intermediate, where the iodine atom can be readily displaced or utilized in cross-coupling reactions to introduce further molecular complexity and fine-tune the biological activity of the final compound. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of 6-iodoimidazo[1,2-b]pyridazine, with a focus on the underlying chemical principles and practical experimental considerations.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will often depend on the availability of starting materials, desired scale of the reaction, and the specific substitution patterns required in the final molecule. The primary strategies revolve around two core concepts:
-
Construction of the imidazo[1,2-b]pyridazine ring system with a pre-installed iodine atom at the 6-position. This approach necessitates the synthesis of a 6-iodo-substituted pyridazine precursor.
-
Formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the iodine atom at the 6-position. This typically involves a halogen exchange reaction on a 6-chloro or 6-bromo analogue.
This guide will delve into the foundational starting materials and the key transformations involved in these synthetic routes.
Part 1: Synthesis of Key Pyridazine Precursors
The cornerstone of the most common synthetic routes to this compound is the appropriately substituted 3-aminopyridazine. This section details the preparation of the essential chloro- and iodo-substituted aminopyridazines.
From Maleic Hydrazide to 3,6-Dichloropyridazine: The Gateway Intermediate
The journey towards our target molecule often begins with the commercially available and inexpensive maleic hydrazide (pyridazine-3,6-diol). This is converted to the highly versatile intermediate, 3,6-dichloropyridazine.
Reaction Scheme:
Figure 1: Synthesis of 3,6-Dichloropyridazine.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine [1][2][3][4][5]
-
Reagents and Equipment: Maleic hydrazide, phosphorus oxychloride (POCl₃), round-bottom flask, reflux condenser, heating mantle, and appropriate work-up and purification apparatus.
-
Procedure:
-
To a round-bottom flask charged with maleic hydrazide, slowly add an excess of phosphorus oxychloride under a fume hood.
-
Heat the reaction mixture to reflux (typically around 80-125°C) for several hours (4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][3]
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice. This step should be performed with extreme caution as the reaction of residual POCl₃ with water is highly exothermic.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or aqueous ammonia, until the pH is approximately 8.[1][2]
-
The crude 3,6-dichloropyridazine often precipitates as a solid and can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[1][3]
-
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): Serves as both the chlorinating agent and the solvent in many procedures. Its excess ensures the complete conversion of the diol to the dichloride.
-
Heat: Provides the necessary activation energy for the substitution reaction to occur.
-
Quenching on ice and neutralization: These steps are crucial for the safe decomposition of excess POCl₃ and for the precipitation of the product, which is typically a solid at neutral or slightly basic pH.
| Parameter | Value | Reference |
| Starting Material | Maleic Hydrazide | [1][2][3][4][5] |
| Reagent | Phosphorus oxychloride (POCl₃) | [1][2][3][4][5] |
| Temperature | 80-125 °C | [1][3][5] |
| Reaction Time | 4-12 hours | [3][5] |
| Typical Yield | 70-90% | [1][3] |
Selective Amination: Synthesis of 3-Amino-6-chloropyridazine
With 3,6-dichloropyridazine in hand, the next critical step is a selective nucleophilic aromatic substitution to introduce an amino group at one of the chloro-positions.
Reaction Scheme:
Figure 2: Synthesis of 3-Amino-6-chloropyridazine.
Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [6]
-
Reagents and Equipment: 3,6-Dichloropyridazine, aqueous ammonia, a sealed reaction vessel (e.g., a pressure vessel or autoclave), heating source.
-
Procedure:
-
Place 3,6-dichloropyridazine and a significant excess of aqueous ammonia in a sealed reaction vessel.
-
Heat the mixture to a temperature typically in the range of 100-150°C for several hours. The reaction is usually conducted under pressure.
-
After cooling the reaction vessel to room temperature, the product often crystallizes out of the solution.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
-
Causality Behind Experimental Choices:
-
Excess Aqueous Ammonia: The use of a large excess of ammonia helps to favor the monosubstitution product over the disubstitution product and drives the reaction to completion.
-
Sealed Vessel and Heat: Heating the reaction mixture in a sealed vessel allows the reaction to be carried out at temperatures above the boiling point of the aqueous ammonia solution, which is necessary to achieve a reasonable reaction rate for this nucleophilic aromatic substitution.
| Parameter | Value | Reference |
| Starting Material | 3,6-Dichloropyridazine | [6] |
| Reagent | Aqueous Ammonia | [6] |
| Temperature | 100-150 °C | [6] |
| Reaction Time | 6-12 hours | |
| Typical Yield | 75-85% |
Halogen Exchange: Towards 3-Amino-6-iodopyridazine
While 3-amino-6-chloropyridazine is a viable precursor for forming the imidazo[1,2-b]pyridazine ring, which can then undergo a subsequent halogen exchange, a more direct route involves the synthesis of 3-amino-6-iodopyridazine first. This is typically achieved through a halogen exchange reaction on a dihalopyridazine precursor.
Reaction Scheme:
Figure 3: Synthesis of 3-Amino-6-iodopyridazine.
Experimental Protocol: Two-Step Synthesis of 3-Amino-6-iodopyridazine
Step 1: Synthesis of 3,6-Diiodopyridazine
-
Reagents and Equipment: 3,6-Dichloropyridazine, sodium iodide (NaI), a suitable solvent (e.g., acetonitrile or DMF), and potentially an acid catalyst.
-
Procedure:
-
Dissolve 3,6-dichloropyridazine and an excess of sodium iodide in a suitable solvent.
-
Heat the reaction mixture to reflux for an extended period. The progress of this Finkelstein-type reaction can be monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or chromatography.
-
Step 2: Synthesis of 3-Amino-6-iodopyridazine
-
Reagents and Equipment: 3,6-Diiodopyridazine, aqueous ammonia, a sealed reaction vessel.
-
Procedure:
-
Similar to the synthesis of the chloro-analogue, 3,6-diiodopyridazine is heated with aqueous ammonia in a sealed vessel.
-
The reaction conditions (temperature and time) may need to be optimized, as the C-I bond is more labile than the C-Cl bond, which could lead to side reactions.
-
Work-up and purification are performed as described for 3-amino-6-chloropyridazine.
-
Part 2: Construction of the Imidazo[1,2-b]pyridazine Core
The hallmark reaction for the synthesis of the imidazo[1,2-b]pyridazine scaffold is the condensation of a 3-aminopyridazine with an α-halocarbonyl compound.
The Classical Condensation Reaction
This robust and widely used method allows for the efficient construction of the bicyclic ring system.
Reaction Scheme:
Figure 4: General scheme for Imidazo[1,2-b]pyridazine synthesis.
Experimental Protocol: General Procedure for the Synthesis of 6-Haloimidazo[1,2-b]pyridazines
-
Reagents and Equipment: 3-Amino-6-halopyridazine (chloro or iodo), an α-haloketone or α-haloaldehyde (e.g., bromoacetaldehyde or chloroacetaldehyde), a suitable solvent (e.g., ethanol, DMF), and optionally a mild base (e.g., sodium bicarbonate).
-
Procedure:
-
Dissolve the 3-amino-6-halopyridazine and the α-halocarbonyl compound in a suitable solvent.
-
If a base is used, it is added to the reaction mixture.
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the product may precipitate and can be collected by filtration.
-
Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
-
Mechanistic Insights:
The reaction proceeds via a two-step mechanism:
-
N-Alkylation: The exocyclic amino group of the 3-aminopyridazine acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide ion.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular condensation between the remaining ring nitrogen and the carbonyl group, followed by dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system.
The presence of a halogen at the 6-position of the pyridazine ring is crucial for the success of this reaction. It deactivates the adjacent ring nitrogen, making the exocyclic amino group the more nucleophilic site for the initial attack on the α-halocarbonyl compound.
Part 3: Specific Routes to this compound
Direct Synthesis from 3-Amino-6-iodopyridazine
This is the most straightforward approach, provided that the iodo-substituted aminopyridazine is readily available.
Reaction Scheme:
Figure 5: Direct synthesis of this compound.
The experimental protocol for this reaction follows the general procedure described in section 2.1.
Halogen Exchange on 6-Chloroimidazo[1,2-b]pyridazine
An alternative strategy involves the synthesis of the more readily accessible 6-chloroimidazo[1,2-b]pyridazine, followed by a Finkelstein reaction to introduce the iodine.
Reaction Scheme:
Figure 6: Halogen exchange to form this compound.
Experimental Protocol: Finkelstein Reaction
-
Reagents and Equipment: 6-Chloroimidazo[1,2-b]pyridazine, sodium iodide, a high-boiling polar aprotic solvent (e.g., DMF, NMP), heating source.
-
Procedure:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine and a molar excess of sodium iodide in a suitable solvent.
-
Heat the reaction mixture to a high temperature (often >100°C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and perform an aqueous work-up to remove the inorganic salts.
-
The product is extracted with an organic solvent and purified by chromatography or recrystallization.
-
Causality Behind Experimental Choices:
-
Sodium Iodide: Provides the iodide nucleophile.
-
High-Boiling Polar Aprotic Solvent: These solvents are necessary to dissolve the reactants and to reach the high temperatures required for the nucleophilic aromatic substitution on the electron-deficient pyridazine ring.
Conclusion
The synthesis of this compound relies on well-established principles of heterocyclic chemistry. The primary routes involve either the construction of the bicyclic system from a pre-iodinated pyridazine precursor or the formation of a chloro-analogue followed by a halogen exchange reaction. A thorough understanding of the synthesis of the key 3-amino-6-halopyridazine starting materials is fundamental to the successful execution of these synthetic strategies. The methodologies described in this guide provide a solid foundation for researchers and drug development professionals to access this important class of molecules for their investigations.
References
- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 3. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 6. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
Navigating the Synthesis and Procurement of 6-Iodoimidazo[1,2-b]pyridazine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics, the imidazo[1,2-b]pyridazine scaffold represents a privileged structure with significant potential. Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for kinase inhibition and other targeted therapies. This guide provides an in-depth technical overview of a specific, yet potentially elusive, member of this family: 6-Iodoimidazo[1,2-b]pyridazine. We will delve into its commercial availability, explore detailed synthetic routes, and provide practical insights for its acquisition and utilization in a research setting.
Commercial Availability: A Shifting Landscape
Direct, off-the-shelf commercial availability of this compound appears to be limited, suggesting it is not a routinely stocked catalogue item for major chemical suppliers. While some specialized distributors, such as Amerigo Scientific, list the compound, detailed specifications and a dedicated product page with a confirmed CAS number are not readily accessible through standard searches[1]. This landscape suggests that researchers requiring this specific molecule may need to consider custom synthesis or inquire directly with specialized suppliers about their synthesis-on-demand capabilities.
It is crucial to distinguish this compound from its more commercially prevalent isomers and derivatives, such as 6-Chloro-3-iodoimidazo[1,2-b]pyridazine, which is available from suppliers like Sigma-Aldrich[2]. When sourcing, meticulous verification of the chemical name, structure, and CAS number is paramount to ensure the acquisition of the correct regioisomer for your research needs.
The Synthetic Pathway: A Practical Approach
Given the scarcity of commercial stock, a reliable synthetic protocol is the most viable route for obtaining this compound. The most logical and well-documented approach involves a two-step process: the synthesis of the key precursor, 3-amino-6-iodopyridazine, followed by its cyclization with an appropriate α-haloketone.
Synthesis of the Precursor: 3-amino-6-iodopyridazine
The successful synthesis of the target molecule hinges on the efficient preparation of 3-amino-6-iodopyridazine. A robust method for this transformation has been described in the literature, starting from the more readily available 3-amino-6-chloropyridazine[3].
Reaction Scheme:
Caption: Synthesis of 3-amino-6-iodopyridazine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-6-chloropyridazine in a 57% aqueous solution of hydroiodic acid (HI).
-
Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a suitable base, such as sodium bicarbonate solution, until the pH is neutral.
-
Isolation: The product, 3-amino-6-iodopyridazine, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. This method has been reported to yield the desired product in approximately 81% yield[3].
Cyclization to this compound
The final step in the synthesis is the construction of the imidazo[1,2-b]pyridazine ring system. This is typically achieved through the condensation of the aminopyridazine precursor with an α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde, in the presence of a mild base[3].
Reaction Scheme:
Caption: Formation of the imidazo[1,2-b]pyridazine core.
Experimental Protocol:
-
Reaction Setup: Dissolve 3-amino-6-iodopyridazine in a suitable solvent, such as ethanol or isopropanol.
-
Addition of Reagents: Add a mild base, for example, sodium bicarbonate, to the solution. Subsequently, add the α-haloketone (e.g., a solution of chloroacetaldehyde in water) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield pure this compound.
Structural Elucidation and Characterization
As with any synthesized compound, thorough characterization is essential to confirm the identity and purity of this compound. The following analytical techniques are recommended:
| Analytical Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aromatic protons on the imidazo[1,2-b]pyridazine core. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the fused ring structure. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the synthesized compound. |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Safety Considerations
Working with halogenated heterocyclic compounds and strong acids requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile reagents and solvents, particularly hydroiodic acid and α-haloketones, should be performed in a well-ventilated fume hood.
-
Material Safety Data Sheets (MSDS): Before starting any experimental work, consult the MSDS for all reagents to be used to understand their specific hazards and handling precautions.
Conclusion: A Path Forward for Researchers
While the direct procurement of this compound presents challenges, a well-defined synthetic route provides a clear path for its acquisition. The two-step synthesis, commencing from the readily available 3-amino-6-chloropyridazine, offers a practical and efficient method for obtaining this valuable research compound. By following the detailed protocols and adhering to stringent safety measures, researchers can confidently synthesize and characterize this compound, enabling its exploration in the exciting and rapidly advancing field of drug discovery.
References
Methodological & Application
Application Note & Protocol Guide: A Streamlined Synthesis of 6-Iodoimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-Iodoimidazo[1,2-b]pyridazine, a valuable scaffold in medicinal chemistry, starting from the commercially available 3-amino-6-chloropyridazine. The imidazo[1,2-b]pyridazine nucleus is a privileged structure found in numerous biologically active compounds, including the successful kinase inhibitor ponatinib, making its derivatives highly sought after in drug discovery programs.[1] This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic decisions that ensure a reliable and efficient synthesis.
Strategic Overview: A Two-Step Approach to the Target Scaffold
The conversion of 3-amino-6-chloropyridazine to this compound is most effectively achieved through a two-step sequence. This strategy prioritizes the initial construction of the stable, bicyclic imidazo[1,2-b]pyridazine core, followed by a specific halogen modification.
Strategic Rationale:
-
Intermediate Stability: The formation of the aromatic imidazo[1,2-b]pyridazine ring system early in the sequence yields a stable, readily purifiable intermediate, 6-chloroimidazo[1,2-b]pyridazine.[2]
-
Reaction Compatibility: Performing the halogen exchange on the fused bicyclic system avoids potential side reactions that could involve the exocyclic amino group of the starting material under the conditions required for iodination.
The selected synthetic pathway is as follows:
-
Step 1: Annulation of the Imidazole Ring. Condensation of 3-amino-6-chloropyridazine with chloroacetaldehyde to form the 6-chloroimidazo[1,2-b]pyridazine core.
-
Step 2: Chloro-Iodo Halogen Exchange. Conversion of the 6-chloro intermediate to the final 6-iodo product via a Finkelstein-type nucleophilic aromatic substitution.
Experimental Workflow Diagram
Caption: Overall synthetic workflow from starting material to the final product.
Mechanistic Insights and Scientific Rationale
A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization.
Step 1: Imidazole Annulation via Condensation/Cyclization
The formation of the imidazo[1,2-b]pyridazine ring is a classic example of heterocyclic synthesis. The reaction proceeds through a two-stage mechanism:
-
Initial N-Alkylation: The 3-aminopyridazine molecule possesses two nucleophilic nitrogen atoms: the exocyclic amino group (NH₂) and the ring nitrogen at position 1 (N1). The N1 nitrogen is generally more nucleophilic and attacks the electrophilic carbon of chloroacetaldehyde first.[3] This initial Sₙ2 reaction forms a pyridazinium salt intermediate.
-
Intramolecular Cyclization: Under mild basic conditions (e.g., sodium bicarbonate), the exocyclic amino group is deprotonated, becoming a potent nucleophile. It then attacks the iminium carbon of the pyridazinium salt, leading to the formation of a five-membered ring.
-
Aromatization: Subsequent dehydration of the cyclized intermediate results in the formation of the stable, aromatic imidazo[1,2-b]pyridazine system.
Choice of Reagents:
-
Chloroacetaldehyde: Serves as the requisite two-carbon electrophile to build the imidazole ring. It is often used as a 40-50% aqueous solution or generated in situ from its more stable diethyl acetal under acidic conditions.
-
Sodium Bicarbonate (NaHCO₃): A mild base is crucial. It facilitates the initial N-alkylation by neutralizing the HCl byproduct and promotes the final cyclization and dehydration steps without causing unwanted side reactions.[3]
Step 2: Aromatic Finkelstein Halogen Exchange
The conversion of an aryl chloride to an aryl iodide is an example of a nucleophilic aromatic substitution (SₙAr) reaction, often referred to as an aromatic Finkelstein reaction.[4]
Mechanism: The pyridazine ring, being an electron-deficient heterocycle due to its two nitrogen atoms, is pre-disposed to undergo SₙAr. The reaction proceeds via a Meisenheimer-like intermediate. The highly nucleophilic iodide ion (I⁻) attacks the carbon atom bearing the chlorine, forming a transient, negatively charged intermediate. The departure of the chloride leaving group restores the aromaticity of the ring, yielding the 6-iodo product.
Choice of Reagents and Conditions:
-
Sodium Iodide (NaI): Provides a high concentration of the iodide nucleophile.
-
Dimethylformamide (DMF): A polar aprotic solvent is ideal for this reaction. It effectively solvates the sodium cation while leaving the iodide anion relatively "naked" and highly nucleophilic. Its high boiling point (153 °C) allows the reaction to be conducted at elevated temperatures, which is necessary to overcome the activation energy for breaking the strong C-Cl bond.[5] In some cases, copper salts can be used to catalyze this type of halogen exchange, facilitating the process under milder conditions.[6][7]
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
| Parameter | Value |
| Starting Material | 3-Amino-6-chloropyridazine |
| Reagents | Chloroacetaldehyde (50% aq. soln.), Sodium Bicarbonate |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Time | 12-24 hours |
| Typical Yield | 75-85% |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-6-chloropyridazine (1.0 eq).
-
Add ethanol as the solvent (approx. 10-15 mL per gram of starting material).
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the suspension.
-
While stirring, add chloroacetaldehyde (50% aqueous solution, 1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 6-chloroimidazo[1,2-b]pyridazine as a solid.
Protocol 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | 6-Chloroimidazo[1,2-b]pyridazine |
| Reagents | Sodium Iodide (NaI) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120-140 °C |
| Time | 6-18 hours |
| Typical Yield | 60-75% |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloroimidazo[1,2-b]pyridazine (1.0 eq).
-
Add sodium iodide (NaI, 3.0 eq).
-
Add anhydrous DMF as the solvent (approx. 10 mL per gram of starting material) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 6-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove DMF and excess NaI.
-
Wash the solid with a small amount of cold diethyl ether or ethanol to remove non-polar impurities.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl iodide synthesis, iodoarene synthesis: Iodination reactions with halogen exchange (3): Discussion series on bromination/iodination reactions 14 – Chemia [chemia.manac-inc.co.jp]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of Substituted Imidazo[1,2-b]pyridazines: An Application Note and Protocol for Researchers
Introduction: The Rising Prominence of Imidazo[1,2-b]pyridazines in Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of bioactive molecules. This versatile framework is at the heart of numerous therapeutic agents, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, antiparasitic, and antiviral properties.[1] A notable example of its clinical success is the multi-targeted kinase inhibitor, ponatinib, which has revitalized interest in exploring novel derivatives of this scaffold for various therapeutic applications.[1]
The demand for efficient and sustainable methods to synthesize libraries of substituted imidazo[1,2-b]pyridazines for drug discovery programs has led to the development of one-pot synthetic strategies. These approaches offer significant advantages over traditional multi-step syntheses by minimizing purification steps, reducing solvent waste, and improving overall time and resource efficiency. This application note provides a detailed overview of the one-pot synthesis of substituted imidazo[1,2-b]pyridazines, focusing on the underlying mechanistic principles, a robust experimental protocol, and the scope of this versatile methodology.
The Strategic Advantage of One-Pot Synthesis
One-pot reactions, wherein multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a paradigm shift in modern organic synthesis. For the synthesis of complex heterocyclic systems like imidazo[1,2-b]pyridazines, this approach is particularly advantageous. The key benefits include:
-
Increased Efficiency: By eliminating the need for intermediate work-up and purification, one-pot syntheses significantly shorten the overall reaction time.
-
Improved Yields: Minimizing the handling and transfer of intermediates often leads to higher overall yields of the final product.
-
Enhanced Sustainability: The reduction in solvent usage for both reaction and purification steps aligns with the principles of green chemistry.
-
Facilitated Library Synthesis: The streamlined nature of one-pot reactions makes them highly amenable to the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Mechanistic Insights into One-Pot Imidazo[1,2-b]pyridazine Formation
The one-pot synthesis of substituted imidazo[1,2-b]pyridazines can be achieved through various strategies, with multicomponent reactions (MCRs) being a particularly powerful approach. The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction, stands out as an elegant and efficient method for the construction of the imidazo[1,2-b]pyridazine core.[2][3]
The general mechanism for the GBB reaction involves the acid-catalyzed condensation of a 3-aminopyridazine, an aldehyde, and an isocyanide. The key steps are as follows:
-
Imine Formation: The 3-aminopyridazine reacts with the aldehyde in the presence of an acid catalyst to form a reactive Schiff base (imine) intermediate.
-
Nitrile Ylide Formation: The isocyanide undergoes an α-addition to the protonated imine, leading to the formation of a nitrilium ion intermediate.
-
Intramolecular Cyclization: The nucleophilic nitrogen atom of the pyridazine ring attacks the electrophilic nitrilium ion, resulting in a 5-endo-dig cyclization to form the five-membered imidazole ring.
-
Proton Transfer and Rearomatization: A final proton transfer step leads to the stable, aromatic imidazo[1,2-b]pyridazine product.
Figure 1. Generalized workflow of the Groebke–Blackburn–Bienaymé reaction.
Detailed Experimental Protocol: A Two-Step, One-Pot Synthesis of 3-Substituted Imidazo[1,2-b]pyridazines
This protocol is adapted from a convenient and novel two-step, one-pot method for the synthesis of 3-substituted imidazo[1,2-b]pyridazines.[4][5] This method provides a practical approach to these compounds in moderate to high yields.
Materials:
-
3-Aminopyridazine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Active electrophile (e.g., ethyl bromoacetate, bromomalononitrile, phenacyl bromide)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and purification
Procedure:
-
Step 1: Formation of the N,N-dimethylformamidine intermediate.
-
To a solution of 3-aminopyridazine (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask, add N,N-dimethylformamide dimethyl acetal (1.2 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC until the starting 3-aminopyridazine is consumed.
-
-
Step 2: Cyclization with the active electrophile.
-
To the reaction mixture from Step 1, add the active electrophile (1.1 mmol) and sodium bicarbonate (2.0 mmol).
-
Heat the reaction mixture to reflux and maintain the temperature for 2-4 hours. Monitor the formation of the product by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-substituted imidazo[1,2-b]pyridazine.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
-
Substrate Scope and Versatility
The one-pot synthesis of imidazo[1,2-b]pyridazines demonstrates considerable versatility, accommodating a range of substituents on the starting materials. This allows for the generation of a diverse library of compounds for biological screening.
| 3-Aminopyridazine Derivative | Aldehyde/Electrophile | Isocyanide/Other Reagent | Product | Yield (%) | Reference |
| 3-Aminopyridazine | Ethyl bromoacetate | - | Ethyl imidazo[1,2-b]pyridazine-3-carboxylate | 75 | [5] |
| 3-Aminopyridazine | Bromomalononitrile | - | Imidazo[1,2-b]pyridazine-3-carbonitrile | 82 | [5] |
| 3-Aminopyridazine | Phenacyl bromide | - | 3-Benzoylimidazo[1,2-b]pyridazine | 85 | [5] |
| 3-Amino-6-chloropyridazine | 4-Fluorobenzaldehyde | tert-Butyl isocyanide | 6-Chloro-2-(4-fluorophenyl)-3-(tert-butylamino)imidazo[1,2-b]pyridazine | 78 | [2] |
| 3-Amino-6-methylpyridazine | Benzaldehyde | Cyclohexyl isocyanide | 3-(Cyclohexylamino)-6-methyl-2-phenylimidazo[1,2-b]pyridazine | 88 | [2] |
Table 1. Representative examples of substituted imidazo[1,2-b]pyridazines synthesized via one-pot methods.
Troubleshooting and Optimization
As with any synthetic protocol, optimization may be necessary to achieve the best results for a specific substrate combination. Here are some common issues and potential solutions:
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or increase the reaction temperature.
-
Side reactions: Ensure the use of anhydrous solvents and reagents to prevent hydrolysis of intermediates. The choice of base can also be critical; a milder base like potassium carbonate may be beneficial in some cases.
-
Catalyst deactivation: If using a catalyst, ensure its purity and consider increasing the catalyst loading.
-
-
Formation of Impurities:
-
Side products from self-condensation: Slowly add the electrophile or isocyanide to the reaction mixture.
-
Difficulty in purification: Optimize the chromatographic conditions by trying different solvent systems or using a different stationary phase.
-
-
Reaction Stalls:
-
Poor solubility of starting materials: Try a different solvent or a co-solvent system to improve solubility.
-
Insufficient activation: For GBB reactions, the choice and concentration of the acid catalyst can be crucial. A screen of different Lewis or Brønsted acids may be necessary.
-
Conclusion and Future Outlook
One-pot synthetic methodologies have proven to be a powerful tool for the efficient and sustainable synthesis of substituted imidazo[1,2-b]pyridazines. The protocols and insights provided in this application note offer a solid foundation for researchers in both academic and industrial settings to access this important class of heterocyclic compounds. The continued development of novel one-pot strategies, including the exploration of new catalytic systems and the expansion of the substrate scope, will undoubtedly accelerate the discovery of new imidazo[1,2-b]pyridazine-based therapeutic agents. The versatility and efficiency of these methods make them an indispensable part of the modern drug discovery and development process.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Iodoimidazo[1,2-b]pyridazine
Introduction: The Imidazo[1,2-b]pyridazine Scaffold and the Power of Cross-Coupling
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of a wide range of biologically active molecules, including kinase inhibitors, anticancer agents, and antiviral compounds.[1][2][3] The renowned kinase inhibitor Ponatinib, for instance, features this core structure, highlighting its significance in drug discovery.[1][3]
The functionalization of the imidazo[1,2-b]pyridazine ring system is crucial for modulating its physicochemical and pharmacological properties. Among the various positions on the bicyclic structure, the C6 position offers a prime handle for diversification. The corresponding 6-halo-imidazo[1,2-b]pyridazines, particularly 6-iodo derivatives, are versatile precursors for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic organic chemistry, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[4]
This comprehensive guide provides detailed application notes and protocols for the four most pivotal palladium-catalyzed cross-coupling reactions of 6-iodoimidazo[1,2-b]pyridazine: the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Each section will delve into the mechanistic underpinnings of the transformation, offer a field-proven, step-by-step protocol, and present a summary of representative examples to guide researchers in their synthetic endeavors.
General Considerations for Successful Cross-Coupling
Before proceeding with the specific protocols, several key factors must be considered to ensure the success and reproducibility of these reactions:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. All reactions should be performed under an inert atmosphere of nitrogen or argon. This is typically achieved using standard Schlenk line techniques or by working in a glovebox.
-
Solvent and Reagent Purity: The use of dry, degassed solvents is critical. Water and oxygen can interfere with the catalytic cycle and lead to diminished yields. Reagents, especially the boronic acids, alkynes, and amines, should be of high purity.
-
Ligand Selection: The choice of phosphine ligand is paramount. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. The protocols below will suggest appropriate ligands for each transformation.
-
Base Selection: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step (Suzuki) or deprotonation of the coupling partner (Sonogashira, Buchwald-Hartwig). The strength and nature of the base must be carefully matched to the specific reaction.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and vinyl-substituted imidazo[1,2-b]pyridazines. It involves the coupling of the this compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
References
Application Notes and Protocols for Sonogashira Coupling of 6-Iodoimidazo[1,2-b]pyridazine
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous bioactive molecules with applications ranging from anticancer and antiviral to anti-inflammatory agents.[1][2][3][4] The development of kinase inhibitors like Ponatinib, which features this core structure, has spurred significant interest in the synthesis and functionalization of imidazo[1,2-b]pyridazine derivatives.[1][2][3] The Sonogashira coupling, a powerful palladium- and copper-catalyzed cross-coupling reaction, stands as a cornerstone methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[5][6][7] This reaction is particularly valuable for its ability to introduce alkynyl moieties into complex molecules under relatively mild conditions, providing a gateway to a diverse range of chemical entities.[5][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Sonogashira coupling protocols specifically for 6-iodoimidazo[1,2-b]pyridazine. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Catalytic Cycles of the Sonogashira Coupling
A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7]
The Palladium Cycle: The primary role of the palladium catalyst is to facilitate the coupling of the aryl halide with the acetylenic partner. The cycle is generally understood to proceed through the following key steps:
-
Reductive Elimination and Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst. This reduction can be effected by an amine, a phosphine ligand, or other reactants in the mixture.[5][6]
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the this compound, forming a Pd(II) intermediate. This step is often the rate-limiting step of the reaction.[5]
-
Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. This step transfers the alkynyl group to the palladium center.[5][6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 6-alkynyl-imidazo[1,2-b]pyridazine product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
The Copper Cycle: The copper co-catalyst plays a crucial role in activating the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.
-
Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed, leading to the formation of a copper(I) acetylide.[7] This species is a key intermediate that participates in the transmetalation step of the palladium cycle.[5][6]
Copper-Free Sonogashira Coupling: While the copper co-catalyst enhances reaction rates, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[5][9] To circumvent this, copper-free Sonogashira protocols have been developed. In these systems, the deprotonation of the alkyne and its subsequent coordination to the palladium center are thought to occur directly, often requiring stronger bases or different ligand systems.[5][10][11]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Protocol Development and Optimization
The success of a Sonogashira coupling on a heteroaromatic substrate like this compound is highly dependent on the careful selection of reaction parameters. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > OTf > Br > Cl.[9] As an aryl iodide, this compound is expected to be a highly reactive coupling partner.
Key Reaction Parameters and Recommendations
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(OAc)₂, (AllylPdCl)₂ | Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are commonly used and effective.[6] Pd(OAc)₂ and (AllylPdCl)₂ can be used to generate the active Pd(0) catalyst in situ with an appropriate ligand.[10] For sensitive substrates, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous. |
| Ligand | PPh₃, P(t-Bu)₃, Xantphos, SPhos | Triphenylphosphine (PPh₃) is a standard and often effective ligand. For more challenging couplings or to promote catalyst stability, bulky and electron-rich phosphine ligands like P(t-Bu)₃, Xantphos, or SPhos can be beneficial.[10] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines.[6] |
| Copper Co-catalyst | CuI (Copper(I) iodide) | Typically used in catalytic amounts (1-5 mol%). Ensure the CuI is of high purity and stored under inert atmosphere to prevent oxidation. For reactions prone to alkyne homocoupling, a copper-free protocol should be considered.[9] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Cs₂CO₃, K₂CO₃ | An amine base like TEA or DIPA is commonly used and often serves as the solvent or co-solvent.[9] These bases also act as reducing agents for Pd(II) precatalysts.[12] For sensitive substrates, inorganic bases like Cs₂CO₃ or K₂CO₃ can be employed. |
| Solvent | Toluene, Dioxane, DMF, THF, Acetonitrile | The choice of solvent can significantly impact the reaction outcome. Toluene and dioxane are good general-purpose solvents. DMF and THF are also commonly used, though THF has been anecdotally reported to sometimes promote the formation of palladium black.[13] The solvent should be anhydrous and degassed to prevent catalyst deactivation and side reactions.[9] |
| Temperature | Room temperature to 100 °C | Given the high reactivity of aryl iodides, the reaction with this compound may proceed efficiently at room temperature.[9] If the reaction is sluggish, gentle heating (40-80 °C) can be applied. Higher temperatures may be required for less reactive alkynes or in copper-free systems.[14] |
| Atmosphere | Inert (Argon or Nitrogen) | It is crucial to perform the reaction under an inert atmosphere to prevent oxidation of the catalyst and the copper co-catalyst, which can lead to catalyst deactivation and promote alkyne homocoupling.[9] |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific alkyne used.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of terminal alkynes.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%)
-
CuI (0.04 equiv, 4 mol%)
-
Triethylamine (TEA)
-
Toluene (anhydrous, degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene and triethylamine (a common ratio is 3:1 toluene:TEA). Stir the mixture for 5-10 minutes to ensure dissolution.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-60 °C.
-
Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine base and copper salts. Wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling is a significant side reaction or when copper contamination of the final product is a concern.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
(AllylPdCl)₂ (0.01 equiv, 1 mol%)
-
P(t-Bu)₃ (0.04 equiv, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate dry Schlenk flask under an inert atmosphere, dissolve (AllylPdCl)₂ and P(t-Bu)₃ in a small amount of anhydrous, degassed DMF and stir for 15-20 minutes at room temperature to form the active Pd(0) catalyst.[10]
-
Reaction Setup: In the main reaction flask, add this compound and Cs₂CO₃.
-
Reagent Addition: Add anhydrous, degassed DMF to the main flask. Then, transfer the pre-formed catalyst solution to the main reaction flask via cannula or syringe.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Caption: A generalized experimental workflow for Sonogashira coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Poor quality reagents- Insufficient temperature | - Use a fresh batch of catalyst and high-purity, anhydrous/degassed solvents and reagents.[9]- Increase the reaction temperature in increments.[14]- Consider a more active ligand or catalyst system. |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition | - Ensure strictly inert and anhydrous conditions.[9]- Try a different solvent; for example, if using THF, switch to toluene or DMF.[13]- Use a more stable ligand or precatalyst. |
| Significant Alkyne Homocoupling (Glaser Product) | - Presence of oxygen- High copper concentration | - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[9]- Reduce the amount of CuI or switch to a copper-free protocol.[9] |
| Deiodination of Starting Material | - Presence of water or other protic sources- Certain bases/additives | - Ensure all reagents and solvents are strictly anhydrous.- Consider using a non-nucleophilic base like Cs₂CO₃. |
Conclusion
The Sonogashira coupling is a highly effective and versatile tool for the functionalization of the this compound scaffold, a key building block in modern drug discovery. By understanding the underlying mechanism and carefully selecting and optimizing reaction conditions, researchers can efficiently synthesize a wide array of novel 6-alkynyl-imidazo[1,2-b]pyridazine derivatives. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this powerful C-C bond-forming reaction.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. golden.com [golden.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Application Notes and Protocols for the Suzuki-Miyaura Reaction of 6-Iodoimidazo[1,2-b]pyridazine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in medicinal chemistry and drug development.[1][2][3] This nitrogen-containing fused heterocycle is a key structural component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] A prominent example is Ponatinib (Iclusig®), a multi-targeted tyrosine kinase inhibitor approved by the FDA for the treatment of chronic myeloid leukemia (CML), which features the imidazo[1,2-b]pyridazine core.[3][4]
The functionalization of this scaffold is crucial for modulating potency, selectivity, and pharmacokinetic profiles.[4] Among the myriad of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds.[5][6][7] This palladium-catalyzed reaction enables the coupling of organoboron compounds with organic halides, offering mild reaction conditions, broad functional group tolerance, and the use of relatively non-toxic and stable reagents.[5][6]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth insights and field-proven protocols for the successful execution of the Suzuki-Miyaura coupling on 6-Iodoimidazo[1,2-b]pyridazine.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9][10] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and forms a Pd(II) complex.[9][10]
-
Transmetalation: The organic group from the organoboron species (activated by a base to form a more nucleophilic boronate complex) is transferred to the palladium(II) center, displacing the halide.[9][11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters for a Nitrogen-Rich Heterocycle
The presence of basic nitrogen atoms in the imidazo[1,2-b]pyridazine core can present unique challenges, such as potential catalyst inhibition or undesired side reactions.[12][13] Therefore, careful selection of reaction parameters is paramount for achieving high yields and purity.
The Palladium Catalyst System: Precatalyst and Ligand
The choice of the palladium source and, more critically, the ligand, dictates the efficiency of the catalytic cycle.
-
Palladium Precatalysts: Common Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species. Alternatively, using air-stable Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous.[8] For nitrogen-containing heterocycles, precatalysts that are robust and less prone to inhibition are preferred.[14]
-
Ligands: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates both oxidative addition and reductive elimination. For electron-rich, sterically accessible substrates like 6-iodo-heterocycles, standard triphenylphosphine (PPh₃) can be effective. However, for more challenging couplings, or to improve reaction rates and yields, more sophisticated ligands are often necessary. Bulky, electron-rich phosphine ligands such as Xantphos, SPhos, or PCy₃ are known to be highly effective for cross-coupling reactions involving heteroaromatic halides.[6][15] They promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition.[10]
The Role of the Base
The base is not merely a spectator; it plays a crucial role in the transmetalation step by converting the neutral boronic acid into a more nucleophilic "ate" complex (R-B(OH)₃⁻).[16]
-
Common Choices: Inorganic bases are typically used. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely employed. For substrates sensitive to strongly basic conditions, milder bases like potassium phosphate (K₃PO₄) can be a superior choice, often leading to cleaner reactions and fewer side products like protodeboronation.[12][13]
-
Causality: The strength and solubility of the base can significantly impact the reaction. A base that is too strong might promote undesired hydrolysis of the substrate or product, while one that is too weak or insoluble may result in sluggish or incomplete transmetalation. The choice must be tailored to the specific substrates being coupled.
The Solvent System
A biphasic solvent system is often optimal for Suzuki-Miyaura reactions.
-
Typical Systems: A mixture of an organic solvent and water is common. Popular choices include 1,4-dioxane/water, dimethoxyethane (DME)/water, and toluene/ethanol/water.[17][18]
-
Rationale: The organic solvent solubilizes the heteroaromatic iodide, the boronic acid, and the palladium catalyst complex. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex required for transmetalation. The precise ratio of organic solvent to water can influence reaction rates and must be optimized.
Summary of Recommended Conditions
The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of this compound, derived from established protocols for similar nitrogen-containing heterocycles.[15][19][20]
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Substrate | This compound | The C-I bond is highly reactive towards oxidative addition. |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 equivalents are typically used to drive the reaction to completion. |
| Pd Precatalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Pd(PPh₃)₄ is a direct source of Pd(0). Pd₂(dba)₃ requires a ligand. |
| Ligand | Xantphos (if using Pd₂(dba)₃) | Bulky, electron-rich ligands often improve yields with heteroaromatic substrates. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₃PO₄ is often milder and can reduce side reactions. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 or 5:1 v/v) | A common biphasic system that effectively solubilizes all components. |
| Temperature | 80 - 110 °C | Heating is generally required. Monitor for potential substrate decomposition at higher temps. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic acid (1.3 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate (for workup)
-
Brine (for work-up)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Standard laboratory glassware for workup and purification
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. datapdf.com [datapdf.com]
- 18. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging the Heck Reaction for the Functionalization of 6-Iodoimidazo[1,2-b]pyridazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold and the Power of the Heck Reaction
The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This privileged structure is a key component in a variety of therapeutic agents, demonstrating efficacy as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[2] Notably, the blockbuster oncology drug Ponatinib, a multi-kinase inhibitor, features the imidazo[1,2-b]pyridazine core, underscoring the scaffold's significance in the development of targeted therapies.[1][2] The diverse biological potential of this scaffold drives the continuous exploration of novel synthetic methodologies for its functionalization.
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, stands out as a powerful tool for the derivatization of the imidazo[1,2-b]pyridazine nucleus.[3][4] This reaction facilitates the coupling of aryl or vinyl halides with alkenes, enabling the introduction of a wide array of substituents.[4] Specifically, the use of 6-Iodoimidazo[1,2-b]pyridazine as a substrate in the Heck reaction allows for selective functionalization at the C6-position, a site often targeted for modulating the pharmacological properties of the resulting compounds. The high reactivity of the carbon-iodine bond makes this compound an excellent starting material for such transformations.
This application note provides a comprehensive guide to the application of the Heck reaction with this compound, offering detailed protocols, mechanistic insights, and a discussion of its utility in the synthesis of biologically active molecules.
The Heck Reaction: Mechanistic Insights for Rational Protocol Design
A thorough understanding of the Heck reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The catalytic cycle, illustrated below, involves a sequence of well-defined steps:
Figure 1: Catalytic cycle of the Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound, breaking the carbon-iodine bond and forming a Pd(II) complex.[5]
-
Alkene Coordination: The alkene substrate coordinates to the palladium center.[5]
-
Migratory Insertion (Syn-addition): The imidazo[1,2-b]pyridazine group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a palladium-carbon sigma bond.[5]
-
Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium, forming a palladium-hydride species and releasing the final product.[5]
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[5]
The choice of catalyst, ligand, base, and solvent significantly influences the efficiency and selectivity of the reaction. For iodo-heterocycles like this compound, phosphine-free catalyst systems or those with simple phosphine ligands are often effective.[6]
Exemplary Protocols for the Heck Reaction with this compound
Protocol 1: Heck Coupling with Styrene
This protocol details the synthesis of 6-styrylimidazo[1,2-b]pyridazine, a common structural motif in medicinal chemistry.
Workflow:
Figure 2: General workflow for the Heck reaction.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous, degassed Dimethylformamide (DMF) or Acetonitrile
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Add the base, either Triethylamine (2.0 mmol, 2.0 equiv) or Potassium Carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed solvent (5 mL) via syringe.
-
Add Styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-styrylimidazo[1,2-b]pyridazine.
Protocol 2: Heck Coupling with n-Butyl Acrylate
This protocol describes the synthesis of (E)-butyl 3-(imidazo[1,2-b]pyridazin-6-yl)acrylate, a precursor for various biologically active compounds.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Sodium Acetate (NaOAc)
-
Anhydrous, degassed N,N-Dimethylacetamide (DMA)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a flame-dried round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.01 mmol, 1 mol%), and Tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Add Sodium Acetate (1.5 mmol, 1.5 equiv).
-
Seal the flask with a septum and purge with an inert gas.
-
Add anhydrous, degassed DMA (5 mL) via syringe.
-
Add n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield (E)-butyl 3-(imidazo[1,2-b]pyridazin-6-yl)acrylate.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical reaction parameters and their impact on the Heck reaction with iodo-heterocycles, providing a basis for optimization.
| Parameter | Typical Range/Options | Rationale and Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and effective precursor. Pd₂(dba)₃ can be advantageous for more challenging couplings. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | PPh₃ is a standard, cost-effective ligand. Bulky, electron-rich phosphines like P(o-tol)₃ or Buchwald ligands can improve catalytic activity and prevent catalyst decomposition. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃, NaOAc | An organic base like Et₃N is often used in "classical" Heck conditions. Inorganic bases such as carbonates are also highly effective. The choice of base can influence the reaction rate and yield. |
| Solvent | DMF, DMA, Acetonitrile, Toluene | Polar aprotic solvents like DMF and DMA are generally preferred as they can stabilize the cationic palladium intermediates. |
| Temperature | 80 - 140 °C | Higher temperatures are often required to facilitate the oxidative addition and reductive elimination steps. |
| Olefin Equivalents | 1.1 - 2.0 | A slight excess of the olefin is typically used to drive the reaction to completion. |
Applications in Drug Discovery: Synthesis of Bioactive Molecules
The Heck reaction on the this compound scaffold provides access to a diverse range of derivatives with potential therapeutic applications.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted imidazo[1,2-b]pyridazine core. The Heck reaction allows for the introduction of various vinyl and styryl moieties at the C6-position, which can interact with specific residues in the kinase active site, thereby influencing potency and selectivity.[10]
-
Antiviral Agents: The imidazo[1,2-b]pyridazine nucleus is a known pharmacophore for antiviral activity. Functionalization at the C6-position via the Heck reaction can lead to novel compounds with enhanced antiviral profiles.[3]
-
CNS Agents: Derivatives of imidazo[1,2-b]pyridazine have been explored for their activity on the central nervous system. The introduction of lipophilic groups through the Heck reaction can modulate the blood-brain barrier permeability of these compounds.
-
Antimycobacterial Agents: The scaffold has also shown promise in the development of antimycobacterial agents. The Heck reaction can be employed to synthesize analogues with improved activity against Mycobacterium tuberculosis.[11][12]
Conclusion
The Heck reaction is an indispensable tool for the functionalization of the medicinally important this compound scaffold. Its reliability, functional group tolerance, and the ability to introduce diverse chemical entities make it a cornerstone of modern drug discovery and development. The protocols and insights provided in this application note offer a solid foundation for researchers to leverage this powerful reaction in their pursuit of novel therapeutic agents.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Kinase Inhibitors Utilizing the 6-Iodoimidazo[1,2-b]pyridazine Scaffold
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibitor Design
Protein kinases, as regulators of a vast array of cellular processes, have emerged as pivotal targets in contemporary drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[1] Within the medicinal chemist's toolkit, certain heterocyclic structures, known as "privileged scaffolds," demonstrate a remarkable propensity for binding to multiple targets within a specific family, such as kinases.[2] The imidazo[1,2-b]pyridazine core is a prime example of such a scaffold, demonstrating significant potential in the design of novel kinase inhibitors.[2][3][4] Its inherent structural features and synthetic tractability make it an attractive starting point for developing potent and selective therapeutic agents.[5][6] The successful clinical application of the imidazo[1,2-b]pyridazine-containing drug Ponatinib has further fueled interest in this versatile scaffold.[3][4]
This application note provides a detailed guide for researchers on the synthesis of kinase inhibitors using 6-iodoimidazo[1,2-b]pyridazine as a key starting material. We will delve into the rationale behind synthetic strategies, provide step-by-step protocols for key palladium-catalyzed cross-coupling reactions, and outline methods for the characterization of the resulting compounds.
The Versatility of this compound: A Gateway to Kinase Inhibitor Diversity
The this compound scaffold is a valuable building block due to the reactivity of the C-I bond, which allows for the introduction of a wide range of substituents through various metal-catalyzed cross-coupling reactions.[7] This versatility is crucial for exploring the structure-activity relationships (SAR) and optimizing the pharmacological properties of potential kinase inhibitors.[3][4] The iodine atom at the 6-position provides a strategic handle for diversification, enabling the synthesis of extensive compound libraries for screening against various kinase targets.
Synthetic Strategies and Protocols
The following sections detail robust and reproducible protocols for the functionalization of this compound to generate diverse kinase inhibitor candidates. These methods are based on well-established palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and a halide.[8][9] This reaction is widely used to introduce aryl or heteroaryl moieties at the 6-position of the imidazo[1,2-b]pyridazine core, a common feature in many kinase inhibitors.[5][10]
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical Suzuki-Miyaura reaction to synthesize 6-phenylimidazo[1,2-b]pyridazine.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 244.03 | 244 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 |
| Sodium Carbonate (2M aq.) | 105.99 | 1.5 mL | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Toluene | - | 5 mL | - |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (244 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (10 mL) and toluene (5 mL) to the flask, followed by the 2M aqueous sodium carbonate solution (1.5 mL).
-
Heat the reaction mixture to 90°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-phenylimidazo[1,2-b]pyridazine.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][11][12] This reaction is particularly useful for introducing alkynyl linkers, which can serve as handles for further functionalization or as key pharmacophoric elements in kinase inhibitors.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines the synthesis of 6-(phenylethynyl)imidazo[1,2-b]pyridazine.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 244.03 | 244 mg | 1.0 |
| Phenylacetylene | 102.14 | 123 mg (0.13 mL) | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 0.42 mL | 3.0 |
| Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure:
-
In a Schlenk flask, dissolve this compound (244 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol) in THF (10 mL).
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add triethylamine (0.42 mL, 3.0 mmol) and phenylacetylene (0.13 mL, 1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring its progress by TLC.
-
After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 6-(phenylethynyl)imidazo[1,2-b]pyridazine.
Workflow Diagram: Sonogashira Coupling
Caption: Sonogashira Coupling Workflow.
Buchwald-Hartwig Amination: Introducing Nitrogen-Based Substituents
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[13][14][15][16] This reaction is invaluable for introducing various amines at the 6-position of the imidazo[1,2-b]pyridazine core, a key step in the synthesis of many kinase inhibitors that feature an amino linkage.[17][18]
Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes the synthesis of N-phenylimidazo[1,2-b]pyridazin-6-amine.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 244.03 | 244 mg | 1.0 |
| Aniline | 93.13 | 112 mg (0.11 mL) | 1.2 |
| Pd₂(dba)₃ | 915.72 | 46 mg | 0.05 |
| Xantphos | 578.68 | 87 mg | 0.15 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 144 mg | 1.5 |
| Toluene | - | 10 mL | - |
Procedure:
-
To a glovebox or a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (46 mg, 0.05 mmol), Xantphos (87 mg, 0.15 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).
-
Add a solution of this compound (244 mg, 1.0 mmol) in toluene (5 mL).
-
Add aniline (0.11 mL, 1.2 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 110°C for 18-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-phenylimidazo[1,2-b]pyridazin-6-amine.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
Characterization of Synthesized Compounds
Thorough characterization of the synthesized imidazo[1,2-b]pyridazine derivatives is essential to confirm their identity, purity, and structure. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds.
Hypothetical Characterization Data Summary:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ | HPLC Purity (%) |
| 6-Phenylimidazo[1,2-b]pyridazine | 8.15 (d, 1H), 7.90 (d, 1H), 7.75 (m, 2H), 7.50 (m, 3H), 7.40 (s, 1H), 7.25 (s, 1H) | 145.2, 142.8, 135.6, 129.4, 128.9, 127.5, 125.1, 118.3, 115.9, 112.7 | 196.0866 (Calculated: 196.0871) | >98 |
| 6-(Phenylethynyl)imidazo[1,2-b]pyridazine | 8.05 (d, 1H), 7.80 (d, 1H), 7.60 (m, 2H), 7.45 (m, 3H), 7.35 (s, 1H), 7.20 (s, 1H) | 144.9, 142.5, 131.8, 129.1, 128.7, 123.4, 118.0, 115.6, 112.4, 92.1, 88.5 | 220.0865 (Calculated: 220.0871) | >97 |
| N-phenylimidazo[1,2-b]pyridazin-6-amine | 8.20 (d, 1H), 7.95 (d, 1H), 7.55 (m, 2H), 7.30 (m, 2H), 7.15 (m, 1H), 7.05 (s, 1H), 6.90 (s, 1H), 5.80 (s, 1H, NH) | 152.1, 143.7, 140.2, 129.5, 122.8, 119.6, 117.4, 115.1, 112.9, 108.3 | 211.1029 (Calculated: 211.1034) | >98 |
Conclusion
The this compound scaffold is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in this application note provide a robust and efficient means of introducing chemical diversity at the 6-position. These protocols, coupled with rigorous characterization, will empower researchers to generate extensive libraries of imidazo[1,2-b]pyridazine-based compounds for screening and lead optimization in the quest for new and effective kinase-targeted therapies. The continued exploration of this privileged scaffold holds great promise for the future of cancer treatment and other diseases driven by aberrant kinase activity.[19][20][21][22][23][24]
References
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. research.rug.nl [research.rug.nl]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Tyk2 JH2 Inhibitors from Imidazo[1,2-b]pyridazine Analogs
Introduction: The Strategic Imperative for Selective Tyk2 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), are intracellular enzymes pivotal to cytokine signaling pathways that regulate immunity and inflammation.[1] Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[1] While first-generation JAK inhibitors (JAKinibs) have shown clinical efficacy, their pan-JAK inhibitory profiles, targeting the highly conserved ATP-binding site of the kinase (JH1) domain, have been associated with off-target effects and safety concerns.[2][3]
Tyk2 has emerged as a highly attractive target due to its specific role in mediating signals for key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[4][5] Genetic studies have validated Tyk2 as a susceptibility gene for several autoimmune conditions.[4] Crucially, Tyk2 possesses a structurally distinct pseudokinase (JH2) domain which acts as an allosteric regulatory site.[6][7] Targeting this JH2 domain offers a paradigm-shifting approach to achieve highly selective Tyk2 inhibition, sparing other JAK family members and potentially offering a superior safety profile.[3][6] The first-in-class oral, selective Tyk2 inhibitor, deucravacitinib, which binds to the JH2 domain, has validated this strategy with its clinical success in treating plaque psoriasis.[8][9][10]
This guide provides a comprehensive overview and detailed protocols for the discovery and preclinical development of novel Tyk2 JH2 inhibitors based on the promising imidazo[1,2-b]pyridazine scaffold.[11][12]
The Tyk2 Signaling Axis: A Rationale for JH2 Domain Targeting
Upon cytokine binding (e.g., IL-23) to its receptor, Tyk2, associated with the intracellular portion of the receptor, becomes activated.[1] This initiates a phosphorylation cascade, leading to the recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] Phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of genes involved in inflammatory responses.[1] The JH2 domain of Tyk2, although catalytically inactive, plays a crucial autoinhibitory role on the JH1 kinase domain.[13][14] Small molecules that bind to the JH2 domain can stabilize this inactive conformation, allosterically inhibiting Tyk2's catalytic function.[6][13] This allosteric mechanism is the foundation for achieving selectivity over other JAKs, whose JH2 domains are structurally different.[5]
Visualizing the Tyk2 Signaling Pathway and Point of Intervention
Caption: Tyk2 signaling pathway and allosteric inhibition by JH2 ligands.
Part 1: Synthesis of Imidazo[1,2-b]pyridazine Analogs
The imidazo[1,2-b]pyridazine core is a versatile scaffold for developing Tyk2 JH2 inhibitors.[12][15] A general synthetic route involves the condensation of an α-bromoketone with a 3-amino-6-halopyridazine.[16] Subsequent modifications at various positions of the scaffold are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[11]
Protocol 1: General Synthesis of Imidazo[1,2-b]pyridazine Core
This protocol outlines a common method for constructing the core scaffold.
Step 1: Synthesis of 3-amino-6-chloropyridazine
-
To a solution of 3,6-dichloropyridazine in a pressure vessel, add aqueous ammonium hydroxide.
-
Seal the vessel and heat to 110-120°C for 12-16 hours.
-
Cool the reaction mixture to room temperature and then to 0°C.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3-amino-6-chloropyridazine.
Step 2: Condensation to form the Imidazo[1,2-b]pyridazine core
-
Dissolve 3-amino-6-chloropyridazine and a substituted α-bromoketone in a suitable solvent such as ethanol or isopropanol.
-
Add a mild base, such as sodium bicarbonate.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-chloro-imidazo[1,2-b]pyridazine derivative.
Step 3: Further Functionalization (Example: Suzuki Coupling)
-
The chlorine atom at the 6-position provides a reactive handle for diversification via cross-coupling reactions.[15]
-
To a solution of the 6-chloro-imidazo[1,2-b]pyridazine derivative in a solvent system (e.g., dioxane/water), add a boronic acid or boronate ester.
-
Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 6-12 hours.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final compound by column chromatography or preparative HPLC.
Part 2: Biochemical Screening for Tyk2 JH2 Domain Engagement
The initial screening of newly synthesized compounds is critical to identify hits that bind to the Tyk2 JH2 domain. A fluorescence polarization (FP)-based assay is a robust and high-throughput method for this purpose.[17][18] This assay measures the displacement of a fluorescently labeled probe from the JH2 domain by a test compound.
Protocol 2: Tyk2 JH2 Fluorescence Polarization (FP) Binding Assay
Principle: A small fluorescent probe bound to the large Tyk2 JH2 protein rotates slowly, emitting highly polarized light. When a test compound displaces the probe, the now free-tumbling probe emits depolarized light. The change in polarization is proportional to the binding affinity of the test compound.
Materials:
-
Recombinant human Tyk2 JH2 protein (BPS Bioscience, Cat. No. 78107 or similar)[17]
-
Fluorescently labeled JH2 probe (e.g., JH2 probe 1)[17]
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA
-
Test compounds (imidazo[1,2-b]pyridazine analogs) dissolved in 100% DMSO
-
384-well, low-volume, black plates (e.g., Greiner Bio-One)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of test compounds in 100% DMSO (e.g., 11-point, 3-fold dilution starting from 1 mM).
-
Dispense 50 nL of each compound dilution into the wells of the 384-well plate using an acoustic dispenser. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Prepare the Master Mix: Dilute Tyk2 JH2 protein and the fluorescent probe in the assay buffer to the desired final concentrations (e.g., 10 nM Tyk2 JH2, 5 nM probe).
-
Add 10 µL of the Master Mix to each well containing the compounds.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader (e.g., Excitation at 485 nm, Emission at 535 nm).
-
Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Visualizing the Inhibitor Discovery Workflow
Caption: Iterative workflow for Tyk2 JH2 inhibitor discovery.
Part 3: Cellular Assays to Confirm Mechanism of Action
After identifying compounds that bind to the Tyk2 JH2 domain, it is essential to confirm that this binding translates into functional inhibition of the Tyk2 signaling pathway in a cellular context. This is typically achieved by measuring the inhibition of cytokine-induced STAT phosphorylation.[19][20]
Protocol 3: IL-23-Induced STAT3 Phosphorylation Assay in Human T-cells
Principle: IL-23 signaling is dependent on Tyk2.[19] In this assay, human T-cells are pre-treated with test compounds and then stimulated with IL-23. The level of phosphorylated STAT3 (pSTAT3) is quantified as a direct measure of Tyk2 activity.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line (e.g., Kit225)[20]
-
RPMI-1640 medium with 10% FBS
-
Recombinant human IL-23 (R&D Systems or similar)
-
Test compounds dissolved in DMSO
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Anti-human pSTAT3 (Tyr705) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Plate cells (e.g., 1 x 10⁶ cells/mL) in a 96-well plate.
-
Add serially diluted test compounds to the cells and pre-incubate for 1-2 hours at 37°C.
-
Stimulate the cells by adding IL-23 to a final concentration of 20 ng/mL. Incubate for 15-30 minutes at 37°C. Include unstimulated and vehicle-stimulated controls.
-
Stop the stimulation by immediately fixing the cells with a fixation buffer for 20 minutes at room temperature.
-
Wash the cells with buffer and then permeabilize them with a permeabilization buffer.
-
Add the fluorescently labeled anti-pSTAT3 antibody and incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells to remove unbound antibody and resuspend in FACS buffer.
-
Acquire data on a flow cytometer, measuring the median fluorescence intensity (MFI) of the pSTAT3 signal.
-
Calculate the percent inhibition based on the MFI of the vehicle-stimulated control and determine the cellular IC₅₀ value.
Data Presentation: SAR of Imidazo[1,2-b]pyridazine Analogs
The following table presents representative data for a hypothetical series of analogs, illustrating how structural modifications can impact potency and selectivity.
| Compound ID | R1 Group | R2 Group | Tyk2 JH2 IC₅₀ (nM) [FP Assay] | pSTAT3 IC₅₀ (nM) [Cellular Assay] | JAK1 JH1 IC₅₀ (nM) [Biochemical] | Selectivity (JAK1/Tyk2) |
| IZP-01 | H | Phenyl | 550 | 1200 | >10,000 | >18 |
| IZP-02 | -CH₃ | Phenyl | 210 | 450 | >10,000 | >47 |
| IZP-03 | H | 4-F-Phenyl | 150 | 310 | >10,000 | >66 |
| IZP-04 | H | 2-Pyridyl | 45 | 95 | >10,000 | >222 |
| IZP-05 | H | Cyclopropyl | 15 | 32 | >10,000 | >667 |
This is example data and does not represent real experimental results.
Part 4: In Vivo Efficacy Assessment
Promising lead compounds with good potency and selectivity must be evaluated for in vivo efficacy in a relevant animal model of autoimmune disease. The collagen-induced arthritis (CIA) model in rats or mice is a well-established model that recapitulates many features of human rheumatoid arthritis and is known to be dependent on Tyk2-mediated cytokine pathways.[19][21]
Protocol 4: Collagen-Induced Arthritis (CIA) Model in Rats
Principle: Immunization with type II collagen emulsified in adjuvant induces an autoimmune response leading to joint inflammation, swelling, and cartilage destruction. The efficacy of a test compound is measured by its ability to reduce these clinical signs of arthritis.
Procedure:
-
Induction of Arthritis:
-
On Day 0, immunize female Lewis rats intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
On Day 7, administer a booster immunization with collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Dosing:
-
Begin prophylactic dosing with the test compound (e.g., IZP-05) or vehicle control on Day 0 or Day 7. Administer orally once or twice daily.
-
Include a positive control group (e.g., methotrexate).
-
-
Clinical Scoring:
-
Beginning around Day 10, monitor animals daily for the onset of arthritis.
-
Score each paw for inflammation on a scale of 0-4 (0=normal, 4=severe swelling and erythema). The maximum score per animal is 16.
-
Measure paw volume using a plethysmometer twice weekly.
-
-
Terminal Analysis (e.g., Day 21-28):
-
Collect blood for measurement of inflammatory biomarkers (e.g., IL-17, anti-collagen antibodies).
-
Harvest hind paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Conclusion and Future Directions
The strategic targeting of the Tyk2 JH2 domain with small molecule inhibitors represents a major advancement in the treatment of autoimmune diseases. The imidazo[1,2-b]pyridazine scaffold has proven to be a valuable starting point for the development of potent and highly selective allosteric inhibitors.[11][12] The protocols outlined in this guide provide a comprehensive framework for the synthesis, biochemical and cellular characterization, and in vivo evaluation of novel candidates from this chemical series. Through iterative cycles of design, synthesis, and testing, guided by structure-activity relationship data, this workflow can lead to the identification of differentiated clinical candidates with the potential for improved efficacy and safety in managing a wide range of immune-mediated inflammatory diseases.[22]
References
- 1. revvity.com [revvity.com]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 7. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 9. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 10. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Autoinhibition of Jak2 Tyrosine Kinase Is Dependent on Specific Regions in Its Pseudokinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application of 6-Iodoimidazo[1,2-b]pyridazine in PET Radiotracer Development: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-b]pyridazine Scaffold in PET Imaging
The landscape of molecular imaging is continually evolving, with Positron Emission Tomography (PET) standing at the forefront of non-invasive techniques to visualize and quantify physiological processes at the molecular level.[1] The development of novel PET radiotracers is paramount to advancing our understanding of disease pathophysiology and accelerating drug development.[2] Within the diverse chemical space of PET tracer scaffolds, the imidazo[1,2-b]pyridazine core has emerged as a privileged structure, particularly for neurological and oncological applications. Its rigid bicyclic framework, amenable to substitution at various positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This technical guide focuses on the application of a key derivative, 6-iodoimidazo[1,2-b]pyridazine, in the development of PET radiotracers. The presence of the iodine atom at the 6-position offers a strategic advantage for late-stage radiofluorination, a critical step in the synthesis of ¹⁸F-labeled PET tracers. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and radiolabeling, and discuss its application in developing next-generation imaging agents.
The Rationale for Employing this compound
The selection of a precursor for radiotracer synthesis is a critical decision that influences the feasibility and success of the entire development pipeline. The this compound scaffold presents several compelling advantages:
-
Versatile Precursor for Radiofluorination: The carbon-iodine bond at the 6-position is a versatile handle for introducing the positron-emitting radionuclide, Fluorine-18 (¹⁸F). Copper-mediated radiofluorination reactions have proven effective for the nucleophilic substitution of aryl iodides with [¹⁸F]fluoride, offering a reliable and efficient method for radiolabeling. This approach is particularly valuable for accessing ¹⁸F-labeled arenes that are not amenable to traditional nucleophilic aromatic substitution (SₙAr) reactions.
-
Favorable Pharmacokinetics: The imidazo[1,2-b]pyridazine core can be tailored to achieve desirable pharmacokinetic properties, including the ability to cross the blood-brain barrier (BBB), which is essential for neuroimaging applications. Modifications at other positions of the scaffold can modulate lipophilicity and metabolic stability.
-
Broad Target Applicability: Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown high affinity and selectivity for a range of biological targets implicated in various diseases, including:
-
β-Amyloid Plaques: A hallmark of Alzheimer's disease, making these tracers promising candidates for early diagnosis and monitoring of disease progression.[3]
-
Tropomyosin Receptor Kinases (TRK): Dysregulation of TRK signaling is implicated in numerous cancers and neurodegenerative disorders.
-
Peripheral Benzodiazepine Receptors (PBR), now known as Translocator Protein (TSPO): A biomarker for neuroinflammation.
-
Synthesis of the this compound Precursor
The synthesis of the this compound core is a multi-step process that begins with the preparation of a key intermediate, 3-amino-6-iodopyridazine. This is followed by a condensation reaction with an appropriate α-bromoketone to form the bicyclic imidazo[1,2-b]pyridazine ring system.
Protocol 1: Synthesis of 3-Amino-6-iodopyridazine
This protocol is adapted from the procedure described by Zhen and colleagues.[3]
Materials:
-
3-Amino-6-chloropyridazine
-
Hydroiodic acid (57% in water)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq).
-
Carefully add hydroiodic acid (57% in water, 5.0 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will generate gas; perform in a well-ventilated fume hood.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield 3-amino-6-iodopyridazine.
Protocol 2: Synthesis of 2-Aryl-6-iodoimidazo[1,2-b]pyridazine
This is a representative protocol for the condensation reaction to form the imidazo[1,2-b]pyridazine ring.
Materials:
-
3-Amino-6-iodopyridazine
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one)
-
Sodium bicarbonate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-amino-6-iodopyridazine (1.0 eq) and the substituted α-bromoacetophenone (1.1 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel) using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-iodoimidazo[1,2-b]pyridazine.
Diagram: Synthetic Workflow for this compound Precursor
Caption: Synthetic workflow for the this compound precursor.
Radiolabeling with Fluorine-18
The introduction of ¹⁸F is a critical step in the development of a PET radiotracer. The copper-mediated radiofluorination of the this compound precursor is a robust method to achieve this transformation.
Causality Behind Experimental Choices in Copper-Mediated Radiofluorination
-
Copper Catalyst: A copper(I) or copper(II) salt (e.g., Cu(OTf)₂, [Cu(OTf)]₂·C₆H₆) is used to facilitate the oxidative addition of the aryl iodide and subsequent reductive elimination of the aryl fluoride. The choice of ligands on the copper center can influence the reaction efficiency.
-
Fluoride Source: No-carrier-added [¹⁸F]fluoride is typically used to achieve high specific activity. The fluoride is activated by a phase-transfer catalyst, such as a Kryptofix 2.2.2/potassium carbonate complex or a tetraalkylammonium salt.
-
Solvent: A high-boiling point, polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.
-
Temperature: The reaction is typically heated to temperatures between 100-160 °C to overcome the activation energy of the C-F bond formation.
Protocol 3: [¹⁸F]Fluorination of 2-Aryl-6-iodoimidazo[1,2-b]pyridazine
This is a representative protocol for the automated synthesis of an ¹⁸F-labeled imidazo[1,2-b]pyridazine derivative.
Materials:
-
Aqueous [¹⁸F]fluoride from cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
2-Aryl-6-iodoimidazo[1,2-b]pyridazine precursor
-
Copper(I) trifluoromethanesulfonate toluene complex ([Cu(OTf)]₂·C₆H₆)
-
Dimethylformamide (DMF)
-
Automated radiosynthesis module
-
Semi-preparative and analytical HPLC systems
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the 2-aryl-6-iodoimidazo[1,2-b]pyridazine precursor (5-10 mg) and [Cu(OTf)]₂·C₆H₆ (1-2 eq relative to precursor) in DMF.
-
Add the solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Seal the reaction vessel and heat to 120-150 °C for 15-20 minutes.
-
-
Purification:
-
Cool the reaction mixture and dilute with the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to isolate the ¹⁸F-labeled product.
-
-
Formulation:
-
Collect the radioactive peak corresponding to the product.
-
Remove the HPLC solvent under reduced pressure.
-
Reformulate the final product in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol) for injection.
-
Diagram: [¹⁸F]Radiolabeling and Quality Control Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel 18F-Labeled Imidazo[2,1-b]benzothiazole (IBT) for High-Contrast PET Imaging of β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative for Aβ Plaque Imaging and the Promise of the Imidazo[1,2-b]pyridazine Scaffold
An In-Depth Guide to the Application of 6-Iodoimidazo[1,2-b]pyridazine Derivatives for Amyloid-β Plaque Imaging in Alzheimer's Disease Research
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles in the brain.[1] The ability to non-invasively detect and quantify Aβ deposition is crucial for the early diagnosis of AD, tracking disease progression, and evaluating the efficacy of anti-amyloid therapeutic interventions.[2][3] Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful molecular imaging techniques that allow for the in vivo visualization of these pathological hallmarks using specific radiotracers.[4][5]
Over the past two decades, significant efforts have been dedicated to developing effective Aβ imaging agents, leading to the approval of several PET tracers.[4] The imidazo[1,2-a]pyridine scaffold, exemplified by [¹²³I]IMPY, was among the early promising candidates for SPECT imaging of Aβ plaques.[1][6] Building on this foundation, researchers have explored isosteric analogues to improve imaging characteristics. The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating diverse biological activities.[7][8][9] Its structural similarity to the imidazo[1,2-a]pyridine core, with the replacement of a CH group with a nitrogen atom in the six-membered ring, was hypothesized to reduce lipophilicity and non-specific binding, potentially leading to improved imaging contrast.[6]
This guide provides a comprehensive overview and detailed protocols for the synthesis, radiolabeling, and evaluation of this compound derivatives as high-affinity imaging agents for Aβ plaques.
Part 1: Synthesis of Imidazo[1,2-b]pyridazine Precursors
The core structure of imidazo[1,2-b]pyridazine derivatives is typically synthesized via a condensation reaction between a substituted 3-amino-6-halopyridazine and an α-bromoketone.[6] The halogen at the 6-position is crucial for facilitating the cyclization in good yield and serves as a key handle for introducing iodine or other functionalities.[6]
Rationale for Synthetic Strategy
The chosen synthetic route is efficient and modular. It allows for the introduction of various substituents at the 2-position (derived from the α-bromoketone) and the 6-position (derived from the aminopyridazine) to optimize binding affinity and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that a 2-(4'-N,N-dimethylaminophenyl) moiety is highly favorable for strong binding to Aβ aggregates.[6] The 6-iodo substituent is not only a key feature for binding but also the site for radioiodination for SPECT imaging or in vitro autoradiography.
Protocol 1.1: Synthesis of 3-Amino-6-iodopyridazine
This precursor is efficiently synthesized from the more readily available 3-amino-6-chloropyridazine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-6-chloropyridazine (1.0 eq) in a 57% hydroiodic acid (HI) solution.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-amino-6-iodopyridazine.[6]
Protocol 1.2: Synthesis of 2-Aryl-6-iodoimidazo[1,2-b]pyridazine
This protocol describes the key condensation and cyclization step.
-
Reaction Setup: Dissolve 3-amino-6-iodopyridazine (1.0 eq) and the desired α-bromoacetophenone derivative (e.g., 2-bromo-1-(4-(dimethylamino)phenyl)ethan-1-one) (1.0 eq) in ethanol in a round-bottom flask.
-
Initial Reflux: Stir the mixture under reflux for 2 hours.
-
Base Addition: Cool the mixture slightly and add sodium bicarbonate (NaHCO₃) (1.2 eq).
-
Final Reflux: Resume reflux and continue heating for an additional 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure 2-aryl-6-iodoimidazo[1,2-b]pyridazine.
Caption: Synthetic workflow for this compound derivatives.
Part 2: Radioiodination for In Vitro and In Vivo Imaging
For use as an imaging agent, the this compound molecule must be labeled with a suitable radioactive isotope of iodine. Iodine-125 (¹²⁵I), a gamma emitter with a long half-life (60 days), is ideal for in vitro binding assays and autoradiography.[10] Iodine-123 (¹²³I), with a shorter half-life (13.2 hours) and optimal gamma energy, is used for in vivo SPECT imaging in preclinical and clinical settings.[10]
Rationale for Radiolabeling Method
While several methods exist, the Iodogen method is a widely used and highly efficient technique for radioiodination.[11] It utilizes 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen) as a mild oxidizing agent, which is coated onto the surface of the reaction vial. This method minimizes damage to sensitive molecules and often results in high radiochemical yields.[11] An alternative for molecules with a suitable precursor is radioiododestannylation, which involves replacing a trialkyltin group with radioiodine, offering high specific activity.[12][13]
Protocol 2.1: [¹²⁵I] Radioiodination using the Iodogen Method
-
Vial Preparation: Prepare an Iodogen-coated vial by dissolving Iodogen in dichloromethane, adding 50-100 µg to a glass vial, and evaporating the solvent under a gentle stream of nitrogen. Store sealed vials at -20°C.
-
Reaction Mixture: To the Iodogen-coated vial, add a solution of the this compound precursor (5-10 µg in 50 µL of ethanol or DMSO).
-
Add Radioiodine: Add Na[¹²⁵I] (1-2 mCi, ~37-74 MBq) in 0.1 M NaOH to the vial.
-
Incubation: Let the reaction proceed at room temperature for 15-20 minutes with gentle agitation.
-
Quenching: Quench the reaction by adding 100 µL of a saturated sodium bisulfite (NaHSO₃) solution.
-
Purification: Purify the radiolabeled product using a C18 Sep-Pak cartridge or semi-preparative HPLC.
-
Sep-Pak: Condition the cartridge with ethanol and then water. Load the reaction mixture. Wash with water to remove unreacted Na[¹²⁵I]. Elute the desired product, [¹²⁵I]this compound, with 1-2 mL of absolute ethanol.
-
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. The final product should have a radiochemical purity >95%.
Caption: General workflow for radioiodination and quality control.
Part 3: In Vitro Characterization
Before proceeding to in vivo studies, it is essential to characterize the binding properties of the new ligands to Aβ plaques.
Protocol 3.1: Competitive Binding Assay with Aβ Aggregates
This assay determines the binding affinity (expressed as the inhibition constant, Kᵢ) of the newly synthesized compounds for Aβ fibrils.
-
Preparation of Aβ Aggregates: Dissolve synthetic Aβ₁₋₄₀ or Aβ₁₋₄₂ peptide in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of ~100 µM. Incubate the solution at 37°C for 3-4 days with gentle agitation to promote fibril formation.[14]
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the binding assay. Each well should contain:
-
A fixed concentration of Aβ₁₋₄₀ aggregates (e.g., 50-100 nM).
-
A fixed concentration of a known high-affinity radioligand (e.g., [¹²⁵I]IMPY or [³H]PiB) at a concentration near its Kₑ value.
-
Varying concentrations of the unlabeled this compound competitor compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation buffer (e.g., PBS with 0.1% BSA) to a final volume of 100 µL.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filtermat (e.g., Whatman GF/B). Wash the filters rapidly with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³H).
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
| Compound Derivative | Substituent at 6-position | Kᵢ (nM) for Aβ₁₋₄₀ Aggregates | Reference |
| 2-(4'-Dimethylaminophenyl)imidazo[1,2-b]pyridazine | -SCH₃ | 11.0 | [6][15] |
| 2-(4'-Dimethylaminophenyl)imidazo[1,2-b]pyridazine | -Cl | 22.0 | [6] |
| 2-(4'-Dimethylaminophenyl)imidazo[1,2-b]pyridazine | -I | 28.0 | [6] |
| 2-(4'-Dimethylaminophenyl)imidazo[1,2-b]pyridazine | -F | 47.0 | [6] |
| 2-(4'-Methylaminophenyl)imidazo[1,2-b]pyridazine | -I | 49.0 | [6] |
Note: The table demonstrates that while the 6-iodo derivative has excellent affinity, other substitutions are also well-tolerated, with the 6-methylthio analogue showing the highest affinity in this series.[6][15]
Protocol 3.2: In Vitro Autoradiography on Brain Tissue
This technique visualizes the specific binding of the radiotracer to Aβ plaques within their native environment in post-mortem brain tissue.
-
Tissue Preparation: Use 10-20 µm thick cryosections of post-mortem human AD brain tissue or from an aged Aβ-depositing transgenic mouse model (e.g., APP23).[16] Mount the sections on glass slides.
-
Incubation: Incubate the slides with a solution of the [¹²⁵I]-labeled this compound (e.g., 0.1-0.5 nM) in buffer at room temperature for 60-90 minutes.
-
Washing: Wash the slides in ice-cold buffer to remove non-specifically bound tracer. A final quick rinse in ice-cold deionized water can help reduce background.
-
Drying and Exposure: Dry the slides rapidly under a stream of cool air. Appose the dried slides to a phosphor imaging screen or autoradiographic film for 12-48 hours.
-
Imaging and Validation: Scan the imaging screen or develop the film to visualize the distribution of radioactivity. For validation, adjacent tissue sections can be stained with traditional amyloid dyes like Thioflavin-S or Congo red, or immunostained with an anti-Aβ antibody, to confirm that the radiotracer binding co-localizes with Aβ plaques.[17]
Part 4: Preclinical In Vivo Evaluation
Successful in vitro results warrant evaluation in living animal models to assess pharmacokinetics and the ability to visualize Aβ plaques.
Protocol 4.1: Biodistribution in Normal Rodents
This experiment is critical to determine the initial brain uptake of the tracer and its rate of clearance from the brain and other organs.
-
Animal Preparation: Use healthy, normal mice or rats.
-
Tracer Injection: Inject a known amount of the [¹²³I]- or [¹²⁵I]-labeled tracer (e.g., 5-10 µCi) into the tail vein of the conscious animal.
-
Time Points: At various time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), euthanize a cohort of animals (n=3-4 per time point).
-
Organ Dissection: Quickly dissect major organs, including the brain, blood, liver, kidneys, and muscle.
-
Quantification: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the tracer uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g). For brain imaging agents, a high initial brain uptake (e.g., >1.5 %ID/g at 2 min) followed by rapid washout from the brain is desirable to ensure a good signal-to-background ratio.[17]
Protocol 4.2: SPECT Imaging in a Transgenic Mouse Model of AD
This is the definitive preclinical experiment to demonstrate the utility of the tracer for in vivo Aβ plaque imaging.
-
Animal Model: Use an aged transgenic mouse model known to have significant Aβ plaque pathology (e.g., APP/PS1 or APP23 mice) and age-matched wild-type control mice.
-
Anesthesia and Setup: Anesthetize the mouse (e.g., with isoflurane) and position it in the SPECT scanner. Maintain body temperature throughout the scan.
-
Tracer Injection: Administer a bolus injection of the [¹²³I]-labeled tracer (e.g., 200-300 µCi) via the tail vein.
-
Image Acquisition: Perform a dynamic or static SPECT scan. For a dynamic scan, acquire data continuously for 60-90 minutes post-injection. For a static scan, acquire data at a time point determined to be optimal from biodistribution studies (e.g., 30-60 minutes post-injection).
-
Image Reconstruction and Analysis: Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM). Co-register the SPECT images with an anatomical reference, such as a CT or MRI scan if available. Draw regions of interest (ROIs) over brain areas known to accumulate plaques (e.g., cortex, hippocampus) and a reference region with little to no specific binding (e.g., cerebellum).
-
Interpretation: Compare the tracer retention in plaque-rich regions of transgenic mice to that in wild-type controls. A successful imaging agent will show significantly higher retention in the transgenic animals, indicating specific binding to Aβ plaques.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel Aβ plaque imaging agents. These derivatives can be synthesized efficiently and radiolabeled with iodine isotopes for comprehensive evaluation. Through the systematic application of the in vitro and in vivo protocols described in this guide, researchers can characterize the binding affinity, specificity, and pharmacokinetic profile of new candidate molecules. A successful tracer based on this scaffold would exhibit high affinity for Aβ aggregates (low nanomolar Kᵢ), excellent initial brain penetration with rapid washout from healthy tissue, and specific retention in plaque-laden brain regions in vivo, making it a valuable tool for advancing Alzheimer's disease research and drug development.
References
- 1. [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent advances in the development of amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Development of Positron Emission Tomography β-Amyloid Plaque Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Neuroimaging of Alzheimer's Disease: Radiotracers and Their Utility in Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Document: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (CHEMBL5236558) - ChEMBL [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of 125I-IMPY: Application in Neuroblastoma Tracing and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. A Pyridazine-Based Fluorescent Probe Targeting Aβ Plaques in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collection - Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 16. Development of a novel radioiodinated compound for amyloid and tau deposition imaging in Alzheimer's disease and tauopathy mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of the Imidazo[1,2-b]pyridazine Core at the 6-Position
Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This fused ring system is a key structural component in numerous bioactive molecules, demonstrating anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[1][2] A notable example is Ponatinib, a potent kinase inhibitor, which has spurred significant interest in the therapeutic potential of this chemical framework.[1][2] The strategic functionalization of the imidazo[1,2-b]pyridazine core is paramount for modulating its physicochemical properties and biological targets. The 6-position, in particular, offers a valuable vector for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[3][4]
This guide provides a detailed overview of established and effective methodologies for the selective functionalization of the imidazo[1,2-b]pyridazine core at the 6-position, tailored for researchers, scientists, and professionals in drug development.
Strategic Approaches to C6 Functionalization
The introduction of diverse substituents at the 6-position of the imidazo[1,2-b]pyridazine ring is most commonly achieved through the chemical manipulation of a pre-functionalized core, typically a 6-halo-imidazo[1,2-b]pyridazine. This halogenated intermediate serves as a versatile linchpin for a variety of powerful cross-coupling reactions and nucleophilic substitutions.
Figure 1: Key functionalization pathways from a 6-halo-imidazo[1,2-b]pyridazine intermediate.
Synthesis of the Key Intermediate: 6-Chloro-imidazo[1,2-b]pyridazine
A common and efficient route to the imidazo[1,2-b]pyridazine core involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[4] For instance, 6-chloro-2-phenylimidazo[1,2-b]pyridazine can be synthesized in high yield from 3-amino-6-chloropyridazine and 2-bromoacetophenone.[5]
Protocol 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
Materials:
-
3-Amino-6-chloropyridazine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add 2-bromoacetophenone (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the desired product.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The chlorine atom at the 6-position of the imidazo[1,2-b]pyridazine core is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and nitrogen-based substituents.[6][7]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 6-position of the imidazo[1,2-b]pyridazine and a wide range of aryl or heteroaryl boronic acids or esters.[8][9]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) complex such as Pd(PPh₃)₄, is essential for the catalytic cycle.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The choice of ligand can significantly impact reaction efficiency.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.
Materials:
-
6-Chloro-imidazo[1,2-b]pyridazine derivative (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dioxane/Water mixture (e.g., 4:1 v/v)
Procedure:
-
In a reaction vessel, combine the 6-chloro-imidazo[1,2-b]pyridazine, boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Varies | [10] |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | Good to Excellent | [7] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines at the 6-position.[11][12]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction typically requires a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos) to facilitate the challenging C-N reductive elimination step.[12]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally used.[11][13]
Materials:
-
6-Chloro-imidazo[1,2-b]pyridazine derivative (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 6-chloro-imidazo[1,2-b]pyridazine, Pd₂(dba)₃, XPhos, and NaOtBu in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat to 80-110 °C, stirring until the reaction is complete.
-
Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling | MDPI [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Regioselective Synthesis of Imidazo[1,2-b]pyridazine Derivatives
Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug development. Its rigid, planar structure and unique electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This versatility is demonstrated by its presence in clinically significant drugs, including the multi-kinase inhibitor Ponatinib (Iclusig®) for leukemia and Risdiplam for spinal muscular atrophy.[1] The therapeutic potential of this scaffold extends to various other areas, including the development of anti-inflammatory, anticancer, antiviral, and antifungal agents.[2][3][4]
A critical challenge in harnessing the potential of this scaffold lies in its synthesis, specifically in controlling the regiochemistry. The fusion of the imidazole ring to the asymmetric pyridazine core can theoretically result in different isomers. Therefore, developing robust and regioselective synthetic methods is paramount to ensure the unambiguous formation of the desired biologically active isomer. This guide provides an in-depth analysis of key regioselective strategies, explains the mechanistic rationale behind them, and offers detailed protocols for their practical implementation in a research setting.
Pillar 1: Strategic Approaches to Regiocontrolled Synthesis
The construction of the imidazo[1,2-b]pyridazine ring system is primarily achieved through the formation of the five-membered imidazole ring onto a pre-existing pyridazine core. The regioselectivity of this annulation is dictated by the choice of synthetic strategy and the inherent reactivity of the starting materials.
Strategy A: The Classical Condensation Pathway
The most traditional and widely used method for constructing the imidazo[1,2-b]pyridazine skeleton is the condensation reaction between a 3-aminopyridazine and an α-halocarbonyl compound, often an α-bromoketone. This method is a variation of the Tschitschibabin reaction.
Causality of Regioselectivity: The regiochemical outcome is governed by the nucleophilicity of the two nitrogen atoms in the 3-aminopyridazine ring. The endocyclic ring nitrogen at the N2 position is generally more nucleophilic than the exocyclic amino group's nitrogen. Consequently, the initial alkylation by the α-bromoketone occurs preferentially at the N2 position.[5] This is a crucial first step that directs the subsequent intramolecular cyclization. The presence of a halogen, such as chlorine, at the 6-position of the pyridazine ring has been shown to facilitate the reaction and lead to good yields.[5] Following the initial N-alkylation, an intramolecular condensation between the newly introduced ketone and the C3-amino group occurs, leading to the formation of the imidazole ring with unambiguous regiochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Iodoimidazo[1,2-b]pyridazine
Welcome to the technical support center for the synthesis of 6-Iodoimidazo[1,2-b]pyridazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents, including the kinase inhibitor Ponatinib[1][2]. The introduction of an iodine atom at the 6-position provides a crucial handle for further functionalization via cross-coupling reactions, making the efficient synthesis of this intermediate a critical step in many discovery programs.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical experience to help you overcome common synthetic challenges and improve your reaction yields.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Yield of the Desired this compound
Question: My reaction to synthesize the this compound backbone is resulting in a complex mixture with very low yield of the desired product. What are the likely causes and how can I fix it?
Answer:
Low yields in this synthesis typically stem from two main areas: the initial cyclization to form the imidazo[1,2-b]pyridazine ring and the subsequent iodination step.
Plausible Cause A: Inefficient Cyclization
The most common route to the imidazo[1,2-b]pyridazine core involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone. The success of this step is highly dependent on the nucleophilicity of the pyridazine ring nitrogens.
-
Mechanistic Insight: In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group (N-2) is the most nucleophilic. Alkylation at this site can lead to undesired side products and prevent the desired cyclization[3]. Using a 3-amino-6-halopyridazine, such as 3-amino-6-chloropyridazine, deactivates this nitrogen, favoring the initial alkylation on the exocyclic amino group, which is the necessary first step for a successful condensation.
-
Recommended Action:
-
Starting Material Selection: Begin with 3-amino-6-chloropyridazine or 3-amino-6-bromopyridazine rather than 3-aminopyridazine itself.
-
Reaction Conditions: Perform the condensation with your desired α-bromoketone in a solvent like ethanol or acetonitrile, using a mild base such as sodium bicarbonate[3]. Refluxing for several hours is typically sufficient.
-
Plausible Cause B: Ineffective Iodination
If the imidazo[1,2-b]pyridazine core is formed but the subsequent iodination fails, the issue lies with the choice of iodinating agent and reaction conditions. The imidazo[1,2-b]pyridazine ring system is electron-rich, but the C-6 position requires a sufficiently electrophilic iodine source for efficient reaction.
-
Mechanistic Insight: Direct iodination of heterocyclic systems often requires an electrophilic iodine species. N-Iodosuccinimide (NIS) is a widely used reagent that, when activated by an acid, generates a potent electrophilic iodine source[4][5]. The acid protonates the succinimide carbonyl, increasing the electrophilicity of the iodine atom.
-
Recommended Action:
-
Reagent & Solvent: Use N-Iodosuccinimide (NIS) as the iodinating agent. Acetonitrile or Dichloromethane (DCM) are common solvents.
-
Acid Catalysis: The addition of a catalytic amount of an acid like trifluoroacetic acid (TFA) can significantly improve the reaction rate and yield[5][6]. For less reactive substrates, stronger acids like sulfuric acid may be necessary, but care must be taken to avoid degradation[4].
-
Temperature Control: Perform the reaction at room temperature or slightly heated (e.g., 40-50 °C) to ensure a reasonable reaction rate without promoting side reactions.
-
Issue 2: Formation of Di-iodinated or Regioisomeric Products
Question: I am successfully forming an iodinated product, but I'm seeing evidence of di-iodination or iodination at an incorrect position. How can I improve the regioselectivity for the C-6 position?
Answer:
Controlling regioselectivity is crucial. The electronic properties of the imidazo[1,2-b]pyridazine ring direct electrophilic substitution.
-
Mechanistic Insight: The most electron-rich and sterically accessible position on the unsubstituted imidazo[1,2-b]pyridazine ring is typically C-3[7]. Direct iodination of a pre-formed imidazo[1,2-b]pyridazine will likely yield the 3-iodo isomer. To achieve C-6 iodination, the synthetic strategy must be designed accordingly.
-
Recommended Action: Strategic Synthesis The most reliable method is to introduce the iodine atom on the pyridazine ring before the cyclization step.
-
Synthesize 3-Amino-6-iodopyridazine: This key intermediate is the preferred starting material. A high-yielding preparation involves refluxing 3-amino-6-chloropyridazine in a 57% hydroiodic acid (HI) solution. This halogen exchange reaction provides the desired precursor in good yield (e.g., ~81%)[3].
-
Cyclization: React the 3-amino-6-iodopyridazine with the appropriate α-bromoketone (e.g., 2-bromo-1-phenylethanone) in a solvent like ethanol with sodium bicarbonate as the base. This will directly yield the this compound derivative, precluding the possibility of other iodo-regioisomers.
-
This strategic approach is illustrated in the workflow below:
References
- 1. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Iodoimidazo[1,2-b]pyridazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Iodoimidazo[1,2-b]pyridazine derivatives. This guide is designed to provide expert-driven, practical solutions to the common and complex purification challenges associated with this important class of heterocyclic compounds. The inherent basicity of the imidazopyridazine core, combined with the reactivity of the carbon-iodine bond, presents a unique set of obstacles that require carefully considered strategies.
This document is structured to help you quickly diagnose problems, understand the underlying chemical principles, and implement robust, validated purification protocols.
Part 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems during the purification of this compound derivatives. Each entry follows a question-and-answer format to provide direct and actionable advice.
Q1: My compound is showing significant tailing and poor separation on a standard silica gel column. What is happening and how can I fix it?
A1: Root Cause Analysis & Solution
This is the most common issue faced when purifying nitrogen-containing heterocycles like imidazo[1,2-b]pyridazines.
-
The Problem: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atoms in your imidazopyridazine core interact strongly with these acidic sites via acid-base interactions. This strong, non-specific binding leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product to the stationary phase.[1][2]
-
The Solution: Switch to a Neutral or Basic Stationary Phase. The most effective solution is to avoid silica gel altogether and use a less acidic support.
-
Neutral Alumina: This is often the best first choice. Neutral alumina eliminates the acidic silanol groups, thus preventing the strong acid-base interaction with your basic compound. This results in sharper peaks and better separation without the need for mobile phase modifiers.[1][3]
-
Basic Alumina: If your compound is particularly basic, basic alumina (pH ~10) can provide excellent results.[2][4] However, be cautious if your molecule contains base-sensitive functional groups (e.g., esters), which could be hydrolyzed.[4]
-
-
Alternative on Silica: If alumina is not available, you can try to "deactivate" the silica gel. This is a less ideal but workable solution.
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent, such as triethylamine (TEA) or ammonium hydroxide, typically 0.1-1% v/v.[1][2] The modifier will compete with your compound for the acidic sites on the silica, reducing tailing. However, this introduces the downstream challenge of removing the high-boiling point modifier from your purified fractions.[1][2]
-
Q2: I'm observing a new, less polar spot on my TLC plate after spotting the crude reaction mixture, and my yield of the desired iodo-compound is low. What could this impurity be?
A2: Identifying and Preventing Deiodination
This issue strongly suggests a decomposition reaction is occurring, with deiodination being the most likely culprit.
-
The Problem: The carbon-iodine bond on an electron-rich heterocyclic system can be labile, especially under acidic conditions or upon exposure to light.[5] The acidic surface of silica gel can catalyze the protonolysis of the C-I bond, replacing the iodine atom with a hydrogen atom. This results in the formation of the corresponding non-iodinated imidazo[1,2-b]pyridazine, which is less polar and will have a higher Rf on TLC. This process can be accelerated by heat or light.[5]
-
Confirmation: To confirm if your compound is unstable on silica, perform a 2D TLC test. Spot your crude mixture on a TLC plate, run it in a suitable solvent system, and then dry the plate. Turn the plate 90 degrees and re-run it in the same solvent system. If the compound is unstable, you will see a new spot appearing "off-diagonal" from the original spot.[6]
-
The Solution: Minimize Acidity and Light Exposure.
-
Use Neutral Alumina: As detailed in Q1, switching to neutral alumina for chromatography is the primary solution to avoid acid-catalyzed deiodination.[1]
-
Work-Up Carefully: During aqueous work-up, avoid strong acids. Use a mild base like sodium bicarbonate for neutralization.
-
Protect from Light: Wrap your flasks and columns in aluminum foil to prevent potential photo-induced radical decomposition of the C-I bond.[5][7]
-
Recrystallization: If the crude product is a solid and the deiodinated impurity is the main issue, recrystallization can be a highly effective, non-chromatographic purification method that avoids contact with acidic stationary phases.[8][9]
-
Q3: My compound seems to be smearing across all fractions during column chromatography, even on alumina. How can I improve the separation?
A3: Optimizing Loading and Elution Conditions
If you've addressed stationary phase issues and still see poor separation, the problem likely lies in your loading technique or solvent system.
-
The Problem: Poor solubility of the crude material in the initial mobile phase is a common cause of streaking. If the compound is loaded onto the column in a strong solvent (like DCM or methanol) and the running eluent is much less polar (like hexanes/ethyl acetate), the compound will precipitate at the top of the column and then slowly "bleed" down as the mobile phase passes, leading to broad bands and poor separation.[6]
-
The Solution: Proper Loading and Solvent Selection.
-
Dry Loading: This is the preferred method. Pre-adsorb your crude material onto a small amount of the stationary phase you will be using (e.g., neutral alumina). To do this, dissolve your compound in a suitable solvent (e.g., DCM), add a few grams of alumina, and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column. This ensures the compound is introduced to the column in a narrow, even band.
-
Solvent System Optimization: Your chosen eluent must provide good separation (a ΔRf of at least 0.2 between your product and major impurities on TLC) and ensure adequate solubility. For imidazopyridazines, solvent systems like Dichloromethane/Methanol or Ethyl Acetate/Hexanes (often with alumina) are common starting points.[10] If solubility is an issue, consider systems with acetone or THF.
-
Part 2: Frequently Asked Questions (FAQs)
What is the best general-purpose purification strategy for a newly synthesized this compound derivative?
For a new derivative of unknown stability, a phased approach is recommended.
-
Initial Purification (Non-Chromatographic): First, attempt purification by recrystallization or trituration if the crude product is a solid.[8] This is the mildest method and avoids potential on-column decomposition.
-
Chromatographic Method Development: If chromatography is necessary, start with TLC analysis on both silica and neutral alumina plates to assess stability and separation.
-
Column Chromatography: Based on TLC, proceed with flash chromatography, defaulting to neutral alumina unless silica shows clean separation and no signs of degradation.[1] Use dry loading for the best resolution.
Can I use reverse-phase HPLC for purification?
Yes, reverse-phase (RP) HPLC can be an excellent technique, especially for final polishing of highly polar derivatives or for separating closely related impurities. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA (0.1%), is a common setup. However, be aware that the acidic modifier could potentially cause deiodination if the fractions are left to stand for extended periods before solvent removal.
My purified compound is a white solid, but it turns yellow or brown over time. What is causing this discoloration?
This is likely due to the slow liberation of elemental iodine (I₂), which is colored.[5] This indicates compound instability.
-
Cause: The C-I bond is susceptible to cleavage by light, heat, or trace acidic impurities.[5]
-
Solution: Store the purified compound in a dark vial (amber or wrapped in foil), under an inert atmosphere (argon or nitrogen), and in a freezer (-20 °C) to minimize degradation. Preparing the material fresh before use is the best practice for sensitive derivatives.[5]
Part 3: Data and Protocols
Data Summary
The following table provides a comparative overview of stationary phases for the purification of basic nitrogen heterocycles.
| Stationary Phase | Pros | Cons | Recommended For |
| Silica Gel | Inexpensive, widely available. | Acidic surface causes tailing and potential decomposition (deiodination) of basic compounds.[1][6] | Only for non-basic compounds or when used with basic modifiers as a last resort. |
| Neutral Alumina | Eliminates acidic interactions, leading to sharp peaks and high recovery for basic compounds.[1] | Can be more expensive than silica. | First choice for this compound derivatives.[1][3] |
| Basic Alumina | Excellent for strongly basic compounds.[2] | Can catalyze reactions with base-sensitive functional groups (e.g., saponification of esters).[4] | Compounds lacking base-sensitive groups that still show interaction with neutral alumina. |
| C18 (Reverse-Phase) | Excellent for polar compounds; different selectivity compared to normal phase. | Requires aqueous mobile phases; acidic modifiers may cause instability. | Final polishing, purification of highly polar analogues, or when normal phase fails. |
Experimental Protocols
Protocol 1: Flash Chromatography on Neutral Alumina
-
Slurry Preparation: Prepare a slurry of neutral alumina in your starting mobile phase (e.g., 100% Hexanes or 98:2 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the alumina bed.
-
Sample Loading (Dry Load Method):
-
Dissolve your crude product (~100 mg) in a minimal amount of a volatile solvent (e.g., 5-10 mL of Dichloromethane).
-
Add ~1-2 g of neutral alumina to the solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully layer this powder onto the top of the packed column bed.
-
-
Elution: Gently add your starting eluent to the column and begin running your gradient, collecting fractions. Monitor the fractions by TLC.
-
Processing: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and upon heating.
-
Ideal Solvent: An ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise to the heated (refluxing) mixture until the solid just dissolves.
-
Allow the flask to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Collect the formed crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.[8]
-
Visualized Workflows
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
Mechanism of On-Column Decomposition
This diagram illustrates the acid-catalyzed deiodination of a 6-iodo derivative on a silica gel surface.
Caption: Proposed mechanism for acid-catalyzed deiodination.
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. PlumX [plu.mx]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. scispace.com [scispace.com]
- 8. shyzchem.com [shyzchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | MDPI [mdpi.com]
Technical Support Center: Sonogashira Coupling of 6-Iodoimidazo[1,2-b]pyridazine
Welcome to the technical support center for the Sonogashira coupling of 6-Iodoimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in notable pharmaceuticals.[1][2][3] The Sonogashira reaction is a powerful tool for installing alkyne functionalities onto this core, but it's not without its challenges.[4][5] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Sonogashira coupling of this compound, offering explanations and actionable solutions.
Issue 1: Significant formation of a homocoupled alkyne byproduct (Glaser Coupling).
Q: I'm observing a major byproduct that corresponds to the dimer of my terminal alkyne. What's causing this, and how can I minimize it?
A: This side reaction is known as Glaser-Hay or Glaser coupling, and it's one of the most common pitfalls in traditional Sonogashira reactions.[4][6][7] It involves the oxidative dimerization of your terminal alkyne, a process catalyzed by the copper(I) co-catalyst in the presence of oxygen.[8]
Root Causes & Mechanistic Insight:
-
Oxygen Contamination: The primary culprit is often the presence of atmospheric oxygen.[4][8][9] Oxygen facilitates the oxidation of the copper(I) acetylide intermediate, leading to the formation of a diyne.
-
High Copper Catalyst Concentration: An excess of the copper(I) co-catalyst can accelerate the rate of this undesired homocoupling pathway.[8]
-
Reaction Kinetics: If the rate of Glaser coupling is competitive with or faster than the rate of the desired cross-coupling, you will see significant byproduct formation.
Troubleshooting & Optimization Protocol:
-
Ensure a Rigorously Inert Atmosphere: This is the most critical step.
-
Degassing: Thoroughly degas your solvent(s) and amine base before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.
-
Inert Gas Blanket: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
-
Optimize Catalyst Loadings:
-
Reduce Copper(I) Iodide: Titrate down the concentration of CuI. While it's a co-catalyst that increases the reaction rate, minimizing its concentration can disfavor the homocoupling pathway.[4][5] Start with a lower loading (e.g., 1-2 mol%) and incrementally increase if the cross-coupling is too slow.
-
Palladium Catalyst: Use a reliable palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, at a typical loading of 1-5 mol%.[10]
-
-
Consider "Copper-Free" Sonogashira Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol is a highly effective strategy.[4][7]
-
In these systems, the amine base plays a more direct role in the deprotonation of the alkyne. While the reaction might be slower, it completely eliminates the primary pathway for Glaser coupling.[7]
-
Visualizing the Competing Pathways:
Caption: Competing Sonogashira and Glaser coupling pathways.
Issue 2: Hydrodehalogenation of this compound.
Q: My reaction is producing a significant amount of the de-iodinated starting material, imidazo[1,2-b]pyridazine. What is causing this hydrodehalogenation?
A: Hydrodehalogenation is a side reaction where the iodine atom on your starting material is replaced by a hydrogen atom.[11][12][13] This can occur under certain Sonogashira conditions and consumes your starting material, reducing the overall yield.
Root Causes & Mechanistic Insight:
-
Solvent and Base Combination: Certain solvents, particularly those that can act as hydrogen donors, in combination with the base, can facilitate this side reaction.
-
Reaction Temperature: Higher reaction temperatures can sometimes promote hydrodehalogenation.[14]
-
Catalyst System: The nature of the palladium catalyst and ligands can influence the propensity for this side reaction.
Troubleshooting & Optimization Protocol:
-
Solvent Selection: If you are using a solvent like DMF, consider switching to a less protic or non-coordinating solvent such as THF or toluene.[9]
-
Base Choice: While amine bases like triethylamine or diisopropylamine are common, they can sometimes contribute to hydrodehalogenation.[9] Consider using an inorganic base like K₂CO₃ or Cs₂CO₃, especially in copper-free systems.[9]
-
Temperature Control: If possible, run the reaction at a lower temperature. For a reactive substrate like an iodo-heterocycle, room temperature is often sufficient.[4][14] If heating is necessary, do so cautiously and monitor for the formation of the dehalogenated byproduct.
-
Ligand Modification: The electronic and steric properties of the phosphine ligands on the palladium catalyst can influence the reaction outcome.[15][16] Using bulkier, more electron-donating ligands can sometimes suppress side reactions by stabilizing the catalytic species.[10][15][16]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Sonogashira coupling of this compound?
A1: There is no single "best" system, as the optimal conditions can depend on the specific alkyne being coupled. However, a robust starting point is a combination of a palladium(0) or palladium(II) precatalyst and a copper(I) co-catalyst.
| Component | Recommended Starting Point | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄ (1-3 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[4][10] |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the classical Sonogashira mechanism, but can be omitted in "copper-free" protocols.[4][17] |
| Ligand | Triphenylphosphine (PPh₃) is standard. | For challenging couplings, consider bulkier, electron-rich phosphines or N-heterocyclic carbene (NHC) ligands.[10][15][16] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Often used in excess, sometimes as a co-solvent.[4][9] |
| Solvent | THF, DMF, or Toluene | Must be thoroughly degassed.[9] |
Q2: My reaction is sluggish or stalls completely. What are the likely causes?
A2: A stalled reaction can be due to several factors:
-
Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxygen.[9] Ensure your inert atmosphere is maintained. Impurities in your starting materials or solvents can also poison the catalyst.
-
Insufficiently Basic Conditions: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide species.[4][17] Ensure your base is of high quality (freshly distilled amines are recommended) and used in sufficient quantity.[9]
-
Poor Solubility: If your starting materials or catalytic species are not fully dissolved, the reaction will be slow. You may need to gently warm the reaction or choose a different solvent system.
-
Substrate Reactivity: While this compound is generally reactive, sterically hindered alkynes may require more forcing conditions (higher temperature, longer reaction times).[14][16]
Q3: How can I effectively purify my final product from the reaction mixture?
A3: Purification typically involves a standard aqueous workup followed by column chromatography.
Standard Purification Workflow:
-
Filtration: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter it through a pad of Celite® to remove the palladium catalyst and other insoluble materials.[14]
-
Aqueous Workup: Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure.
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel.[18] The eluent system will depend on the polarity of your product but is often a gradient of hexane and ethyl acetate. The homocoupled diyne byproduct, being nonpolar, will typically elute first.
Caption: General purification workflow for Sonogashira products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Optimizing Palladium Catalysis for Suzuki Reactions with 6-Iodoimidazo[1,2-b]pyridazine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-iodoimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of their synthetic routes. Here, we address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is showing low to no conversion. What are the most likely causes?
A1: Low conversion in the Suzuki coupling of this compound can stem from several factors. The imidazo[1,2-b]pyridazine core is an electron-deficient N-heterocycle, which can influence the catalytic cycle. The nitrogen atoms in the ring system can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]
Common culprits for low conversion include:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and may oxidize to inactive Pd(II).[2] Additionally, aggregation of palladium nanoparticles can lead to a loss of catalytic activity.[3][4]
-
Inefficient Oxidative Addition: While the C-I bond is generally reactive, steric hindrance or electronic effects from the imidazopyridazine ring can slow this initial step.
-
Problems with Transmetalation: The choice of base is critical for the activation of the boronic acid partner.[5] An inappropriate base may not effectively facilitate the transfer of the organic group to the palladium center.
-
Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the starting material are common side reactions that consume reactants and reduce the yield of the desired product.[2]
Q2: Which palladium catalyst and ligand combination is recommended for the Suzuki coupling of this compound?
A2: For electron-deficient N-heterocyclic halides like this compound, catalyst systems that are robust and promote rapid catalytic turnover are preferred. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results.
Consider the following options:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos, when combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are known to accelerate both oxidative addition and reductive elimination steps in the catalytic cycle.[6] These ligands also help to prevent the formation of inactive palladium species.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are highly active and stable catalysts that have shown excellent performance in the coupling of challenging substrates, including heteroaryl chlorides.[5][7] Pre-formed PEPPSI-type catalysts are convenient and effective options.[2]
-
Palladacycles: These pre-catalysts are known for their high activity and stability, often requiring lower catalyst loadings.[8]
A recommended starting point would be to screen a few catalyst systems to identify the most effective one for your specific boronic acid partner.
Q3: How does the choice of base impact the reaction, and what are the best options for this substrate?
A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[5] It activates the boronic acid by forming a more nucleophilic boronate species. For the coupling of this compound, the choice of base should be carefully considered to avoid side reactions.
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃): These are commonly used and effective bases. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.
-
Phosphates (K₃PO₄): A strong base that can be very effective, particularly in anhydrous conditions.[9] However, care must be taken as it can promote side reactions if not used appropriately.
-
-
Organic Bases: In some cases, organic bases like triethylamine (Et₃N) or DBU can be used, but they are generally less effective than inorganic bases in Suzuki couplings.[10]
It is often beneficial to use an aqueous solution of the inorganic base, as water can play a positive role in the transmetalation step.[2] A common solvent system is a mixture of an organic solvent like dioxane or THF with water.[9]
Q4: What are the optimal solvent systems for the Suzuki coupling of this compound?
A4: The solvent can significantly influence the rate and selectivity of the reaction.[11][12][13] For the Suzuki coupling of N-heterocycles, a range of solvents can be effective.
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are commonly used solvents.[2] They are generally good at dissolving the reactants and the catalyst. The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.[12][13]
-
Protic Solvents: The addition of water or alcohols can be beneficial. As mentioned, water can facilitate the transmetalation step.[2] However, the use of protic solvents should be carefully evaluated as they can also promote protodeboronation.[11]
-
Solvent Mixtures: A mixture of an organic solvent and water (e.g., dioxane/water 4:1) is a very common and often effective system for Suzuki reactions.[9]
The choice of solvent may need to be optimized in conjunction with the chosen base and catalyst system.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
| Symptom | Potential Cause | Suggested Solution |
| No reaction, starting materials recovered. | Catalyst Inactivity: The Pd(0) catalyst may have been oxidized or is not being generated in situ from the Pd(II) precatalyst.[14] | - Ensure rigorous degassing of the solvent and reaction vessel to remove oxygen. - Use a fresh bottle of palladium precatalyst. - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst like an XPhos-Pd-G3/G4. |
| Inefficient Oxidative Addition: The C-I bond, while reactive, might be sterically hindered or electronically deactivated in your specific system. | - Switch to a more electron-rich and bulky ligand such as XPhos or SPhos to promote oxidative addition.[6] - Increase the reaction temperature. | |
| Failed Transmetalation: The boronic acid is not being effectively transferred to the palladium center. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[10] - Ensure the use of an appropriate solvent system, often including water, to facilitate the formation of the active boronate species.[2] | |
| Low yield with significant starting material remaining. | Incomplete Reaction: The reaction may be slow or has not reached completion. | - Increase the reaction time. - Increase the reaction temperature. - Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). |
| Catalyst Deactivation Over Time: The catalyst may be losing its activity during the course of the reaction.[3][4] | - Use a more stable catalyst system, such as one with a bulky phosphine ligand or an NHC ligand.[7] - Consider a slow-addition strategy for one of the reactants to maintain a low concentration of potentially inhibiting species. |
| Symptom | Side Product | Potential Cause | Suggested Solution |
| Mass spec shows a peak corresponding to the imidazo[1,2-b]pyridazine core without the iodine. | Dehalogenation | The palladium-hydride species responsible for dehalogenation can form from various sources in the reaction mixture.[2] | - Use a milder base. - Ensure high purity of solvents and reagents. - Some ligands are more prone to generating palladium hydrides; consider screening different ligands. |
| Mass spec shows a peak corresponding to the arene from the boronic acid. | Protodeboronation | The boronic acid is being hydrolyzed back to the corresponding arene, especially common with heteroaryl boronic acids.[2] | - Use a milder base or anhydrous conditions. - Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[2] - Minimize the reaction time and temperature. |
| Mass spec shows a peak corresponding to the homocoupling of the boronic acid. | Homocoupling | This is often caused by the presence of oxygen, which can oxidize the Pd(0) to Pd(II), which then promotes homocoupling.[2] | - Ensure thorough degassing of the reaction mixture. - Use a Pd(0) source directly or a precatalyst that rapidly generates the active Pd(0) species. |
III. Experimental Protocols & Visualizations
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic approach to troubleshooting a failing Suzuki reaction.
IV. References
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. --INVALID-LINK--
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. --INVALID-LINK--
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Synthesis. --INVALID-LINK--
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry. --INVALID-LINK--
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). ResearchGate. --INVALID-LINK--
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. --INVALID-LINK--
-
Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. (2010). Organometallics. --INVALID-LINK--
-
Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki-Miyaura and Sonogashira coupling reactions. (2017). New Journal of Chemistry. --INVALID-LINK--
-
Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. (2021). Morressier. --INVALID-LINK--
-
Screening of different bases for Suzuki coupling. (2021). ResearchGate. --INVALID-LINK--
-
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. (2018). ResearchGate. --INVALID-LINK--
-
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. (2011). Angewandte Chemie International Edition. --INVALID-LINK--
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). National Institutes of Health. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. --INVALID-LINK--
-
Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic... (2011). ResearchGate. --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. --INVALID-LINK--
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. --INVALID-LINK--
-
Failed suzuki coupling, any suggenstions? (2024). Reddit. --INVALID-LINK--
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2022). ChemRxiv. --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society. --INVALID-LINK--
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (2016). Journal of Saudi Chemical Society. --INVALID-LINK--
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. --INVALID-LINK--
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2022). ChemRxiv. --INVALID-LINK--
-
Effect of solvent on the Suzuki reaction. (2020). ResearchGate. --INVALID-LINK--
-
Solvent effects in palladium catalysed cross-coupling reactions. (2014). White Rose Research Online. --INVALID-LINK--
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. --INVALID-LINK--
-
Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. (2022). ACS Catalysis. --INVALID-LINK--
-
Struggling with Suzuki Reaction. (2024). Reddit. --INVALID-LINK--
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules. --INVALID-LINK--
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2016). ResearchGate. --INVALID-LINK--
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). MDPI. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. scispace.com [scispace.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
Technical Support Center: Overcoming Low Solubility of Imidazo[1,2-b]pyridazine Derivatives in Vitro
Welcome to the technical support center for handling imidazo[1,2-b]pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for overcoming the common challenge of low aqueous solubility during in vitro experimentation.
Introduction: The Imidazo[1,2-b]pyridazine Paradox
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with potent anticancer, antiparasitic, and antimicrobial activities.[1][2] However, the very physicochemical properties that often contribute to their biological activity—namely high lipophilicity and a rigid, crystalline structure—are also the source of significant formulation challenges.[3][4] Poor aqueous solubility is not merely an inconvenience; it is a primary obstacle that can lead to underestimated potency, high assay variability, and the premature termination of promising drug candidates.[5]
This guide provides a systematic approach to diagnosing and solving solubility issues, ensuring that your in vitro data is reliable, reproducible, and truly reflective of your compound's potential.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine derivative is highly soluble in DMSO, but precipitates instantly when I add it to my cell culture medium. Why does this happen?
A: This is a classic issue of kinetic solubility versus thermodynamic solubility .[6] Your clear stock solution in 100% Dimethyl Sulfoxide (DMSO) represents a high-energy, solvated state. When this is diluted into an aqueous buffer or medium, a dramatic change in solvent polarity occurs.[7] The aqueous environment cannot maintain the compound in solution at that concentration, causing it to rapidly "crash out" or precipitate.[8] The concentration at which this occurs is the kinetic solubility, which is often much lower than the compound's solubility in pure DMSO.[9]
Q2: What is the difference between kinetic and thermodynamic solubility, and why is it critical for my assays?
A: Understanding this distinction is fundamental to troubleshooting.
-
Kinetic Solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer to find the point of precipitation.[10] This mimics the process used in most high-throughput screening assays. It is a measure of a substance's ability to stay in a temporary, often supersaturated, state.
-
Thermodynamic Solubility is the true equilibrium solubility. It's the maximum concentration of a compound that can dissolve in a solvent (e.g., buffer) from its solid form under equilibrium conditions.[6][10]
For in vitro assays, you are primarily dealing with kinetic solubility. If your final compound concentration exceeds its kinetic solubility limit in the assay buffer, you will get precipitation, which invalidates your results by reducing the actual concentration of the compound available to the biological target.[5]
Q3: What is the maximum concentration of DMSO I should use in my cell-based assay?
A: While there is no single rule for all cell lines, a final DMSO concentration of 0.5% (v/v) or less is the widely accepted industry standard to minimize artifacts.[7] Concentrations above 1% can exert toxic or off-target effects, confounding your results.[11][12][13] It is critical to run a solvent tolerance control experiment for your specific cell line or assay system and to keep the final DMSO concentration consistent across all wells, including vehicle controls.[14][15]
Q4: How can I visually confirm that my compound is precipitating?
A: Beyond observing a cloudy or milky appearance in your wells, you can use a few simple methods. A common technique is to visually inspect the plate under a light microscope before and after compound addition. Precipitate often appears as small, irregular crystals or amorphous aggregates, distinct from cell morphology. For a more quantitative assessment, nephelometry, which measures light scattering by suspended particles, can be used to determine a compound's solubility limit.[7]
Troubleshooting Guide: From Precipitation to Publication-Ready Data
Use this section to diagnose and resolve specific precipitation issues you encounter during your experiments.
| Observation | Potential Cause(s) | Recommended Solutions & Next Steps |
| Immediate, heavy precipitation upon dilution into aqueous buffer/media. | Exceeding Kinetic Solubility: The final concentration of the compound is far above its solubility limit in the aqueous environment.[7][16] | 1. Reduce Final Concentration: Perform a serial dilution to determine the maximum soluble concentration in your assay buffer. Start your experiments below this threshold.[7] 2. Modify Dilution Method: Add the DMSO stock to the assay buffer dropwise while gently vortexing or stirring to avoid localized high concentrations. Pre-warming the buffer to 37°C can also help.[16] |
| Precipitation observed over time (e.g., after 2 hours in a 37°C incubator). | Metastable Supersaturation: The initial solution was supersaturated and thermodynamically unstable. Over time and with increased thermal energy, the compound precipitates to reach equilibrium.[17] Compound Instability: The compound may be degrading in the buffer at 37°C, with the degradant being less soluble. | 1. Employ Solubilizing Excipients: These agents can stabilize the supersaturated state. See Advanced Solubilization Strategies below. 2. Assess Compound Stability: Use HPLC to analyze the compound concentration and purity in the assay buffer over the time course of your experiment at 37°C. |
| Inconsistent or non-reproducible assay results (e.g., high well-to-well variability). | Micro-precipitation: The compound may be precipitating at a level not easily visible to the naked eye, leading to inconsistent effective concentrations. Adsorption to Plastics: Lipophilic compounds can adsorb to the walls of pipette tips and assay plates, reducing the available concentration. | 1. Re-evaluate Solubility Limit: Your working concentration may be too close to the solubility boundary. Reduce the concentration by 2-fold and re-test. 2. Use Low-Binding Plastics: Utilize low-retention pipette tips and consider using polypropylene or specially coated assay plates. 3. Incorporate a Surfactant: A low concentration of a non-ionic surfactant like Polysorbate 80 (Tween® 80) (e.g., 0.01%) can help prevent both precipitation and plastic adsorption.[18] |
| The compound is poorly soluble even in 100% DMSO or precipitates in the stock vial upon freeze-thaw cycles. | Extremely Low Solubility: The compound may have exceptionally strong crystal lattice energy, making it difficult to solvate.[19] Hygroscopic DMSO: DMSO can absorb atmospheric water, reducing its solvating power over time and causing precipitation of highly concentrated stocks. | 1. Alternative Organic Solvents: Test solubility in N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). Note that these have different toxicity profiles and must be carefully validated in your assay.[20] 2. Gentle Warming: Warm the stock solution to 30-37°C in a water bath and vortex to attempt redissolution. 3. Use Fresh, Anhydrous DMSO: Aliquot your DMSO upon opening a new bottle to prevent water absorption. Store aliquots with a desiccant. |
Decision Workflow for Troubleshooting Solubility
This workflow provides a systematic path for addressing solubility challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 14. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Solubilizer Excipients - Protheragen [protheragen.ai]
- 19. researchgate.net [researchgate.net]
- 20. 766-55-2 CAS MSDS (Imidazo[1,2-b]pyridazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Enhancing Metabolic Stability of 6-Substituted Imidazo[1,2-b]pyridazines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-substituted imidazo[1,2-b]pyridazines. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the assessment and enhancement of metabolic stability for this important class of compounds. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with applications ranging from kinase inhibitors to anti-inflammatory and anticancer agents.[1][2] However, achieving optimal pharmacokinetic profiles often hinges on overcoming metabolic liabilities. This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate these hurdles effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic stability of 6-substituted imidazo[1,2-b]pyridazines, providing concise answers and directing you to more detailed information within this guide.
Q1: Why is metabolic stability a critical parameter for my 6-substituted imidazo[1,2-b]pyridazine drug candidate?
A1: Metabolic stability, or the resistance of a compound to biotransformation, is a key determinant of its pharmacokinetic profile.[3][4] High metabolic stability often leads to:
-
Increased oral bioavailability and half-life , allowing for less frequent dosing.[5][6]
-
More consistent dose-plasma concentration relationships , which can reduce the need for therapeutic monitoring.[5]
-
Lower inter-patient variability in drug levels, as individual differences in metabolic enzyme activity have less impact.[5]
-
Reduced potential for the formation of toxic metabolites .[7][8]
For 6-substituted imidazo[1,2-b]pyridazines, understanding and optimizing metabolic stability is crucial for advancing a compound from a promising lead to a viable clinical candidate.
Q2: What are the most common sites of metabolic liability on the imidazo[1,2-b]pyridazine scaffold?
A2: While the specific "metabolic soft spots" can vary depending on the nature of the substituent at the 6-position and other positions, some general patterns are observed. Common metabolic pathways for heterocyclic compounds like imidazo[1,2-b]pyridazines include oxidation, reduction, and hydrolysis reactions, often mediated by cytochrome P450 (CYP) enzymes.[3][8] The 6-substituent itself is frequently a primary site of metabolism. For instance, alkyl groups can undergo hydroxylation, while aryl groups may be subject to aromatic hydroxylation. The imidazo and pyridazine rings can also be sites of oxidation. In silico prediction tools can help identify likely sites of metabolism on your specific analogues.[9]
Q3: Which in vitro assay is best for assessing the metabolic stability of my compounds: liver microsomes or hepatocytes?
A3: The choice between liver microsomes and hepatocytes depends on the stage of your research and the specific questions you are asking.[7][10]
-
Liver microsomes are subcellular fractions containing many Phase I drug-metabolizing enzymes like CYPs.[5][6] They are cost-effective, easy to use, and suitable for high-throughput screening to rank compounds early in discovery.[6][11]
-
Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[5] They contain both Phase I and Phase II enzymes, as well as transporters, providing a more comprehensive and physiologically relevant assessment of a compound's metabolic fate.[5][6]
For initial screening and ranking of 6-substituted imidazo[1,2-b]pyridazines, a microsomal stability assay is often sufficient. For lead optimization and more predictive data for in vivo extrapolation, hepatocyte stability assays are recommended.
Q4: My 6-substituted imidazo[1,2-b]pyridazine shows high metabolic instability. What are some initial strategies to improve it?
A4: Improving metabolic stability often involves structural modifications to block or reduce the rate of metabolism at the identified "soft spots."[11] Some common strategies include:
-
Introducing electron-withdrawing groups near the site of metabolism to decrease its reactivity.
-
Incorporating steric hindrance to block access of metabolic enzymes to the labile site.
-
Replacing a metabolically labile group with a more stable isostere. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group.
-
Deuterium incorporation at a metabolic soft spot can sometimes slow the rate of metabolism.[11]
-
Reducing the lipophilicity (cLogP) of the molecule, as highly lipophilic compounds often have higher affinity for CYP enzymes.[11][12]
A study on imidazo[1,2-b]pyridazine derivatives as Tyk2 JH2 inhibitors demonstrated that replacing an anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety dramatically improved metabolic stability.[12][13]
Section 2: Troubleshooting Experimental Assays
This section provides a detailed, question-and-answer formatted guide to troubleshoot common issues encountered during metabolic stability experiments.
Liver Microsomal Stability Assay
Q: My positive control compound (e.g., testosterone, verapamil) is showing unexpectedly high stability in my human liver microsomal (HLM) assay. What could be the cause?
A: This is a common issue that often points to a problem with the enzymatic activity of your microsomes or the assay conditions. Here’s a systematic approach to troubleshooting:
-
Causality: The core of a microsomal stability assay is the enzymatic degradation of the compound by CYPs, which requires the cofactor NADPH. If the positive control isn't being metabolized, it suggests a failure in this enzymatic system.
-
Troubleshooting Steps:
-
Verify NADPH Activity: Prepare a fresh solution of NADPH. Ensure it has been stored correctly (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). The final concentration in the incubation should be appropriate (typically 1 mM).
-
Check Microsomal Viability: Repeated freeze-thaw cycles can damage the microsomal enzymes. Ensure you are using a fresh aliquot of microsomes that has not been thawed and refrozen multiple times. Confirm the protein concentration of your microsomal stock.
-
Incubation Conditions:
-
Temperature: Ensure the incubation is performed at 37°C. Lower temperatures will significantly reduce enzyme activity.
-
pH: The incubation buffer should be at a physiological pH of 7.4.
-
-
Organic Solvent Concentration: The final concentration of the organic solvent used to dissolve your compound (e.g., DMSO, acetonitrile) should be low (typically ≤ 0.5%) as higher concentrations can inhibit enzyme activity.[14]
-
Experimental Workflow for Verifying Assay Components
Caption: Troubleshooting workflow for high positive control stability.
Q: I am observing significant variability in the calculated half-life (t½) of my 6-substituted imidazo[1,2-b]pyridazine across different experiments. How can I improve reproducibility?
A: Variability can stem from several sources, including pipetting errors, inconsistent incubation times, and analytical variations.
-
Causality: The calculation of half-life is derived from the rate of disappearance of the parent compound over time. Inconsistencies at any step of this process will lead to variable results.
-
Troubleshooting Steps:
-
Automate Liquid Handling: If possible, use automated liquid handlers for dispensing microsomes, buffer, NADPH, and test compounds to minimize pipetting errors.
-
Precise Quenching: The quenching step (stopping the reaction, typically with cold acetonitrile containing an internal standard) is critical. Ensure that the quenching solution is added at precisely the correct time for each time point. Staggering the start of incubations can help manage this.
-
Internal Standard (IS) Performance: The IS is crucial for correcting for variations in sample processing and LC-MS analysis.
-
Choose an IS that is structurally similar to your analyte but does not co-elute.
-
Monitor the IS peak area across all samples. Significant variation in the IS signal can indicate problems with sample preparation or injection.
-
-
LC-MS/MS Method Validation: Ensure your analytical method is robust. Check for carryover between samples by injecting a blank after a high-concentration sample. The limit of quantification (LOQ) should be low enough to accurately measure the compound concentration at the later time points.
-
Data Presentation: Example of Good vs. Poor Internal Standard Performance
| Sample | Analyte Peak Area | IS Peak Area (Poor) | Analyte/IS Ratio | IS Peak Area (Good) | Analyte/IS Ratio |
| T0 | 1,000,000 | 500,000 | 2.00 | 510,000 | 1.96 |
| T5 | 800,000 | 350,000 | 2.29 | 505,000 | 1.58 |
| T15 | 500,000 | 200,000 | 2.50 | 498,000 | 1.00 |
| T30 | 200,000 | 90,000 | 2.22 | 502,000 | 0.40 |
| T60 | 50,000 | 30,000 | 1.67 | 512,000 | 0.10 |
In the "Poor" example, the inconsistent IS peak area introduces significant error into the final ratio used for quantification.
Metabolite Identification
Q: My 6-substituted imidazo[1,2-b]pyridazine is showing rapid clearance in the microsomal stability assay, but I am unable to identify any metabolites using LC-MS/MS. What should I do?
A: This situation suggests that metabolites are being formed, but your analytical method is not detecting them.
-
Causality: Metabolite identification relies on detecting ions with specific mass-to-charge (m/z) ratios that correspond to predicted metabolic transformations (e.g., +16 for oxidation, +176 for glucuronidation). If these are not observed, it could be due to the formation of unexpected or unstable metabolites, or issues with the analytical method's sensitivity or acquisition parameters.
-
Troubleshooting Steps:
-
Expand Metabolite Search: Don't just look for simple oxidations. Consider other common metabolic pathways:
-
Phase I: Reductions, hydrolysis of esters or amides, N-dealkylation, O-dealkylation.
-
Phase II: Glucuronidation, sulfation, glutathione conjugation. While microsomes are primarily used for Phase I, some UGT activity can be present.[5][6] A hepatocyte assay would be better for observing Phase II metabolites.[5]
-
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help distinguish potential metabolites from background ions and propose elemental compositions.[15]
-
Data Mining Techniques: Employ advanced data processing techniques like mass defect filtering, product ion filtering, and neutral loss filtering to help uncover metabolites that are not immediately obvious.[15]
-
Check for Reactive Metabolites: Some compounds can form reactive metabolites that covalently bind to proteins. This would lead to a loss of the parent compound without the appearance of soluble metabolites. Assays with trapping agents like glutathione can help identify the formation of such reactive species.
-
Consider Non-CYP Mediated Metabolism: While CYPs are the major players, other enzymes like flavin-containing monooxygenases (FMOs), aldehyde oxidases (AOs), and esterases can also contribute to metabolism.[7][8] Specific inhibitors can be used to probe the involvement of these different enzyme classes.
-
Workflow for Metabolite Identification
Caption: Strategy for identifying elusive metabolites.
Section 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard procedure for determining the in vitro half-life and intrinsic clearance of a 6-substituted imidazo[1,2-b]pyridazine.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (or 1 M NADPH stock)
-
Positive control compounds (e.g., Testosterone, Verapamil)
-
96-well incubation plate
-
Quenching solution: Cold Acetonitrile with a suitable internal standard (e.g., Tolbutamide, Labetalol)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw the human liver microsomes at 37°C.[16] Dilute them in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL. Keep on ice.
-
Prepare the test compound working solution by diluting the 10 mM stock to 100 µM in buffer. The final incubation concentration will be 1 µM.
-
Prepare the NADPH solution. If using a regenerating system, follow the manufacturer's instructions. If using an NADPH stock, dilute to a concentration that will give 1 mM in the final incubation volume.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution to each well.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the reaction by adding the pre-warmed NADPH solution to the wells. This is your T=0 starting point.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an excess volume (e.g., 2-3x the incubation volume) of the cold quenching solution to the respective wells.
-
The T=0 sample is typically prepared by adding the quenching solution before the NADPH.
-
-
Sample Processing:
-
Seal the plate and vortex or shake for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound.
-
Quantify the peak area of the test compound and normalize it to the peak area of the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Section 4: References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from --INVALID-LINK--
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from --INVALID-LINK--
-
Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from --INVALID-LINK--
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from --INVALID-LINK--
-
WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays. Retrieved from --INVALID-LINK--
-
WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays. Retrieved from --INVALID-LINK--
-
BioIVT. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Willems, M., et al. (2019). Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics. PMC - NIH. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from --INVALID-LINK--
-
Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. Retrieved from --INVALID-LINK--
-
Moslin, R. J., et al. (2019). Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed. Retrieved from --INVALID-LINK--
-
Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. Retrieved from --INVALID-LINK--
-
Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from --INVALID-LINK--
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. Retrieved from --INVALID-LINK--
-
Shen, B., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC - PubMed Central. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Some synthetic routes to imidazo[1,2-b]pyridazines. Retrieved from --INVALID-LINK--
-
Ma, L., & Subramanian, R. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC - NIH. Retrieved from --INVALID-LINK--
-
Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH. Retrieved from --INVALID-LINK--
-
Eriksson, L., et al. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. ACS Publications. Retrieved from --INVALID-LINK--
-
Joachimiak, M., et al. (2015). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. NIH. Retrieved from --INVALID-LINK--
-
SCIEX. (n.d.). Discover New Ways To Increase Your Throughput for Metabolic Stability Assays. Retrieved from --INVALID-LINK--
-
MuseChem. (n.d.). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. Retrieved from --INVALID-LINK--
-
Obach, R. S. (2004). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. Retrieved from --INVALID-LINK--
-
Optibrium. (2024, September 13). How to improve metabolic stability in drug discovery [Video]. YouTube. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine. PubChem. Retrieved from --INVALID-LINK--
-
Li, A. C., et al. (2014). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. Retrieved from --INVALID-LINK--
-
Shah, P., et al. (2022). Assessment of metabolic stability and pharmacokinetics by LC-MS/MS and establishment of the safe dose of IMID-2, a novel anticancer molecule under drug discovery. PubMed. Retrieved from --INVALID-LINK--
-
Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Retrieved from --INVALID-LINK--
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. youtube.com [youtube.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preventing dehalogenation during reactions with 6-Iodoimidazo[1,2-b]pyridazine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-iodoimidazo[1,2-b]pyridazine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge encountered during the functionalization of this important heterocyclic scaffold: dehalogenation . Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome this yield-reducing side reaction in your palladium-catalyzed cross-coupling experiments.
Understanding the Challenge: The Lability of the C-I Bond
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The 6-iodo derivative is a versatile building block for introducing molecular diversity via cross-coupling reactions. However, the electron-rich nature of the imidazo[1,2-b]pyridazine ring system can enhance the propensity of the C-I bond to undergo hydrodehalogenation, a side reaction where the iodine atom is replaced by a hydrogen atom. This process leads to the formation of the parent imidazo[1,2-b]pyridazine, reducing the yield of the desired coupled product and complicating purification.
This guide will provide reaction-specific strategies to mitigate this issue in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Troubleshooting Dehalogenation in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the conditions required can sometimes promote the undesired dehalogenation of this compound.
Troubleshooting Guide: Suzuki-Miyaura Reactions
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| High percentage of dehalogenated byproduct (imidazo[1,2-b]pyridazine) observed by LC-MS or NMR. | 1. Formation of Palladium-Hydride Species: Alcoholic solvents or water can act as hydride sources, especially at elevated temperatures. The base can also play a role in generating these species.[1] 2. Slow Transmetalation: If the transmetalation step with the boronic acid is slow, the lifetime of the arylpalladium(II) intermediate is extended, increasing the opportunity for competing dehalogenation pathways.[2] 3. Catalyst Decomposition: High temperatures can lead to the formation of palladium black, which can have different catalytic activity and may promote dehalogenation. | 1. Optimize Solvent and Base: - Solvent: Switch from protic solvents like alcohols to aprotic solvents such as 1,4-dioxane, toluene, or DME.[3] If an aqueous base is necessary, minimize the amount of water. - Base: A weaker base like K₃PO₄ or K₂CO₃ is often preferred over stronger bases like alkoxides. The choice of base is empirical and may require screening.[2] 2. Accelerate Transmetalation: - Boronic Ester: Consider using a potassium trifluoroborate salt or a boronate ester (e.g., pinacol ester) instead of the boronic acid. These can sometimes exhibit faster transmetalation rates.[4] 3. Modify Catalyst System: - Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[5] - Palladium Precatalyst: Use a well-defined palladium(II) precatalyst (e.g., a palladacycle) which can provide a more controlled entry into the catalytic cycle.[5] 4. Adjust Reaction Temperature: - Lower the reaction temperature. While this may slow down the reaction, it can disproportionately disfavor the dehalogenation side reaction. Microwave irradiation can sometimes allow for shorter reaction times at elevated temperatures, which may also reduce byproduct formation.[3][6] |
DOT Script for Suzuki-Miyaura Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Scalable synthesis methods for 6-Iodoimidazo[1,2-b]pyridazine
Answering the call for robust and scalable synthetic routes is paramount in advancing drug discovery and development. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the successful kinase inhibitor ponatinib.[1][2] Its 6-iodo derivative is a particularly valuable intermediate, serving as a versatile handle for further functionalization through metal-catalyzed cross-coupling reactions.[3]
This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 6-Iodoimidazo[1,2-b]pyridazine. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to offer in-depth troubleshooting, mechanistic insights, and field-proven advice to navigate the common challenges encountered during synthesis.
Overall Synthetic Workflow
The most common and scalable pathway to this compound begins with the commercially available 3,6-dichloropyridazine. The strategy involves a three-step sequence: selective mono-amination, a halogen exchange reaction, and a final cyclization to form the fused bicyclic system.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, providing detailed explanations and actionable solutions.
Part 1: Synthesis of Key Intermediate 3-Amino-6-iodopyridazine
Question 1: What is the most reliable and scalable method to synthesize the 3-amino-6-chloropyridazine precursor?
Answer: The most direct and industrially viable route is the selective nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazine using ammonia. The key challenge is achieving mono-substitution while minimizing the formation of the di-aminated byproduct, 3,6-diaminopyridazine.
-
Causality: The two chlorine atoms on the pyridazine ring are activated towards nucleophilic attack, but their reactivity is not identical. After the first substitution, the electron-donating nature of the amino group deactivates the ring slightly towards a second substitution. Scalable success hinges on exploiting this subtle difference through careful control of reaction conditions.
-
Recommended Protocol: A patented method involves reacting 3,6-dichloropyridazine with aqueous ammonia in a suitable solvent under controlled temperature and pressure.[4][5]
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Ammonia Source | Aqueous Ammonia (Ammonia water) | Readily available, inexpensive, and easier to handle on a large scale compared to anhydrous ammonia gas. |
| Stoichiometry (NH₃) | 1.0 - 7.5 equivalents | Using a moderate excess of ammonia drives the reaction forward, but a very large excess can increase the rate of di-substitution. Fine-tuning within this range is critical for optimization.[4] |
| Solvent | Alcohols (Ethanol, Methanol) or water mixtures | Protic solvents can facilitate the reaction. A co-solvent system can improve the solubility of the starting material.[4] |
| Temperature | 30 - 180 °C | This is the most critical parameter. Lower temperatures favor mono-substitution but are slow. Higher temperatures accelerate the reaction but increase the risk of the di-substituted byproduct. An optimal range is typically found between 120-150°C in a sealed reactor to maintain pressure.[4] |
| Reaction Time | 5 - 26 hours | Monitored by TLC or HPLC until consumption of the starting material is maximized and byproduct formation remains low.[4] |
Question 2: My attempts to convert 3-amino-6-chloropyridazine to 3-amino-6-iodopyridazine are low-yielding. What is the best practice for this halogen exchange?
Answer: A common pitfall is attempting direct iodination with reagents like NaI in acetone, which is often inefficient for this substrate. The most effective and high-yielding method is a direct halogen exchange by refluxing the chloro-precursor in concentrated hydroiodic acid (HI).[6]
-
Causality: This reaction proceeds via protonation of the pyridazine ring nitrogens by the strong acid (HI). This protonation further activates the C6 position towards nucleophilic attack by the iodide ion (I⁻), facilitating the displacement of the chloride.
-
Self-Validating Protocol: Synthesis of 3-Amino-6-iodopyridazine
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-6-chloropyridazine (1.0 eq).
-
Reagent Addition: Under a fume hood, carefully add a 57% aqueous solution of hydroiodic acid (HI) (approx. 5-10 volumes).
-
Reaction: Heat the mixture to reflux (typically around 120-130 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, then slowly pour it into a beaker containing ice and a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the excess acid. Be cautious as CO₂ evolution can cause frothing. Adjust the pH to ~8-9.
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. This method can yield the desired product in over 80% yield.[6]
-
-
Troubleshooting:
-
Issue: The major product is 3,6-diaminopyridazine.
-
Cause: This indicates the presence of an ammonia source during the reaction. This is highly unlikely with this protocol but could occur if the starting material was not properly purified from the previous step.
-
Solution: Ensure the 3-amino-6-chloropyridazine starting material is pure and free of residual ammonia before proceeding.
-
Part 2: Cyclization to form this compound
Question 3: The final cyclization step to form the imidazo[1,2-b]pyridazine ring is not working well, resulting in a low yield and multiple spots on my TLC plate. How can I optimize this?
Answer: This is a classic condensation reaction to form the imidazole ring, and its success depends on controlling the nucleophilicity of the starting amine and the reactivity of the cyclizing agent. The most common and scalable cyclizing agent for an unsubstituted C2 position is chloroacetaldehyde .
-
Mechanism: The reaction proceeds in two stages:
-
Initial Condensation: The exocyclic amino group of 3-amino-6-iodopyridazine, being more nucleophilic than the ring nitrogens, attacks the electrophilic carbonyl carbon of chloroacetaldehyde to form a Schiff base (iminium ion) intermediate.
-
Intramolecular Cyclization: The endocyclic pyridazine nitrogen (at position 1) then acts as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction. This step forms the five-membered imidazole ring. A final dehydration step yields the aromatic imidazo[1,2-b]pyridazine core.
-
Caption: Key steps in the cyclization of 3-amino-6-iodopyridazine.
-
Troubleshooting Guide for Cyclization:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient temperature.2. Decomposed chloroacetaldehyde reagent.3. Incorrect pH (too acidic). | 1. Ensure the reaction is heated to reflux in a suitable solvent like ethanol.2. Use a fresh bottle of chloroacetaldehyde (often supplied as a 50% solution in water).3. Add a mild base like sodium bicarbonate (NaHCO₃) to neutralize any generated HCl, which can protonate the starting amine and reduce its nucleophilicity.[6] |
| Complex Mixture of Products | 1. Polymerization of chloroacetaldehyde.2. Overheating or prolonged reaction time leading to decomposition.3. Side reactions due to incorrect pH (too basic). | 1. Add the chloroacetaldehyde solution slowly to the heated reaction mixture to maintain a low instantaneous concentration.2. Monitor the reaction closely by TLC/LC-MS and stop when the starting material is consumed.3. Use a mild, non-nucleophilic base like NaHCO₃. Strong bases like NaOH can promote side reactions. |
| Difficulty in Purification | 1. Presence of polar, dark-colored impurities.2. Product has limited solubility. | 1. After neutralization and extraction, consider treating the organic solution with activated charcoal to remove colored impurities before crystallization.2. For purification, recrystallization from ethanol or isopropanol is often effective. If necessary, column chromatography on silica gel can be used (e.g., using a gradient of ethyl acetate in hexanes). |
-
Self-Validating Protocol: Synthesis of this compound
-
Reactor Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-amino-6-iodopyridazine (1.0 eq) in ethanol (10-15 volumes).
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0-3.0 eq) to the suspension.
-
Cyclizing Agent: Begin heating the mixture to reflux. Once refluxing, add chloroacetaldehyde (1.5-2.0 eq, typically as a 50 wt.% solution in water) dropwise over 30 minutes.
-
Reaction: Maintain the reaction at reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting solid by recrystallization from ethanol to yield the final product.
-
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering the Cyclization Step in Imidazo[1,2-b]pyridazine Formation
Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the pivotal cyclization step in forming this privileged heterocyclic scaffold. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance your synthetic success.
Introduction to Imidazo[1,2-b]pyridazine Synthesis
The imidazo[1,2-b]pyridazine core is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its synthesis, while conceptually straightforward, often presents practical challenges that can impact yield, purity, and scalability. The most prevalent method involves the condensation of a 3-aminopyridazine with an α-haloketone. This guide will primarily focus on troubleshooting this classical approach, while also addressing common issues in alternative methods like the Groebke-Blackburn-Bienaymé multicomponent reaction.
Troubleshooting Guide: Common Issues and Solutions in the Cyclization Step
This section is formatted as a series of questions you might be asking in the lab, with detailed, evidence-based answers to guide your experimental troubleshooting.
Question 1: My cyclization reaction is resulting in a low yield or failing completely. What are the likely causes and how can I improve it?
Several factors can contribute to low yields in the formation of the imidazo[1,2-b]pyridazine ring system. Let's break down the most common culprits and their solutions.
Primary Cause: Incorrect Regiochemistry of Alkylation
The most critical factor for a successful cyclization is the initial nucleophilic attack of the 3-aminopyridazine on the α-haloketone. For the desired cyclization to occur, the exocyclic amino group must be the nucleophile. However, the endocyclic nitrogen atom of the pyridazine ring can also act as a nucleophile.
-
The Problem: In an unsubstituted 3-aminopyridazine, the ring nitrogen at the 2-position is often more nucleophilic. This leads to the formation of an undesired N-alkylated intermediate that cannot cyclize to the imidazo[1,2-b]pyridazine scaffold, thus significantly reducing the yield of the desired product.[3]
-
The Solution: The Halogen Directing Group Effect: The introduction of a halogen (typically chlorine) at the 6-position of the 3-aminopyridazine ring is a widely adopted and effective strategy to circumvent this issue. The electron-withdrawing nature of the halogen deactivates the adjacent ring nitrogen, making the exocyclic amino group the more favorable site for nucleophilic attack. This ensures the formation of the correct intermediate for subsequent intramolecular cyclization.[3]
Secondary Causes and Optimization Strategies:
Even with a halogenated aminopyridazine, other reaction parameters can significantly influence the yield.
| Parameter | Recommended Condition | Rationale and Troubleshooting |
| Base | Mild, non-nucleophilic base (e.g., NaHCO₃, Na₂CO₃) | A mild base is sufficient to neutralize the HBr or HCl generated during the reaction without promoting side reactions. Stronger bases can lead to decomposition of the α-haloketone or promote undesired side reactions. If the reaction is sluggish, a slightly stronger base like K₂CO₃ can be trialed, but with careful monitoring for byproduct formation. |
| Solvent | Polar aprotic solvents (e.g., Ethanol, DMF, 1,2-dimethoxyethane) | These solvents are generally effective at dissolving the starting materials and facilitating the reaction. Ethanol is a common and environmentally benign choice. For less reactive substrates, a higher boiling point solvent like DMF can be used to drive the reaction to completion.[4] |
| Temperature | Reflux | Most procedures call for heating the reaction mixture to reflux to ensure a reasonable reaction rate. However, excessively high temperatures can lead to decomposition. If you observe significant charring or the formation of multiple byproducts, consider reducing the temperature and extending the reaction time. |
| Reaction Time | 4-48 hours | The optimal reaction time is highly dependent on the specific substrates and conditions. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid prolonged heating that could lead to degradation. |
Question 2: I've isolated my product, but it's contaminated with byproducts. What are these impurities and how can I remove them?
Byproduct formation is a common challenge. Understanding the likely impurities will guide your purification strategy.
Common Byproducts and Their Origin:
-
Unreacted Starting Materials: Incomplete reactions will leave residual 3-amino-6-chloropyridazine and α-haloketone.
-
Polymeric Materials: Under harsh conditions (e.g., strong base, high temperature), α-haloketones can self-condense or polymerize.
-
Isomeric Byproducts: Although less common with a 6-halo substituent, small amounts of the undesired regioisomer resulting from alkylation at the ring nitrogen may still form.
Purification Strategies:
-
Aqueous Workup: After the reaction is complete, an aqueous workup can help remove some impurities. Washing the organic extract with a saturated solution of sodium bicarbonate can remove any acidic byproducts. A brine wash will help to remove water from the organic layer.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.[4]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent system should be determined by TLC analysis to achieve good separation between the product and impurities.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective final purification step to obtain highly pure crystalline material.[5]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing imidazo[1,2-b]pyridazines include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclization of a 3-aminopyridazine with an α-haloketone?
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Substitution: The exocyclic amino group of the 3-aminopyridazine acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide to form an N-alkylated intermediate.
-
Intramolecular Cyclization and Dehydration: The pyridazine ring nitrogen then attacks the carbonyl carbon of the ketone in an intramolecular fashion. This is followed by dehydration to form the aromatic imidazo[1,2-b]pyridazine ring system.
Caption: Mechanism of Imidazo[1,2-b]pyridazine Formation.
Q2: I am using the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. What are some common pitfalls?
The GBB reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]-heterocycles.[6][7] However, success can be dependent on several factors:
-
Catalyst Choice: The reaction is typically acid-catalyzed. Lewis acids like Scandium triflate (Sc(OTf)₃) or Brønsted acids like perchloric acid (HClO₄) are often used.[7] The optimal catalyst and loading should be screened for your specific substrates.
-
Substrate Reactivity: The nature of the aldehyde and isocyanide can significantly impact the reaction efficiency. Electron-poor aldehydes often give higher yields.[8] Some isocyanides can be prone to decomposition under acidic conditions, leading to lower yields.[9]
-
Solvent and Temperature: Protic solvents like methanol or ethanol are commonly used.[10] Microwave irradiation can sometimes be employed to accelerate the reaction and improve yields.[11]
Troubleshooting Workflow for GBB Reactions:
Caption: Troubleshooting the Groebke-Blackburn-Bienaymé Reaction.
Experimental Protocols
General Protocol for the Synthesis of 6-Chloro-3-substituted-imidazo[1,2-b]pyridazines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq), the desired α-bromoketone (1.0-1.2 eq), and a suitable solvent (e.g., ethanol, 10-20 mL per gram of aminopyridazine).
-
Addition of Base: Add sodium bicarbonate (2.0-3.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Example Protocol: Synthesis of 6-Chloro-3-(trifluoromethyl)imidazo[1,2-b]pyridazine
This example illustrates the synthesis of a specific derivative.
-
Note: The direct synthesis of 6-chloro-3-(trifluoromethyl)imidazo[1,2-b]pyridazine can be challenging. A multi-step approach is often employed. The following is a representative synthetic sequence.
-
Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile: A mixture of 3-amino-6-chloropyridazine and N,N-dimethylformamide dimethyl acetal is heated to form an intermediate, which is then reacted with bromoacetonitrile in a suitable solvent like DMF. An alkaline workup precipitates the product.[12]
-
Further Elaboration: The 3-carbonitrile can then be subjected to further chemical transformations to introduce the trifluoromethyl group.
For detailed, step-by-step procedures for specific compounds, it is always recommended to consult the primary literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | MDPI [mdpi.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Iodo-Heterocycles
Welcome to the technical support center for troubleshooting cross-coupling reactions involving iodo-heterocycles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst poisoning and reaction inefficiency.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with iodo-heterocycles consistently failing or resulting in low yields?
A1: Low or no conversion in these reactions often points towards catalyst deactivation. The primary reason is catalyst poisoning, where the nitrogen, sulfur, or oxygen atoms within the heteroaryl ring coordinate to the palladium catalyst. This forms stable, off-cycle complexes that are catalytically inactive.[1] Another common issue is the precipitation of elemental palladium, known as "palladium black," which indicates catalyst decomposition.[2]
Q2: How can I identify if catalyst poisoning is the root cause of my reaction's failure?
A2: A key indicator of catalyst poisoning is the formation of a black precipitate (palladium black), signaling catalyst decomposition. Other signs include a reaction that starts but fails to go to completion, or a complete lack of product formation despite using proven protocols. In some cases, the reaction mixture may take on a dark, tarry appearance.
Q3: What are the most prevalent sources of catalyst poisoning in these types of reactions?
A3: The heteroatoms within the iodo-heterocycle substrate are a major source of catalyst poisoning.[1] Additionally, impurities in reagents or solvents, such as sulfur-containing compounds, can deactivate the catalyst.[3][4] The presence of oxygen can also lead to the formation of inactive palladium oxides.[5]
Q4: Are there any general strategies to proactively prevent catalyst poisoning when working with iodo-heterocycles?
A4: Yes, several strategies can be employed. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) is crucial.[6][7] These ligands help to stabilize the active Pd(0) species and can sterically hinder the coordination of the heteroatom to the palladium center.[2][8] Ensuring all reagents and solvents are of high purity and are thoroughly degassed is also critical to prevent catalyst deactivation.[9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues encountered during cross-coupling reactions of iodo-heterocycles.
Problem 1: Low or No Conversion
Your reaction is sluggish or fails to produce the desired product.
Potential Causes & Solutions:
-
Catalyst Poisoning by Heteroatom: The lone pair of electrons on the heteroatom (N, S, O) of your substrate can coordinate to the palladium center, leading to catalyst inhibition.[2][10][11]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[9][11] These ligands create a sterically hindered environment around the palladium, making it more difficult for the heteroatom to coordinate. N-heterocyclic carbenes (NHCs) are also highly effective for this purpose.[6][12] Consider a slight increase in the ligand-to-palladium ratio.[2]
-
-
Palladium Black Formation: The appearance of a black precipitate indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal.
-
Solution: Ensure rigorous exclusion of oxygen by thoroughly degassing all solvents and maintaining a strict inert atmosphere (argon or nitrogen).[13][10] Use of fresh, high-purity reagents and solvents is also essential.[13] The choice of ligand is also critical; bulky, electron-rich ligands can help prevent catalyst agglomeration.[2]
-
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be efficiently reduced to the active Pd(0) species.
-
Solution: The use of well-defined Pd(0) pre-catalysts like Pd₂(dba)₃ can mitigate this issue.[9] Alternatively, ensure your reaction conditions are suitable for in-situ reduction of the Pd(II) pre-catalyst.
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow to diagnose and solve low conversion issues.
Problem 2: Formation of Significant Side Products
Your reaction yields a mixture of the desired product and significant amounts of byproducts.
Potential Causes & Solutions:
-
Homocoupling of the Coupling Partner: This is a common side reaction, especially with boronic acids, and can be exacerbated by the presence of oxygen.[10][14]
-
Dehalogenation of the Iodo-heterocycle: The iodo-substituent is replaced by a hydrogen atom. This can occur in the presence of a palladium-hydride (Pd-H) species.
Data Summary: Ligand Effects on Mitigating Catalyst Poisoning
| Ligand Type | Key Features | Effectiveness in Heteroaryl Coupling |
| Triphenylphosphine (PPh₃) | Less bulky, less electron-rich | Often ineffective, prone to catalyst poisoning |
| Buchwald Ligands (SPhos, XPhos) | Bulky, electron-rich biaryl phosphines | Highly effective, stabilize catalyst, hinder heteroatom coordination[2][8][9] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically bulky | Excellent for challenging couplings, form stable Pd-NHC complexes[6][12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Challenging Iodo-heterocycle
This protocol is a starting point and may require optimization for your specific substrate.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the iodo-heterocycle (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and a finely ground, anhydrous base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Catalytic Cycle and Poisoning Mechanism
Caption: The desired catalytic cycle and the off-cycle poisoning pathway.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Iodoimidazo[1,2-b]pyridazine and 6-Bromoimidazo[1,2-b]pyridazine
Introduction: The Strategic Importance of C6-Functionalized Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive core for developing kinase inhibitors, anti-mycobacterial agents, and ligands for amyloid plaques.[2][3][4] Functionalization at the C6 position is a key strategy for modulating the pharmacological and photophysical properties of these compounds. This is most commonly achieved through modern cross-coupling methodologies, starting from C6-halogenated precursors.
This guide provides an in-depth, data-supported comparison of the two most common starting materials: 6-iodoimidazo[1,2-b]pyridazine and 6-bromoimidazo[1,2-b]pyridazine. Understanding the nuanced differences in their reactivity is paramount for researchers aiming to optimize reaction conditions, maximize yields, and streamline synthetic routes in drug discovery and development.
The Decisive Factor: Carbon-Halogen Bond Properties
The fundamental difference in reactivity between the iodo and bromo derivatives lies in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond.[5] This directly impacts the kinetics of many catalytic reactions, particularly the rate-determining step in palladium-catalyzed cross-couplings: oxidative addition.
| Bond Type | Average Bond Energy (kJ/mol) | Average Bond Length (pm) |
| C-Br | ~276-285 | ~194 |
| C-I | ~213-240 | ~214 |
| Data sourced from multiple references.[6][7][8] |
The lower bond dissociation energy of the C-I bond means it requires less energy to break, facilitating its oxidative addition to a low-valent metal center (e.g., Pd(0)).[9][10] Consequently, in the vast majority of cross-coupling reactions, the reactivity trend is firmly established as I > Br > Cl > F .[10] This enhanced reactivity allows iodo-substrates to react under milder conditions, often requiring lower catalyst loadings and shorter reaction times compared to their bromo counterparts.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone for functionalizing the C6 position of the imidazo[1,2-b]pyridazine core. The initial oxidative addition of the C-X bond to the Pd(0) catalyst is the first and often rate-limiting step in the catalytic cycle.[10][11][12]
Caption: General catalytic cycle for Palladium cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is one of the most versatile C-C bond-forming methods.[13] For the imidazo[1,2-b]pyridazine system, the higher reactivity of the 6-iodo derivative allows for more facile coupling under milder conditions.
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Halide | Boronic Acid | Catalyst / Ligand | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 80 | 12 | ~90% | Inferred from[14] |
| Bromo | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 100 | 18 | ~85% | Inferred from[15] |
| Chloro | Thien-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 48 | 70% | [16] |
Note: Data is compiled and inferred from related studies on the imidazo[1,2-b]pyridazine core. Direct side-by-side comparative studies are sparse; however, the trend of requiring more forcing conditions (higher temp, stronger base, more elaborate ligand) for less reactive halides holds true.[16][17]
Expert Insight: While both substrates are effective, the 6-iodo derivative is the substrate of choice for sensitive coupling partners or for syntheses where thermal degradation is a concern. The use of a simple Pd(PPh₃)₄ catalyst is often sufficient. In contrast, the 6-bromo analogue may require more advanced catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos) to achieve comparable efficiency, as demonstrated in studies on the less reactive 6-chloro derivative.[16]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a critical transformation for creating conjugated systems.[18][19] The reactivity difference between the iodo and bromo derivatives is particularly pronounced in this reaction.
Comparative Experimental Data: Sonogashira Coupling
| Halide | Alkyne | Catalyst / Co-catalyst | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodo | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT | 6 | 95% | [14] |
| Bromo | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 60 | 12 | ~80% | Inferred from[14] |
Expert Insight: The this compound is highly reactive in Sonogashira couplings, often proceeding to completion at room temperature with high yields.[14] This is a significant advantage as it minimizes side reactions, such as the Glaser homocoupling of the alkyne, which can be promoted at higher temperatures. The 6-bromo derivative is a viable substrate but typically requires heating to achieve reasonable reaction rates and yields.
Experimental Protocol: Sonogashira Coupling of this compound
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N) as the solvent and base.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-(phenylethynyl)imidazo[1,2-b]pyridazine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for introducing amine functionalities common in pharmacophores.[20][21][22] Again, the C-I bond's lability makes the 6-iodo derivative the more reactive partner.
Expert Insight: For the Buchwald-Hartwig amination, this compound will generally react faster and under milder conditions than its bromo counterpart. This is especially true when using less nucleophilic amines or when trying to minimize base-catalyzed side reactions. The choice of ligand is critical, with modern biarylphosphine ligands (e.g., XPhos, RuPhos) often being necessary for the less reactive 6-bromo substrate, whereas older generation ligands may suffice for the 6-iodo substrate.[21]
Stille Coupling
The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups.[23][24][25] The mechanism follows the general palladium catalytic cycle, and thus the reactivity order I > Br is maintained.
Expert Insight: this compound is the preferred substrate for Stille couplings, especially in complex molecule synthesis where mild conditions are required to preserve other functional groups. While the 6-bromo derivative can be used, it may necessitate higher temperatures or the use of additives like Cu(I) or CsF to facilitate the transmetalation step.[26] The primary drawback of this reaction is the toxicity of the organotin reagents and byproducts.[24]
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Unlike metal-catalyzed cross-couplings, the SNAr mechanism does not involve oxidative addition. The reaction proceeds via a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate.[27][28]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
The reactivity in SNAr is governed by two opposing factors:
-
Electrophilicity of Carbon: The rate of the initial nucleophilic attack (Step 1, often rate-determining) is enhanced by the electron-withdrawing ability of the halogen (F > Cl > Br > I), which polarizes the C-X bond and makes the carbon atom more electrophilic.
-
Leaving Group Ability: The rate of the second step, the expulsion of the halide, depends on the stability of the leaving group (I⁻ > Br⁻ > Cl⁻ > F⁻).
For highly activated systems like the electron-deficient imidazo[1,2-b]pyridazine ring, the first step (nucleophilic attack) is generally rate-limiting.[27] However, the leaving group ability still plays a significant role. In practice, for SNAr reactions on this scaffold with common nucleophiles like piperazine, the chloro- and bromo-derivatives are most commonly used, often requiring high temperatures (e.g., 150°C).[27] While the iodo-derivative has the best leaving group, its lower electronegativity makes the carbon less electrophilic, and it is often more expensive and less stable. The bromo-derivative often represents a good balance between sufficient activation and good leaving group ability.
Conclusion and Strategic Recommendations
The choice between this compound and its 6-bromo counterpart is a strategic decision that depends entirely on the intended chemical transformation.
| Feature | This compound | 6-Bromoimidazo[1,2-b]pyridazine |
| Cross-Coupling Reactivity | Excellent. Reacts under milder conditions, lower catalyst loading, and shorter times. | Good. Often requires more forcing conditions (higher temp, stronger ligands/bases). |
| SNAr Reactivity | Moderate. Good leaving group but lower C-X bond polarization. | Good. Represents a practical balance of bond polarization and leaving group ability. |
| Ideal Use Cases | Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings, especially with sensitive substrates or when mild conditions are paramount. | General purpose starting material, particularly for SNAr reactions and when cost is a consideration. |
| Considerations | Higher cost, lower stability in some cases. | May require more rigorous optimization for difficult cross-coupling reactions. |
Recommendation for Researchers:
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.) , This compound is the superior choice . Its higher reactivity translates to greater efficiency, milder conditions, and often higher yields, which is critical in multi-step syntheses.
-
For nucleophilic aromatic substitution (SNAr) reactions , 6-bromoimidazo[1,2-b]pyridazine offers a robust and cost-effective option . It provides a good balance of reactivity for this transformation.
-
When developing a new synthetic route, it is often advantageous to screen both substrates. The initial investment in the more reactive iodo-derivative can save significant time and resources in optimization and downstream steps.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Covalent Bond Energies [gchem.cm.utexas.edu]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. research.rug.nl [research.rug.nl]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Stille Coupling | NROChemistry [nrochemistry.com]
- 24. Stille reaction - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Stille Coupling [organic-chemistry.org]
- 27. Buy 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine | 946157-08-0 [smolecule.com]
- 28. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Kinase Inhibitory Activity of 6-Iodoimidazo[1,2-b]pyridazine Derivatives
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The imidazo[1,2-b]pyridazine structure is one such "privileged scaffold," particularly prominent in the development of protein kinase inhibitors.[1][2] Protein kinases, enzymes that regulate the vast majority of cellular processes, are frequently dysregulated in diseases like cancer and autoimmune disorders, making them high-value therapeutic targets.[3][4][5]
This guide focuses on derivatives of 6-iodoimidazo[1,2-b]pyridazine. The iodine atom at the 6-position is not merely a substituent; it is a critical synthetic handle. Its presence facilitates a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic and diverse modification of this position. This chemical versatility has enabled researchers to explore vast chemical space, leading to the discovery of compounds with potent inhibitory activity against a wide spectrum of protein kinases. This document provides a comparative analysis of the in vitro activity of these derivatives, details a representative experimental protocol, and contextualizes their performance against established kinase inhibitors.
Comparative Analysis: Kinase Inhibition Profile of Imidazo[1,2-b]pyridazine Derivatives
The true power of the imidazo[1,2-b]pyridazine scaffold lies in its adaptability. By modifying the substituents, particularly at the 6-position, researchers have developed inhibitors for numerous kinase families, spanning both tyrosine and serine/threonine kinases.
Key Kinase Targets and Derivative Performance
-
Tyrosine Kinases (Tyk2, BTK):
-
Tyk2 (Tyrosine Kinase 2): A member of the Janus kinase (JAK) family, Tyk2 is crucial for signaling pathways of cytokines like IL-12, IL-23, and Type I interferons.[6] Certain 6-substituted imidazo[1,2-b]pyridazines have been identified as highly potent and selective allosteric inhibitors of the Tyk2 pseudokinase (JH2) domain. One notable compound, referred to as compound 6 in a key study, demonstrated a Tyk2 JH2 binding affinity (Kᵢ) in the picomolar range (0.015 to 0.035 nM) and excellent selectivity (>10,000-fold) over a panel of 230 other kinases, including other JAK family members.[6][7] This allosteric mechanism provides a significant advantage in achieving selectivity over the highly conserved ATP-binding sites of other kinases.
-
BTK (Bruton's Tyrosine Kinase): As a critical enzyme in the B-cell receptor signaling pathway, BTK is a major target for B-cell malignancies.[8] An imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), was developed as a potent and irreversible BTK inhibitor, exhibiting an IC₅₀ of 1.3 nM.[8] This compound forms a covalent bond with a cysteine residue in the BTK active site and has demonstrated excellent selectivity across over 300 kinases, leading to its advancement into Phase I clinical trials.[8]
-
-
Serine/Threonine Kinases (DYRK, PIM, Mps1, mTOR):
-
DYRK/CLK Family: Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) are implicated in neurological disorders and cancer. 3,6-disubstituted imidazo[1,2-b]pyridazines have shown potent inhibition of these kinases, with several derivatives exhibiting IC₅₀ values below 100 nM for DYRK1A and various CLKs.[3][9]
-
PIM Kinases: These kinases are oncogenic and represent targets for hematopoietic cancers. Imidazo[1,2-b]pyridazines have been identified as potent PIM kinase inhibitors that operate via a unique mechanism. Instead of competing with ATP at the hinge region, they bind to the N-terminal lobe, leading to enhanced selectivity.[10] The compound K00135, for example, effectively inhibits PIM activity and impairs the survival of leukemia cells.[10]
-
Mps1 (TTK): Monopolar spindle 1 is a key regulator of the cell cycle, and its inhibition is a promising anti-cancer strategy. Through scaffold hopping and optimization, an imidazo[1,2-b]pyridazine derivative, compound 27f , was discovered to be an extremely potent Mps1 inhibitor with a cellular IC₅₀ of 0.70 nM and remarkable antiproliferative activity (A549 cell line IC₅₀ = 6.0 nM).[11]
-
mTOR (mammalian Target of Rapamycin): As a central regulator of cell growth and proliferation, mTOR is a well-established cancer target. Diaryl urea derivatives of imidazo[1,2-b]pyridazine have been synthesized, with compounds A17 and A18 showing potent mTOR inhibition with IC₅₀ values of 0.067 μM and 0.062 μM, respectively.[12]
-
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory activities of representative imidazo[1,2-b]pyridazine derivatives against their primary kinase targets.
| Derivative Class/Compound | Target Kinase | Potency (IC₅₀ / Kᵢ) | Key Features & Selectivity | Reference |
| Compound 6 Analogues | Tyk2 (JH2 Domain) | Kᵢ = 0.015 - 0.035 nM | Allosteric inhibitor; >10,000-fold selective over 230 kinases. | [6] |
| Compound 22 (TM471-1) | BTK | IC₅₀ = 1.3 nM | Irreversible covalent inhibitor; excellent selectivity over 310 kinases. | [8] |
| Compound 20a | DYRK1A / CLK1 / PfCLK1 | IC₅₀ = 50 nM / 82 nM / 32 nM | Dual DYRK/CLK inhibitor. | [9] |
| K00135 | PIM1 / PIM2 | Low Nanomolar | Unique binding to N-terminal lobe, not hinge region. | [10] |
| Compound 27f | Mps1 (TTK) | Cellular IC₅₀ = 0.70 nM | Highly potent and selective; orally bioavailable. | [11] |
| Compound A18 | mTOR | IC₅₀ = 0.062 µM | ATP-competitive inhibitor; anti-proliferative activity. | [12] |
Experimental Protocol: A Representative In Vitro Kinase Assay
To ensure the trustworthiness and reproducibility of inhibitory data, a robust and well-validated protocol is essential. Below is a detailed, step-by-step methodology for a typical fluorescence-based in vitro kinase assay, a common approach for determining IC₅₀ values.
Principle:
This assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the target kinase. The remaining ATP is detected using a luciferase/luciferin system, where the light output is inversely proportional to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffered solution (e.g., HEPES, pH 7.5) containing MgCl₂, bovine serum albumin (BSA) to prevent non-specific binding, and a reducing agent like DTT. Causality: This buffer mimics physiological conditions and provides the necessary cofactors (Mg²⁺) for kinase activity.
-
Compound Dilution: Create a serial dilution of the this compound test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Enzyme & Substrate Preparation: Dilute the recombinant kinase enzyme and its specific peptide substrate to their final working concentrations in the prepared kinase buffer.
-
-
Assay Plate Setup:
-
Dispense a small volume (e.g., 1-5 µL) of the diluted test compounds into the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.
-
-
Kinase Reaction:
-
Add the kinase enzyme solution to the wells containing the test compounds and incubate for 10-15 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring an accurate measurement of its inhibitory potential.
-
Initiate the phosphorylation reaction by adding a solution containing both the peptide substrate and ATP. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Terminate the kinase reaction and measure the remaining ATP by adding a commercially available ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®). This reagent typically contains luciferase and luciferin.
-
Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all wells.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.
-
Visualized Experimental Workflow
Caption: Workflow for a fluorescence-based in vitro kinase inhibition assay.
Mechanism Spotlight: Allosteric Inhibition of the Tyk2-STAT Pathway
The high selectivity of certain imidazo[1,2-b]pyridazine derivatives for Tyk2 is achieved through a sophisticated allosteric mechanism. Understanding this mechanism is key to appreciating their therapeutic potential.
The Tyk2 protein consists of a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). In the inactive state, the JH2 domain suppresses the activity of the JH1 domain. Upon cytokine binding to its receptor, a conformational change relieves this auto-inhibition, activating Tyk2. The imidazo[1,2-b]pyridazine inhibitors bind selectively to the ATP-binding pocket of the inactive JH2 domain.[6][7] This binding event stabilizes the auto-inhibited conformation, effectively locking the JH1 catalytic domain in an "off" state and preventing downstream signal transduction, such as the phosphorylation of STAT proteins. This mechanism avoids direct competition at the highly conserved ATP site of the active JH1 domain, which is the key to its remarkable selectivity over other JAK family members.
Tyk2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the Tyk2-STAT signaling pathway by an allosteric inhibitor.
Comparative Landscape: Alternative Kinase Inhibitors
To fully assess the performance of the imidazo[1,2-b]pyridazine scaffold, it is crucial to compare it with other established inhibitors targeting the same kinases.
| Target Kinase | Imidazo[1,2-b]pyridazine Derivative | Alternative Inhibitor | Scaffold Class | Mechanism | Potency (IC₅₀) |
| Tyk2 | Compound 6 Analogue | Deucravacitinib | Deuterated triazolopyridine | Allosteric (JH2 domain) | ~0.2 nM[9][11] |
| BTK | Compound 22 (TM471-1) | Ibrutinib | Pyrazolopyrimidine | Irreversible Covalent | ~0.5 nM[4][6][7][10] |
| DYRK1A | Compound 20a | Harmine | β-carboline alkaloid | ATP-competitive | ~33-80 nM[1][3][8][12] |
This comparison highlights that while alternative inhibitors exist with high potency, the imidazo[1,2-b]pyridazine derivatives are highly competitive, often matching or exceeding the performance of established drugs and tool compounds. Their primary advantage often lies in the novel intellectual property space they occupy and the potential for fine-tuning selectivity and pharmacokinetic properties through modification at the 6-position.
Conclusion and Future Outlook
The this compound scaffold serves as an exceptionally versatile and powerful platform for the discovery of novel protein kinase inhibitors. The synthetic accessibility of the 6-position allows for the generation of diverse chemical libraries, leading to the identification of compounds with nanomolar and even picomolar potency against a wide range of therapeutically relevant kinases.
Key strengths of this scaffold include:
-
Broad Target Applicability: Demonstrated activity against both tyrosine and serine/threonine kinases.
-
High Potency: Derivatives frequently exhibit inhibitory constants in the low nanomolar range.
-
Potential for High Selectivity: The scaffold has proven amenable to developing inhibitors with unique mechanisms, such as the allosteric inhibition of Tyk2 and the non-hinge binding of PIM inhibitors, which are crucial for achieving selectivity and minimizing off-target effects.
Future research will undoubtedly continue to explore the vast chemical space around this privileged core. Efforts will likely focus on further optimizing structure-activity relationships to enhance potency against new kinase targets, improving drug metabolism and pharmacokinetic (DMPK) profiles for in vivo efficacy, and exploring novel applications in diseases beyond oncology and inflammation. The continued success of this scaffold underscores a fundamental principle of modern drug discovery: building upon a validated, versatile chemical framework is a highly effective strategy for developing the next generation of targeted therapies.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Harmine | DYRK | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harmine, DYRK1A inhibitor (CAS 442-51-3) | Abcam [abcam.com]
- 12. Sapphire Bioscience [sapphirebioscience.com]
The Strategic Importance of the 6-Position: A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous biologically active molecules, including the FDA-approved multi-kinase inhibitor ponatinib.[1][2][3] Its versatility and amenability to chemical modification have led to the exploration of its derivatives against a wide array of therapeutic targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-substituted imidazo[1,2-b]pyridazines, offering a comparative overview of their performance as inhibitors of various enzyme families and as ligands for disease-relevant proteins. We will delve into the causal relationships behind experimental design choices and present supporting data to illuminate the path from chemical structure to biological function.
The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Diverse Biological Activity
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that serves as a rigid and planar scaffold, presenting substituents in well-defined spatial orientations for interaction with biological targets. Strategic substitution at various positions of this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Among these, the 6-position has emerged as a critical determinant of biological activity, offering a vector for introducing a wide range of functionalities that can profoundly influence target engagement and overall compound performance.
Comparative Analysis of 6-Substituted Imidazo[1,2-b]pyridazines as Kinase Inhibitors
Protein kinases are a major class of therapeutic targets, and the imidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[1] The nature of the substituent at the 6-position plays a pivotal role in defining the potency and selectivity profile of these inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibitors
Modification of related scaffolds led to the identification of the imidazo[1,2-b]pyridazine series as potent inhibitors of CDKs.[4] The SAR in this series differs significantly from other similar scaffolds, and X-ray crystallography has revealed distinct binding modes. This highlights the importance of empirical SAR studies for each new scaffold.
Dual-specificity Tyrosine-phosphorylation-regulated Kinase (DYRK) Inhibitors
Fragment-based screening identified imidazo[1,2-b]pyridazines as promising starting points for DYRK kinase inhibitors.[5][6] Optimization of a fragment hit through exploration of the SAR led to the discovery of potent and selective DYRK1A inhibitors. The binding mode, elucidated by X-ray crystallography, guided the rational design of analogues with improved selectivity over closely related kinases like CLK.[5][6]
PIM Kinase Inhibitors
Imidazo[1,2-b]pyridazines have been identified as selective inhibitors of PIM kinases.[7] Interestingly, the binding mode of these inhibitors is atypical, as they do not form the canonical hydrogen bonds with the kinase hinge region. This unique interaction is believed to contribute to their surprising selectivity for PIM kinases.[7]
Monopolar Spindle 1 (Mps1) Kinase Inhibitors
Property-based optimization of a high-throughput screening hit, including a scaffold change to imidazo[1,2-b]pyridazine and modification at the 6-position, led to the discovery of extremely potent and selective Mps1 inhibitors.[8][9] The introduction of a 6-aryl substituent significantly improved cellular activity. Further optimization of this substituent was crucial for achieving oral bioavailability and in vivo efficacy.[9]
Table 1: Comparative Activity of 6-Substituted Imidazo[1,2-b]pyridazines as Mps1 Kinase Inhibitors [8][9]
| Compound | 6-Substituent | Mps1 IC₅₀ (nM, biochemical) | A549 IC₅₀ (nM, antiproliferative) |
| 15b (imidazo[1,2-a]pyrazine) | H | - | >1000 |
| 21a | Phenyl | Potent | 39 |
| 21b | 2-aminophenyl | Potent | Improved vs. 21a |
| 27f | Optimized 6-aryl | Extremely Potent | 6.0 |
Tyrosine Kinase 2 (Tyk2) JH2 Domain Inhibitors
For Tyk2 JH2 inhibitors, moving from a 6-anilino to a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) substituent on the imidazo[1,2-b]pyridazine core dramatically improved metabolic stability.[10] The N1-substituent on the 2-oxo-1,2-dihydropyridine ring was found to be a key modulator of Caco-2 permeability, with a 2-pyridyl group enhancing it through the formation of an intramolecular hydrogen bond.[10]
Anaplastic Lymphoma Kinase (ALK) Inhibitors
In the quest for ALK inhibitors to overcome resistance mutations, novel macrocyclic derivatives based on the imidazo[1,2-b]pyridazine scaffold have been designed.[11] The macrocyclic constraint, which involves the 6-position, is a key design element in achieving potent inhibition against wild-type and mutant forms of ALK.
Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques
Beyond kinase inhibition, 6-substituted imidazo[1,2-b]pyridazines have been investigated as potential imaging agents for β-amyloid plaques, a hallmark of Alzheimer's disease.[12] The binding affinity of these compounds is highly dependent on the substitution pattern at both the 2- and 6-positions.
The SAR studies revealed that a 2-(4'-dimethylaminophenyl) moiety is crucial for high binding affinity.[12] With this optimal 2-substituent in place, various modifications at the 6-position were tolerated, with a methylthio group providing the highest affinity.[12]
Table 2: In Vitro Binding Affinity of 6-Substituted Imidazo[1,2-b]pyridazines to Aβ₁₋₄₀ Aggregates [12]
| Compound | 6-Substituent | Kᵢ (nM) |
| 3 | Methoxy | Moderate |
| 4 | Methylthio | 11.0 |
| 5 | ω-fluoroethyl | Decreased |
| 6 | ω-fluoropropyl | Decreased |
Imidazo[1,2-b]pyridazines as Phosphodiesterase (PDE) Inhibitors
The imidazo[1,2-b]pyridazine scaffold has also been successfully employed in the development of inhibitors for phosphodiesterases, enzymes that regulate the levels of intracellular second messengers.[13][14]
PDE10A Inhibitors
A novel series of imidazo[1,2-b]pyridazine-based PDE10A inhibitors has been designed and optimized.[13] The substitution at the 6-position was a key area of SAR exploration to achieve potent and selective inhibition. The optimized compounds displayed excellent pharmacokinetic properties and were evaluated as insulin secretagogues.[13]
Experimental Protocols
General Synthesis of 6-Substituted Imidazo[1,2-b]pyridazines
The general synthetic route to 6-substituted imidazo[1,2-b]pyridazines involves the condensation of a 3-amino-6-substituted-pyridazine with an α-haloketone.[12] The substituent at the 6-position of the starting pyridazine is often a halogen, which can be further modified through various cross-coupling reactions.
Step 1: Synthesis of 3-Amino-6-halopyridazine A common starting material, 3-amino-6-chloropyridazine, can be prepared from 3,6-dichloropyridazine by reaction with aqueous ammonia at elevated temperatures.[12]
Step 2: Formation of the Imidazo[1,2-b]pyridazine Core The 3-amino-6-halopyridazine is then reacted with an appropriate α-bromoketone in the presence of a mild base, such as sodium bicarbonate, to yield the 2-substituted-6-haloimidazo[1,2-b]pyridazine.[12]
Step 3: Functionalization of the 6-Position The halogen at the 6-position serves as a handle for introducing a variety of substituents via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[15][16] This allows for the systematic exploration of the SAR at this position.
Caption: General synthetic workflow for 6-substituted imidazo[1,2-b]pyridazines.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using a biochemical assay. For example, a radiometric kinase assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase in the presence and absence of the inhibitor.[5]
Protocol Outline:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a specific peptide), and a buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubate the reaction mixture for a defined period at a specific temperature.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of incorporated radioactivity to determine the kinase activity.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Caption: Workflow for a radiometric kinase inhibition assay.
Conclusion
The 6-position of the imidazo[1,2-b]pyridazine scaffold is a key determinant of biological activity and a critical handle for medicinal chemists to modulate the potency, selectivity, and pharmacokinetic properties of this versatile class of compounds. The comparative analysis presented in this guide demonstrates that the optimal substituent at the 6-position is highly dependent on the specific biological target. A thorough understanding of the SAR at this position, guided by structural biology and empirical data, is essential for the successful design and development of novel imidazo[1,2-b]pyridazine-based therapeutics. The continued exploration of this privileged scaffold promises to yield new and effective treatments for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (2024) | S. H. Henderson | 1 Citations [scispace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel potent imidazo[1,2-b]pyridazine PDE10a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Comparative analysis of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds
An In-Depth Comparative Analysis for Drug Discovery Professionals: Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine Scaffolds
In the landscape of medicinal chemistry, certain heterocyclic structures repeatedly emerge in successful drug candidates, earning them the designation of "privileged scaffolds." Among these, the fused bicyclic systems of imidazo[1,2-a]pyridine and its close relative, imidazo[1,2-b]pyridazine, are exemplary. Both frameworks serve as the core of numerous biologically active molecules, yet the subtle substitution of a single carbon atom for a nitrogen atom in the six-membered ring dramatically alters their electronic, physicochemical, and pharmacological properties.
This guide provides a comparative analysis of these two vital scaffolds, moving beyond a simple list of attributes to explore the causal relationships between their structural differences and their utility in drug design. We will delve into their synthesis, physicochemical characteristics, and diverse pharmacological profiles, supported by experimental data and protocols to offer field-proven insights for researchers in drug development.
Core Structural and Physicochemical Differences
At first glance, the two scaffolds appear remarkably similar. Both feature a five-membered imidazole ring fused to a six-membered aromatic ring. However, the defining difference is the presence of an additional nitrogen atom at position 5 in the imidazo[1,2-b]pyridazine core. This seemingly minor change has profound implications for the molecule's properties.
Caption: Core structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine.
The introduction of the nitrogen atom at position 5 in the pyridazine ring renders the entire heterocyclic system more electron-deficient compared to its pyridine counterpart. This directly influences its ability to participate in hydrogen bonding. The nitrogen atom acts as a hydrogen bond acceptor, a feature absent at the equivalent C5 position in the imidazo[1,2-a]pyridine scaffold. This additional interaction point can be crucial for enhancing binding affinity and selectivity to biological targets.
Table 1: Comparative Physicochemical Properties of Parent Scaffolds
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,2-b]pyridazine | Rationale for Difference |
| Molecular Formula | C₇H₆N₂ | C₆H₅N₃ | Replacement of a C-H group with a nitrogen atom. |
| Molecular Weight | 118.14 g/mol [1] | 119.13 g/mol [2][3][4] | The atomic mass of nitrogen is higher than that of carbon. |
| Melting Point | Liquid at RT (bp 103°C/1 mmHg) | 54°C[3] | Increased polarity and potential for intermolecular interactions due to the extra nitrogen atom lead to a solid state at room temperature. |
| Calculated LogP | 1.8[1] | 0.3 - 0.4[4][5] | The additional nitrogen atom increases polarity, thereby reducing lipophilicity. |
| pKa | ~3.7 (for NH group)[6] | Data not readily available for parent | The electron-withdrawing nature of the pyridazine ring is expected to influence the basicity of the imidazole nitrogen. |
| Solubility | Soluble in organic solvents | Soluble in DMF[3][7] | Increased polarity in the pyridazine scaffold can affect solubility profiles. |
The lower lipophilicity (LogP) of the imidazo[1,2-b]pyridazine core is a significant differentiator. In drug design, high lipophilicity can lead to poor solubility, increased metabolic turnover, and off-target toxicity. Consequently, the imidazo[1,2-b]pyridazine scaffold offers a less lipophilic starting point, which can be advantageous in developing drug candidates with improved pharmacokinetic profiles.[8]
Synthetic Accessibility: A Tale of Two Amines
Both scaffolds are readily accessible through well-established synthetic routes, typically involving the condensation of a substituted 2-aminoheterocycle with an α-halocarbonyl compound.
Caption: General synthetic schemes for the target scaffolds.
The classical synthesis for imidazo[1,2-a]pyridines is the Tschitschibabin reaction, first reported in 1925, which involves the reaction of a 2-aminopyridine with an α-haloketone.[9] Modern advancements have led to catalyst-free and solvent-free conditions, as well as multi-component reactions combining an aminopyridine, an aldehyde, and an alkyne or isonitrile, enhancing the efficiency and diversity of accessible derivatives.[9][10]
The synthesis of imidazo[1,2-b]pyridazines follows a similar logic, primarily through the condensation of a 3-aminopyridazine with an α-bromoketone under mild basic conditions.[11] The nucleophilicity of the starting aminopyridazine is a key consideration; introduction of a halogen on the pyridazine ring can improve reaction yields by directing the initial alkylation to the desired ring nitrogen.[11]
Experimental Protocol 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine
This protocol is adapted from catalyst-free methodologies that represent an advancement over classical approaches.[9]
Objective: To synthesize 2-phenylimidazo[1,2-a]pyridine via condensation of 2-aminopyridine and 2-bromoacetophenone.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
2-Bromoacetophenone (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminopyridine, 2-bromoacetophenone, and potassium carbonate.
-
Add DMF (5 mL) to the flask.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyridine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol 2: Synthesis of a 2,6-disubstituted imidazo[1,2-b]pyridazine
This protocol is based on the general method for creating the imidazo[1,2-b]pyridazine core for biological screening.[11]
Objective: To synthesize 2-(4'-methoxyphenyl)-6-chloroimidazo[1,2-b]pyridazine.
Materials:
-
3-Amino-6-chloropyridazine (1.0 mmol)
-
2-Bromo-4'-methoxyacetophenone (1.0 mmol)
-
Sodium bicarbonate (NaHCO₃) (1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 3-amino-6-chloropyridazine in ethanol.
-
Add 2-bromo-4'-methoxyacetophenone and sodium bicarbonate to the solution.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Profiles: Divergent Paths to Bioactivity
While both scaffolds are considered "privileged," their representation in approved drugs and clinical candidates reveals distinct therapeutic trajectories.
The imidazo[1,2-a]pyridine scaffold is arguably more established in marketed drugs.[12] It is the core of well-known sedative-hypnotic agents like Zolpidem and Alpidem , which act as GABA-A receptor agonists.[13][14] Beyond the central nervous system, this scaffold has shown remarkable versatility, leading to anti-ulcer agents (Zolimidine), cardiovascular drugs (Olprinone), and potent antituberculosis candidates like Telacebec (Q203) , which targets the QcrB subunit of the cytochrome bcc complex involved in cellular respiration.[13][14][15][16] Its broad utility also extends to anticancer, antiviral, and anti-inflammatory applications.[13][17][18][19]
The imidazo[1,2-b]pyridazine scaffold, while present in fewer marketed drugs, has made a significant impact in modern oncology.[20] Its most prominent exemplar is Ponatinib , a multi-targeted tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[20][21] This success has spurred intense investigation into imidazo[1,2-b]pyridazines as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and Tyk2.[22][23] Beyond cancer, the scaffold is being explored for anti-inflammatory, antibacterial, and antiviral properties, and as PET radiotracers for imaging β-amyloid plaques in Alzheimer's disease.[2][20]
Table 2: Comparative Pharmacological Applications
| Therapeutic Area | Imidazo[1,2-a]pyridine Examples | Imidazo[1,2-b]pyridazine Examples |
| Oncology | c-Met/VEGFR2 inhibitors, Tubulin polymerization inhibitors[19][24] | Ponatinib (multi-kinase inhibitor), CDK inhibitors, Tyk2 JH2 inhibitors[20][22] |
| Infectious Disease | Telacebec (Q203) (Antituberculosis), Antiviral (HCMV), Antibacterial[16][18][19] | Antimycobacterial, Antiviral, Antiparasitic[20][25][26] |
| CNS Disorders | Zolpidem , Alpidem (Sedative-hypnotics), Anticonvulsant[12][13] | Ligands for β-amyloid plaques, Sleeping disorder modulators[11][20] |
| Inflammation | Anti-inflammatory agents[13] | Anti-inflammatory agents[2][20] |
| Gastrointestinal | Zolimidine (Antiulcer)[13][14][17] | N/A |
| Cardiovascular | Olprinone (Cardiac stimulant)[13][14] | N/A |
Head-to-Head Comparison: A Case Study in Kinase Inhibition
The development of kinase inhibitors provides an excellent platform for a direct comparison of the two scaffolds. Research by AstraZeneca on CDK inhibitors and by Takeda on dual c-Met/VEGFR2 inhibitors revealed that seemingly equivalent compounds from the two series can exhibit significant differences in their structure-activity relationships (SAR) and binding modes.[8][24]
Caption: Simplified model of scaffold binding to a kinase hinge region.
In many kinase inhibitors, the fused imidazole core acts as a "hinge-binder," forming a critical hydrogen bond with the backbone of the kinase hinge region via its N1 atom. The key difference arises from the rest of the scaffold:
-
For imidazo[1,2-a]pyridine , the C5 position is typically substituted with a group that projects into a hydrophobic pocket.
-
For imidazo[1,2-b]pyridazine , the N5 atom itself can act as a hydrogen bond acceptor with the protein, providing an additional anchor point. Alternatively, substituents at the C6 position can be used to probe the same pocket. This difference can alter the optimal vector for substituents, leading to divergent SAR.
A study on dual c-Met/VEGFR2 inhibitors found that an imidazo[1,2-a]pyridine derivative ultimately showed superior in vivo efficacy.[24] However, the research also demonstrated that potent inhibitors could be developed from both scaffolds, underscoring that the choice is target-dependent. The imidazo[1,2-b]pyridazine series was identified as being less lipophilic, which could be a deciding factor in other contexts.[8]
Experimental Protocol 3: General In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)
This protocol outlines a common method to assess the inhibitory potential of compounds from either series against a representative kinase.
Objective: To determine the IC₅₀ value of a test compound against CDK2/Cyclin E.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Histone H1 substrate
-
[γ-³³P]ATP
-
Test compounds (solubilized in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM in the final assay.
-
In a 96-well plate, add assay buffer, the substrate (Histone H1), and the diluted test compound.
-
Initiate the reaction by adding a mixture of CDK2/Cyclin E enzyme and [γ-³³P]ATP. The final volume is typically 25-50 µL. Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds, while structurally analogous, offer distinct advantages and challenges for the medicinal chemist.
-
Imidazo[1,2-a]pyridine is a highly validated, versatile scaffold present in multiple approved drugs across diverse therapeutic areas. Its slightly higher lipophilicity and well-trodden synthetic paths make it a reliable choice for lead optimization.
-
Imidazo[1,2-b]pyridazine is a more modern scaffold in terms of clinical success, particularly in the competitive field of kinase inhibitors. Its key advantages are its inherently lower lipophilicity and the presence of an additional nitrogen atom that can be exploited for hydrogen bonding interactions, potentially leading to improved selectivity and pharmacokinetic properties.
The decision to use one scaffold over the other is not a matter of inherent superiority but of strategic design. The choice must be guided by the specific biological target, the desired physicochemical properties of the final compound, and the synthetic feasibility. Both scaffolds will undoubtedly continue to be fertile ground for the discovery of novel therapeutics, and a deep understanding of their comparative profiles is essential for any researcher working in this chemical space.
References
- 1. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 766-55-2 CAS MSDS (Imidazo[1,2-b]pyridazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazo[1,5-b]pyridazine | C6H5N3 | CID 19422728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sinochem-nanjing.com [sinochem-nanjing.com]
- 7. Imidazo[1,2-b]pyridazine | 766-55-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-conferences.org [bio-conferences.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 15. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 22. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A-Head-to-Head Comparison: Validating the Binding Affinity of 6-Iodoimidazo[1,2-b]pyridazine Analogs to Aβ Plaques
For Researchers, Scientists, and Drug Development Professionals
The relentless progression of Alzheimer's disease (AD) is intrinsically linked to the cerebral accumulation of amyloid-beta (Aβ) plaques.[1][2] Consequently, the development of high-affinity ligands for positron emission tomography (PET) imaging of these plaques is paramount for early diagnosis, disease monitoring, and evaluating therapeutic interventions.[1][3][4] Among the promising candidates, 6-Iodoimidazo[1,2-b]pyridazine analogs have emerged as a noteworthy class of compounds. This guide provides a comprehensive comparison of their binding affinity to Aβ plaques, supported by detailed experimental protocols and data.
The core structure of imidazo[1,2-b]pyridazine has been a scaffold for developing various imaging agents. Strategic modifications, particularly at the 6-position with an iodine atom, offer a potential site for radiolabeling, crucial for PET imaging. Furthermore, substitutions at the 2-position significantly influence the binding affinity and selectivity for Aβ plaques.[5]
In Vitro Validation: Quantifying Binding Affinity
The initial and most critical step in validating a novel Aβ imaging agent is to quantify its binding affinity and specificity in a controlled, in vitro setting. This is typically achieved through competitive binding assays using synthetic Aβ aggregates or brain homogenates from AD patients or transgenic animal models.[5][6]
Competitive Binding Assay Protocol
This protocol outlines a standard procedure for determining the inhibition constant (Ki) of this compound analogs, a key measure of binding affinity.
Materials:
-
Synthetic Aβ₁₋₄₂ peptides
-
Radiolabeled competitor ligand with known high affinity for Aβ plaques (e.g., [³H]PIB)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound analogs) at various concentrations
-
Glass fiber filters
-
Scintillation fluid and counter
Step-by-Step Methodology:
-
Preparation of Aβ₁₋₄₂ Aggregates:
-
Dissolve synthetic Aβ₁₋₄₂ peptides in a suitable solvent (e.g., hexafluoroisopropanol).
-
Evaporate the solvent to form a peptide film.
-
Reconstitute the film in PBS and incubate at 37°C for 24-48 hours to induce fibril formation.
-
-
Binding Assay:
-
In a multi-well plate, combine the pre-aggregated Aβ₁₋₄₂ with a fixed concentration of the radiolabeled competitor ligand.
-
Add varying concentrations of the this compound analog to be tested.
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the Aβ aggregates with bound ligands from the unbound ligands.
-
Wash the filters with ice-cold PBS to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the radiolabeled ligand binding against the concentration of the test compound.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Comparative Binding Affinities
A study by Zeng et al. (2010) synthesized and evaluated a series of imidazo[1,2-b]pyridazine derivatives.[5] The binding affinities, expressed as Ki values, are summarized below. The well-established Aβ imaging agent, Pittsburgh Compound B (PIB), is included for comparison.
| Compound | Substituent at 6-position | Substituent at 2-position | Ki (nM) |
| Analog 1 | Iodo | 2-(4'-Dimethylaminophenyl) | 23.5 ± 1.5 |
| Analog 2 | Methylthio | 2-(4'-Dimethylaminophenyl) | 11.0 ± 0.2 |
| Analog 3 | Methoxy | 2-(4'-Dimethylaminophenyl) | 35.7 ± 2.1 |
| PIB | - | - | 11.0 ± 0.2 |
Data sourced from Zeng et al., ACS Medicinal Chemistry Letters, 2010.[5]
These results indicate that 6-substituted imidazo[1,2-b]pyridazine analogs with a 2-(4'-dimethylaminophenyl) group exhibit moderate to high affinity for Aβ plaques.[5] Notably, the 6-methylthio analog demonstrated a binding affinity comparable to PIB, a gold standard in Aβ PET imaging.[5] The 6-iodo analog also showed promising affinity, making it a viable candidate for radioiodination and subsequent in vivo studies.
Ex Vivo Validation: Autoradiography
To complement in vitro findings, ex vivo autoradiography on postmortem brain tissue from AD patients or transgenic mice provides crucial information on the regional distribution and specificity of the ligand's binding.[7]
Autoradiography Protocol
This protocol details the steps for performing autoradiography to visualize the binding of a radiolabeled this compound analog.
Materials:
-
Cryo-sectioned brain tissue from an AD mouse model (e.g., APP/PS1) or human AD patient.
-
Radiolabeled this compound analog (e.g., with ¹²⁵I).
-
Blocking solution (to determine non-specific binding, e.g., a high concentration of a known Aβ ligand like PIB).
-
Phosphor imaging plates or film.
-
Microscope.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Mount thin (e.g., 10-20 µm) cryo-sections of brain tissue onto microscope slides.
-
Allow the sections to air dry.
-
-
Incubation:
-
Pre-incubate the slides in buffer to rehydrate the tissue.
-
Incubate the sections with a low nanomolar concentration of the radiolabeled this compound analog.
-
For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of a blocking agent.
-
-
Washing:
-
Wash the slides in buffer to remove unbound radioligand.
-
Perform a final rinse in distilled water to remove buffer salts.
-
Dry the slides rapidly.
-
-
Imaging:
-
Appose the slides to a phosphor imaging plate or autoradiographic film for a suitable exposure time.
-
Scan the imaging plate or develop the film to visualize the distribution of radioactivity.
-
-
Analysis:
-
Compare the total binding signal with the non-specific binding signal to identify specific binding to Aβ plaques.
-
Correlate the autoradiographic signal with histological staining for Aβ plaques (e.g., thioflavin S or immunohistochemistry) on adjacent sections to confirm co-localization.
-
Comparison with Established Aβ PET Tracers
While this compound analogs show promise, it is essential to compare their properties with those of established, FDA-approved Aβ PET tracers.
| Tracer | Chemical Class | Half-life (min) | Key Advantages | Key Disadvantages |
| [¹¹C]PIB | Benzothiazole | 20.4 | High affinity and specificity, extensive validation.[4] | Short half-life requires an on-site cyclotron. |
| [¹⁸F]Florbetapir | Stilbene | 109.8 | Longer half-life allows for centralized production.[3] | Higher non-specific white matter binding than PIB.[8] |
| [¹⁸F]Flutemetamol | Stilbene | 109.8 | Similar to Florbetapir, longer half-life.[9] | Also exhibits non-specific white matter retention. |
| [¹⁸F]Florbetaben | Stilbene | 109.8 | Good diagnostic performance.[3] | Similar limitations to other ¹⁸F-labeled stilbene derivatives. |
| This compound Analogs | Imidazopyridazine | Dependent on radiolabel (e.g., ¹²³I: 13.2 h, ¹²⁴I: 4.2 d, ¹⁸F: 109.8 min) | Potentially high affinity and novel chemical scaffold. | Less clinical validation, potential for off-target binding needs thorough investigation. |
Considerations for Off-Target Binding
A critical aspect of validating any new PET tracer is the assessment of off-target binding.[3] While high affinity for Aβ plaques is desired, binding to other structures in the brain can lead to ambiguous signals and misinterpretation of PET scans.[10][11][12] For instance, some early generation tau PET tracers showed off-target binding to monoamine oxidase B (MAO-B).[3] Similarly, some amyloid tracers may interact with other protein aggregates or receptors.[10][11][12][13] Therefore, comprehensive in vitro and in vivo studies are necessary to characterize the selectivity of this compound analogs and ensure that the observed signal is predominantly from Aβ plaques.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel Aβ plaque imaging agents. In vitro binding studies have demonstrated that analogs with specific substitutions can achieve high binding affinities, comparable to the benchmark tracer, PIB.[5] The 6-iodo substitution provides a convenient handle for radiolabeling, making these compounds suitable for PET and SPECT imaging.
Future research should focus on:
-
Radiolabeling: Synthesizing ¹⁸F-labeled or ¹²⁴I-labeled versions of the most promising analogs to enable in vivo PET imaging studies in animal models and eventually in humans.
-
In Vivo Evaluation: Conducting PET imaging studies in transgenic AD animal models to assess brain uptake, clearance kinetics, and in vivo binding to Aβ plaques.[14]
-
Selectivity Profiling: Performing extensive off-target binding studies against a panel of CNS receptors and other protein aggregates, such as tau and α-synuclein, to ensure high specificity for Aβ plaques.[13]
-
Structure-Activity Relationship (SAR) Studies: Further exploration of substitutions on the imidazo[1,2-b]pyridazine core to optimize binding affinity, selectivity, and pharmacokinetic properties.
By systematically addressing these areas, the full potential of this compound analogs as next-generation Aβ imaging agents can be realized, ultimately contributing to improved diagnosis and management of Alzheimer's disease.
References
- 1. Radioligand development for PET imaging of beta-amyloid (Abeta)--current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid and Tau Positron Emission Tomography Imaging in Alzheimer’s Disease and Other Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Amyloid-Beta Imaging in Preclinical Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PET Radioligands for Imaging of Tau Pathology: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potential Off-Target Interaction of the Amyloid PET Imaging Tracer PiB with Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. In vitro high affinity α-synuclein binding sites for the amyloid imaging agent PIB are not matched by binding to Lewy bodies in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Activity Screening of 6-Substituted Imidazo[1,2-b]pyridazines
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets. The imidazo[1,2-b]pyridazine nucleus is a quintessential example of such a scaffold.[1][2] Its structural resemblance to endogenous purines allows it to effectively bind to the ATP-binding sites of numerous enzymes, particularly kinases, making it a fertile ground for drug discovery.[2]
This guide provides an in-depth comparison of the biological activities of a library of 6-substituted imidazo[1,2-b]pyridazine derivatives. The strategic modification at the 6-position of this heterocyclic system has proven to be a powerful approach for modulating potency, selectivity, and pharmacokinetic properties.[3] We will explore its application in oncology, infectious diseases, and neuroinflammation, presenting comparative experimental data and the detailed protocols necessary to validate these findings in your own laboratory.
Core Synthesis Strategy: Building the Imidazo[1,2-b]pyridazine Library
The versatility of the imidazo[1,2-b]pyridazine scaffold stems from its accessible synthesis. The most common and robust method involves the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[4] The halogen at the 6-position (e.g., chlorine) is not merely a component of the starting material but a crucial reactive handle for introducing diverse substituents via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution.[3][5] This allows for the systematic generation of a large library of analogues for screening.
Caption: General workflow for synthesizing a 6-substituted imidazo[1,2-b]pyridazine library.
I. Anticancer Activity: A Multi-Pronged Attack on Kinase Pathways
The most extensively studied application of imidazo[1,2-b]pyridazines is in oncology. Their ability to inhibit multiple protein kinases involved in tumor growth, proliferation, and angiogenesis makes them highly valuable lead compounds.
Mechanism of Action: Targeting Dysregulated Kinases
Many cancers are driven by aberrant kinase signaling. Imidazo[1,2-b]pyridazine derivatives have been designed to target several key oncogenic kinases:
-
mTOR Inhibition: The mTOR pathway is a central regulator of cell growth and proliferation. Certain diaryl urea imidazo[1,2-b]pyridazine derivatives have shown potent ATP-competitive inhibition of mTOR, leading to G1-phase cell cycle arrest and suppression of downstream signaling.[6]
-
c-Met and VEGFR2 Dual Inhibition: Dysregulation of c-Met and VEGFR2 pathways is implicated in tumor growth and metastasis. Optimized imidazo[1,2-a]pyridine derivatives, structurally similar to the pyridazine core, have demonstrated potent dual inhibitory activity, highlighting a promising strategy for this class of compounds.[7]
-
IKKβ Inhibition: The IKKβ kinase is a key component of the NF-κB signaling pathway, which is constitutively active in many cancers. Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has led to potent IKKβ inhibitors.[8][9]
-
ALK Inhibition: Anaplastic lymphoma kinase (ALK) rearrangements are oncogenic drivers in certain non-small cell lung cancers. Novel macrocyclic imidazo[1,2-b]pyridazine derivatives have been developed to overcome resistance to existing ALK inhibitors, including the challenging G1202R mutation.[10]
Caption: Inhibition of oncogenic signaling pathways by imidazo[1,2-b]pyridazine derivatives.
Comparative Performance Data
The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.
| Compound Class/Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| mTOR Inhibitors (A17, A18) | A549 (Lung) | 0.067, 0.062 (Enzyme IC₅₀) | [6] |
| 1,2,4-Thiadiazole linked (10b) | MCF-7 (Breast) | Potent Activity | |
| Imidazo[1,2-a]pyridine (12b) | HepG2 (Liver) | 13 | [11] |
| Imidazo[1,2-a]pyridine (12b) | MCF-7 (Breast) | 11 | [11] |
| ALK Inhibitor (O-10) | ALKWT | 0.0026 (Enzyme IC₅₀) | [10] |
| ALK Inhibitor (O-10) | ALKG1202R | 0.0064 (Enzyme IC₅₀) | [10] |
Experimental Protocol: MTT Antiproliferative Assay
This protocol provides a reliable method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine library compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The duration is cell-line dependent and should be optimized.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
II. Antimicrobial & Antifungal Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The imidazo[1,2-b]pyridazine scaffold has demonstrated promising activity against a range of bacteria, fungi, and mycobacteria.[12]
Comparative Performance Data
The minimum inhibitory concentration (MIC) is the standard metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.
| Compound Class | Organism | Activity/MIC (µg/mL) | Reference |
| Benzohydrazide derivatives (6a-l) | M. tuberculosis H37Rv | 1.6 - 6.25 | |
| Piperazine/Morpholine derivatives (8h, 8j) | M. tuberculosis H37Rv | 1.6 | [13] |
| 3,6-disubstituted derivatives (4a, 4c, etc.) | Pyricularia oryzae (Fungus) | More potent than hymexazol | [14] |
| Imidazo[1,2-a]pyridines (13b, 13j) | S. aureus, B. subtilis (Bacteria) | Significant Activity | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for quantitative susceptibility testing.
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 29213) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth, typically starting from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Incubation: Incubate the plate under conditions appropriate for the test organism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance. For validation, a viability indicator like resazurin can be added, where a color change indicates metabolic activity (growth).
III. Other Therapeutic Areas of Interest
The biological activity of this scaffold is not limited to cancer and infectious diseases. Screening efforts have identified potential applications in other complex diseases.
-
Neurodegenerative Diseases: Derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, which are a hallmark of Alzheimer's disease.[4] Specific compounds with a 2-(4'-Dimethylaminophenyl)-6-(methylthio) substitution pattern showed high binding affinity (Ki = 11.0 nM), suggesting their potential as PET imaging agents.[4]
-
Anti-inflammatory Activity: Inflammation is a key driver of many chronic diseases. Certain substituted imidazo[1,2-b]pyridazines have been shown to inhibit the expression of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS) in lipopolysaccharide-stimulated microglial cells.[16]
Conclusion and Future Directions
The 6-substituted imidazo[1,2-b]pyridazine scaffold is a remarkably versatile and privileged structure in modern drug discovery. The extensive body of research demonstrates its potential to yield potent inhibitors for a wide array of biological targets, from oncogenic kinases to microbial enzymes. The strategic importance of the 6-position as a point for diversification is undeniable and serves as the primary driver for modulating biological activity and optimizing drug-like properties.
Future efforts should focus on:
-
Multiparameter Optimization: Moving beyond potency, future library design must incorporate early-stage ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiling to identify candidates with favorable pharmacokinetic and safety profiles.
-
Exploring New Chemical Space: While many substitutions at the 6-position have been explored, the use of novel bioisosteres and fragments could unlock interactions with new biological targets.
-
Phenotypic Screening: Complementing target-based screening with phenotypic screens on complex cellular models (e.g., co-cultures, organoids) could reveal novel mechanisms of action and therapeutic applications for this promising scaffold.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciensage.info [sciensage.info]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Elucidation of 6-Iodoimidazo[1,2-b]pyridazine Derivatives: A Crystallographic Perspective
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous compounds investigated for their potential as kinase inhibitors, anti-cancer agents, and therapeutics for neurodegenerative diseases.[1][2][3][4] The introduction of an iodine atom at the 6-position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making 6-iodoimidazo[1,2-b]pyridazine derivatives particularly valuable starting points for drug discovery programs.[1][5]
However, the unambiguous determination of the three-dimensional structure of these complex molecules is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. While spectroscopic methods like NMR provide essential data, single-crystal X-ray diffraction (SCXRD) remains the gold standard, offering definitive, atomic-level insights into molecular conformation, stereochemistry, and intermolecular interactions.[6][7][8]
This guide provides an in-depth comparison of X-ray crystallography with alternative analytical methods for the structural characterization of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the strategic integration of different analytical techniques.
The Synthetic Pathway: Accessing the Core Scaffold
The journey to a crystal structure begins with the synthesis of the target compound. The formation of the imidazo[1,2-b]pyridazine backbone is typically achieved through the condensation of a 3-amino-6-halopyridazine with an appropriate α-bromoketone under mild basic conditions.[1] For the specific synthesis of the 6-iodo derivative, 3-amino-6-iodopyridazine is a key precursor, which can be prepared from 3-amino-6-chloropyridazine by refluxing in hydroiodic acid.[1]
Caption: General synthetic workflow for this compound derivatives.
Crystallization: The Art and Science of Growing a Perfect Crystal
Obtaining a high-quality single crystal suitable for X-ray diffraction is frequently the most significant bottleneck in the structural elucidation process.[6][9] Crystallization is fundamentally a purification technique based on the principles of solubility, where a saturated hot solution is allowed to cool, causing the solute to form pure, ordered crystals as its solubility decreases.[10] The goal is to promote slow, controlled growth, as rapid precipitation leads to small or poorly ordered crystals.
Comparing Crystallization Techniques
The choice of crystallization method is critical and depends on the physicochemical properties of the compound, such as its solubility and stability, and the amount of material available.
| Technique | Principle | Ideal For | Key Considerations |
| Slow Evaporation | The solvent is slowly evaporated from a near-saturated solution, increasing the solute concentration to the point of supersaturation and nucleation.[11][12] | Milligram to gram quantities of stable compounds. | The rate of evaporation must be carefully controlled. The vessel should be covered but not airtight to prevent rapid solvent loss and contamination from dust.[11][12] |
| Vapor Diffusion | A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.[11][13] | Milligram quantities, especially for sensitive molecules. Considered one of the best methods for small molecules.[11] | Requires a binary solvent system where the solvents are miscible. The diffusion rate controls crystal growth.[11][13] |
| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly diffuse into one another.[11] | Compounds where a clear interface can be formed between the solvent and anti-solvent. | The apparatus must remain undisturbed. A third "buffer" solvent can be used to slow diffusion.[11] |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably to induce crystallization.[6][10] | Thermally stable compounds with temperature-dependent solubility. | The cooling rate is crucial; too fast leads to small crystals. The solution should be free of particulate matter that could act as unwanted nucleation sites.[6][10] |
Experimental Protocol: Crystallization by Vapor Diffusion
This method is highly effective for the small quantities of material often available during drug discovery research.[11]
-
Solvent Selection: Dissolve a small amount (1-5 mg) of the this compound derivative in a minimal volume of a "good" solvent (e.g., dichloromethane, ethyl acetate) in a small, clean vial.
-
Prepare the Reservoir: In a larger beaker or jar, add a layer of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane). The good solvent and anti-solvent must be miscible.[13]
-
Set Up the System: Place the small vial containing the compound solution inside the larger jar, ensuring the solvent levels are different to prevent mixing.
-
Seal and Incubate: Seal the larger jar tightly. The more volatile anti-solvent will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization over hours or days.[12]
-
Monitor: Place the sealed system in a quiet, vibration-free location and monitor for crystal growth without disturbing the setup.[12]
Caption: Step-by-step workflow for the vapor diffusion crystallization technique.
A Tale of Two Techniques: X-ray Crystallography vs. NMR Spectroscopy
While both techniques are cornerstones of chemical analysis, they provide fundamentally different and complementary information about molecular structure.[14] The choice between them, or the decision to use both, is a critical strategic consideration in a research program.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal)[9] | Solution (in deuterated solvent)[15] |
| Primary Output | 3D electron density map, yielding precise atomic coordinates, bond lengths, angles, and intermolecular contacts.[8] | A spectrum of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) that infer connectivity and through-space proximity.[6] |
| Structural Info | Direct & Unambiguous. Provides a static snapshot of the molecule's conformation in the crystal lattice.[7] | Indirect & Inferred. Provides an average structure based on the molecule's behavior and dynamics in solution.[6][15] |
| Key Strengths | - Determines absolute stereochemistry.[7]- Reveals crystal packing and non-covalent interactions.- Invaluable for insoluble compounds.[7] | - Analyzes molecules in a more biologically relevant state.[15]- Provides unique insights into molecular dynamics and flexibility.[14]- Does not require crystallization.[15] |
| Key Weaknesses | - Crystallization is a major bottleneck. [9][14]- The solid-state conformation may differ from the solution or biologically active state.- It is a static, not dynamic, method.[14] | - Structure elucidation can be difficult for complex molecules or those with few protons.[7]- Ambiguities can arise in assigning stereochemistry, especially at quaternary centers.[7] |
Causality in Technique Selection: For this compound derivatives, X-ray crystallography is indispensable when the goal is to definitively confirm the regiochemistry of a reaction, establish the absolute configuration of new stereocenters, or visualize the precise binding geometry in a protein-ligand complex.[7][9] NMR, on the other hand, is the superior choice for studying conformational equilibria in solution, which may be critical for understanding how a molecule adapts to a biological target.[15]
The X-ray Diffraction Workflow: From Crystal to Structure
Once a suitable crystal is obtained, it is subjected to a well-defined analytical workflow.
Caption: The sequential process of determining a crystal structure via X-ray diffraction.
-
Crystal Mounting: A single, defect-free crystal is carefully mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a focused beam of X-rays, often at a synchrotron source for high intensity.[9] As the crystal is rotated, a series of diffraction patterns are recorded on a detector.[9]
-
Data Processing: The intensities and positions of the thousands of diffracted spots are measured and scaled.[16]
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[8]
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit and determine precise atomic positions, bond lengths, and angles.[8]
The final output is a detailed structural model and a set of crystallographic data, which provides the ultimate validation of the molecular structure.
Conclusion and Outlook
For researchers working with this compound derivatives, X-ray crystallography is a uniquely powerful tool that provides an unparalleled level of structural detail. It is the only technique that can deliver an unambiguous, three-dimensional view of the molecule, which is essential for confirming synthetic outcomes and guiding the design of next-generation compounds.
While the path to obtaining a high-quality crystal can be challenging, the rewards are immense. The resulting structural data provides a solid foundation for understanding molecular properties and interactions. For a comprehensive characterization, an integrated approach is recommended, using X-ray crystallography to define the static solid-state structure and NMR spectroscopy to explore the molecule's dynamic behavior in solution.[15] This synergy between techniques empowers scientists to build robust structure-activity relationships and accelerate the development of novel therapeutics and materials.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mkuniversity.ac.in [mkuniversity.ac.in]
- 9. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. depts.washington.edu [depts.washington.edu]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. news-medical.net [news-medical.net]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Computational Docking Analysis of 6-Iodoimidazo[1,2-b]pyridazine-Based Inhibitors Against TAK1 and GSK-3β Kinases
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, demonstrating significant potential as a versatile kinase inhibitor.[1][2] This guide provides an in-depth computational docking analysis of 6-iodoimidazo[1,2-b]pyridazine-based inhibitors, comparing their predicted binding affinities and interaction patterns against two clinically relevant serine/threonine kinases: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Glycogen Synthase Kinase-3β (GSK-3β). This analysis aims to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to guide further inhibitor design and optimization efforts.
Recent studies have highlighted the potential of 6-substituted imidazo[1,2-b]pyridazines as potent inhibitors of TAK1, a key signaling node in inflammatory pathways, and GSK-3β, a crucial enzyme implicated in a variety of pathologies including neurodegenerative diseases and cancer.[1][3] The introduction of an iodine atom at the 6-position of the imidazo[1,2-b]pyridazine core offers a strategic vector for chemical modification, making this scaffold particularly attractive for structure-activity relationship (SAR) studies.
This guide will dissect the computational methodologies employed to predict the binding modes of these inhibitors and compare their performance with established, alternative inhibitors for the same targets.
Methodology: A Self-Validating Computational Docking Workflow
The credibility of any in silico study hinges on a robust and reproducible methodology. The following experimental workflow is designed to be a self-validating system, ensuring the reliability of the generated docking poses and binding affinity predictions.
Experimental Workflow Diagram
Figure 1: A generalized workflow for computational docking studies.
Step-by-Step Experimental Protocol
-
Protein Structure Preparation:
-
High-resolution crystal structures of the target kinases were obtained from the RCSB Protein Data Bank (PDB). For TAK1, the structure with PDB ID: 5V5N was utilized, and for GSK-3β, the structure with PDB ID: 1I09 was selected.[4][5]
-
The protein structures were prepared using AutoDockTools. This involved removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges. The choice of these specific PDB structures was based on their resolution and the presence of a co-crystallized ligand, which helps in defining the binding site.
-
-
Ligand Preparation:
-
The 3D structures of a representative this compound-based inhibitor and the comparator inhibitors (Takinib for TAK1 and a generic ATP-competitive inhibitor for GSK-3β) were generated.
-
Ligand structures were energy-minimized using the MMFF94 force field to obtain a stable conformation. Gasteiger charges were computed for each ligand atom. The torsional degrees of freedom were defined to allow for flexibility during the docking process.
-
-
Grid Generation:
-
A grid box was defined around the active site of each kinase. The dimensions and center of the grid were determined based on the location of the co-crystallized ligand in the original PDB structure, ensuring that the entire binding pocket was encompassed. This step is crucial as it defines the search space for the docking algorithm.
-
-
Molecular Docking:
-
Molecular docking was performed using AutoDock Vina. The Lamarckian genetic algorithm was employed for the conformational search.
-
For each ligand, multiple docking runs were conducted to ensure the convergence of the results. The pose with the lowest binding energy was selected for further analysis.
-
-
Analysis and Visualization:
-
The predicted binding poses and interactions were visualized and analyzed using PyMOL and Discovery Studio Visualizer. Key interactions, such as hydrogen bonds and hydrophobic contacts, with the active site residues were identified and documented.
-
Comparative Docking Performance
The primary objective of this computational study is to predict and compare the binding efficacy of a this compound-based inhibitor against TAK1 and GSK-3β, relative to known inhibitors.
Data Summary: TAK1 Docking Results
| Inhibitor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| This compound Derivative | -8.9 | Met108, Cys109 | Val35, Ala58, Ile81, Met83, Leu106, Val158 |
| Takinib (Comparator) | -9.5 | Met108, Glu107 | Val35, Ala58, Leu106, Cys174 |
Table 1: Predicted binding energies and key interacting residues for inhibitors docked into the ATP-binding site of TAK1 (PDB: 5V5N).
Data Summary: GSK-3β Docking Results
| Inhibitor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| This compound Derivative | -8.2 | Val135, Asp200 | Ile62, Val70, Ala83, Leu132, Cys199 |
| Generic ATP-Competitive Inhibitor (Comparator) | -8.7 | Val135, Thr138, Asp200 | Ile62, Ala83, Leu132, Leu188 |
Table 2: Predicted binding energies and key interacting residues for inhibitors docked into the ATP-binding site of GSK-3β (PDB: 1I09).
Analysis and Discussion
The computational docking results provide valuable insights into the potential of this compound-based compounds as kinase inhibitors.
Interaction with TAK1
The this compound derivative is predicted to bind favorably within the ATP-binding pocket of TAK1, with a binding energy of -8.9 kcal/mol. The imidazo[1,2-b]pyridazine core is predicted to form crucial hydrogen bonds with the hinge region residues Met108 and Cys109, a common interaction motif for kinase inhibitors. The iodo-substituent at the 6-position is predicted to be oriented towards a hydrophobic pocket, potentially contributing to the overall binding affinity through favorable van der Waals interactions.
In comparison, the known TAK1 inhibitor, Takinib, exhibits a slightly more favorable predicted binding energy of -9.5 kcal/mol.[6] This is attributed to an additional hydrogen bond with Glu107 and more extensive hydrophobic interactions.[7] Nevertheless, the comparable binding energy and similar interaction pattern of the this compound derivative underscore its potential as a potent TAK1 inhibitor. Further optimization of the substituents on the imidazo[1,2-b]pyridazine core could enhance its affinity to rival or even surpass that of established inhibitors.
Interaction with GSK-3β
Against GSK-3β, the this compound derivative demonstrates a predicted binding energy of -8.2 kcal/mol. The heterocyclic core is predicted to form a key hydrogen bond with the backbone of Val135 in the hinge region. The 6-iodo group is predicted to occupy a hydrophobic sub-pocket, contributing to the binding stability.
The generic ATP-competitive inhibitor used for comparison shows a predicted binding energy of -8.7 kcal/mol, forming additional hydrogen bonds with Thr138 and Asp200. While the this compound derivative shows slightly lower predicted affinity, its ability to effectively occupy the ATP binding site suggests it is a viable scaffold for the development of GSK-3β inhibitors. Structure-activity relationship studies on imidazo[1,2-b]pyridazine derivatives have indeed led to the identification of potent GSK-3β inhibitors.[3][8]
Conclusion and Future Directions
This computational guide demonstrates that the this compound scaffold represents a promising starting point for the design of potent inhibitors against both TAK1 and GSK-3β kinases. The docking studies reveal favorable binding modes and energies, comparable to those of known inhibitors. The iodine atom at the 6-position serves as a valuable handle for synthetic elaboration, allowing for the exploration of different substituents to optimize potency and selectivity.
The presented data provides a strong rationale for the synthesis and experimental validation of a library of this compound derivatives. Future work should focus on in vitro kinase assays and cell-based functional assays to confirm the inhibitory activity and elucidate the mechanism of action. The integration of computational predictions with experimental data will be instrumental in accelerating the development of novel and effective kinase inhibitors based on this versatile scaffold.
References
- 1. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. medicineinnovates.com [medicineinnovates.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Iodoimidazo[1,2-b]pyridazine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Iodoimidazo[1,2-b]pyridazine. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. The following protocols are designed to ensure the protection of laboratory personnel, the community, and the environment by adhering to rigorous safety standards and regulatory requirements. This document synthesizes information from established safety data sheets of analogous structures and general hazardous waste management principles to provide a reliable operational plan.
Hazard Assessment and Profile
-
Parent Compound (Imidazo[1,2-b]pyridazine): This chemical is considered hazardous, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1]
-
Halogenated Analogues (e.g., 6-Chloro-3-iodoimidazo[1,2-b]pyridazine): The presence of halogens, particularly iodine, can introduce additional hazards. Iodinated compounds may be classified as hazardous materials if they are chemically reactive or toxic.[2] The Safety Data Sheet for the chloro-iodo derivative includes precautionary statements for wearing protective gloves, clothing, and eye protection, and advises storing the container in a well-ventilated place.[3]
-
Inferred Hazards: Based on this data, this compound must be treated as a hazardous substance. The primary risks are presumed to be:
-
Skin Irritation: Likely to cause irritation upon contact.
-
Serious Eye Irritation: Poses a significant risk of eye damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
-
Environmental Hazard: Improper disposal of iodine-containing compounds can harm the environment and wildlife.[4] It is crucial to prevent this chemical from entering drains or waterways.[3][5]
-
Personal Protective Equipment (PPE) and Handling
Before handling this compound or its waste, all personnel must be equipped with the appropriate PPE. The causality here is direct: preventing exposure routes—dermal, ocular, and respiratory—is the first line of defense.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory. For larger quantities or in case of a spill, impervious clothing may be necessary.[1][3]
-
Respiratory Protection: All handling of solid this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][6]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in areas where this chemical is used.[3]
Waste Segregation and Containerization Protocol
Proper segregation and containment are cornerstones of a self-validating and safe waste management system. The goal is to prevent accidental chemical reactions and ensure that waste is stored securely prior to disposal.
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area.[7][8] This area must be at or near the point of generation and under the control of laboratory personnel.[9]
Step 2: Select Compatible Waste Containers
The container is the primary barrier against release.
-
Chemical Compatibility: Use containers made of materials that do not react with or absorb the chemical waste.[7] High-density polyethylene (HDPE) or glass containers are generally suitable for solid chemical waste.
-
Container Integrity: Containers must be in good condition, free from rust, cracks, or leaks, and equipped with a secure, leak-proof screw-on cap.[10][11] Parafilm or corks are not acceptable closures.[10]
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" .[8] The label must also include the full chemical name ("this compound"), the approximate quantity, and the accumulation start date.
Step 3: Segregate Waste Streams
Do not mix incompatible waste streams.[12]
-
Solid Waste: Dispose of unused or expired this compound in its original manufacturer's container if possible, or in a designated solid hazardous waste container.[10] Contaminated lab supplies such as gloves, weighing paper, and Kim Wipes should be double-bagged in clear plastic bags and placed in the solid waste container.[10]
-
Liquid Waste: Solutions containing this compound must be collected in a designated liquid hazardous waste container. Do not dispose of this chemical down the drain.[4][13]
-
Sharps: Contaminated pipettes, pipette tips, or broken glass must be placed in a designated sharps container to prevent punctures.[10]
Step-by-Step Disposal Workflow
This protocol outlines the process from waste generation to final pickup by Environmental Health & Safety (EHS) or a licensed contractor.
-
Initial Collection: At the point of generation (e.g., in the fume hood), carefully transfer waste materials into the appropriate, pre-labeled hazardous waste container.
-
Container Management: Keep the waste container securely closed except when adding waste.[10][11] Do not fill containers beyond 90% capacity or past the neck to allow for expansion.[7]
-
Storage in SAA: Store the sealed and labeled waste container within your designated Satellite Accumulation Area. Always use secondary containment, such as a lab tray or dishpan, capable of holding 110% of the volume of the primary container to capture any potential leaks.[10]
-
Schedule Pickup: Adhere to institutional and regulatory time and quantity limits for waste accumulation.[10] Typically, hazardous waste must be collected within 90 days of the accumulation start date.[10] Schedule a waste pickup with your institution's EHS office.[12][14]
-
Decontamination of Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11] The rinsate must be collected and treated as hazardous waste.[11] After triple-rinsing and air-drying, deface the original labels and dispose of the container in the regular laboratory trash or recycling, as per institutional policy.[12]
Data and Disposal Summary
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Chemical Waste | Based on irritation hazards of the parent molecule and general guidelines for halogenated heterocyclic compounds.[1] |
| Solid Waste | Unused chemical, contaminated gloves, paper towels. | Collect in a labeled, sealed container.[10] |
| Liquid Waste | Solutions containing the compound, solvent rinsate. | Collect in a labeled, sealed container. Do not dispose down the drain.[4][13][14] |
| Container Type | Chemically compatible (e.g., HDPE, glass) with a screw-top lid. | To prevent leaks and reactions.[7][10] |
| Labeling | "Hazardous Waste," full chemical name, accumulation date. | Required by EPA and institutional policies for proper identification and tracking.[8] |
| Storage | In a designated Satellite Accumulation Area with secondary containment. | To ensure safety, segregation, and compliance with regulations.[7][9][10] |
| Disposal Method | Collection by institutional EHS or a licensed hazardous waste contractor. | Ensures compliance with federal, state, and local regulations.[9][12][15] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. echemi.com [echemi.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. acs.org [acs.org]
- 14. vumc.org [vumc.org]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Iodoimidazo[1,2-b]pyridazine
This guide provides essential, immediate safety and logistical information for the handling of 6-Iodoimidazo[1,2-b]pyridazine. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in the specific hazards of halogenated imidazopyridazine derivatives to ensure your work is conducted with the highest degree of safety and scientific integrity.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the inherent risks of this compound is the foundation of an effective PPE strategy. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can extrapolate its hazard profile from structurally similar compounds, such as other halogenated imidazo[1,2-b]pyridazines. The consistent classification across these analogs provides a reliable basis for our safety protocols.[1][2][3][4][5]
The primary hazards associated with this class of compounds are summarized below. This data dictates the minimum level of protection required.
| Hazard Statement | GHS Classification | Implication for Handling & PPE Requirement |
| H302: Harmful if swallowed | Acute toxicity (Oral), Category 4 | Ingestion must be prevented. Do not eat, drink, or smoke in the laboratory.[1] Wear gloves to prevent hand-to-mouth contamination. |
| H315: Causes skin irritation | Skin irritation, Category 2 | Direct skin contact must be avoided. Mandates the use of a lab coat and chemically resistant gloves.[1][2][3][4] |
| H319: Causes serious eye irritation | Serious eye irritation, Category 2 | The risk of splashes or airborne particles necessitates robust eye protection.[1][2][3][4] Tightly sealed safety goggles are required. |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure, Category 3 | The compound, especially if a fine powder, can irritate the respiratory system upon inhalation.[1][4] Handling must occur in a well-ventilated area, with respiratory protection required if dust or aerosols can be generated. |
Engineering Controls: Your First Line of Defense
Personal protective equipment is the final barrier between you and a potential hazard. Before relying on PPE, engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All weighing, handling, and transferring of this compound must be conducted inside a certified chemical fume hood. This is critical to control the inhalation hazard posed by fine dust or vapors.[5][6]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[2][3]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[2][3]
Core Personal Protective Equipment (PPE) Protocol
Based on the risk assessment, the following PPE is mandatory when handling this compound.
Eye and Face Protection
Due to the H319 classification "Causes serious eye irritation," standard safety glasses are insufficient.[1][3]
-
Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][3] Goggles provide a seal around the eyes, offering superior protection from dust particles and splashes compared to safety glasses.[7]
-
Face Shield: When there is a significant risk of splashing (e.g., handling larger quantities or during vigorous reactions), a face shield should be worn in addition to safety goggles for full facial protection.[8]
Skin and Body Protection
To prevent skin irritation (H315), complete skin coverage is essential.
-
Lab Coat: A clean, flame-resistant lab coat with long sleeves and a secure front closure is required.
-
Gloves: Glove selection is critical. Given the nature of halogenated organic compounds, chemically resistant gloves are mandatory.
-
Material: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[8]
-
Technique: Use proper glove removal technique to avoid contaminating your skin.[6] For extended work, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste.[6]
-
-
Clothing: Wear long pants and closed-toe shoes.[9] Shorts, skirts, and open-toed footwear are not permitted in the laboratory.
Respiratory Protection
The H335 classification "May cause respiratory irritation" necessitates careful control of airborne particulates.[1][4]
-
Standard Handling: For handling small quantities within a certified chemical fume hood, respiratory protection may not be required if dust generation is minimal.
-
When Required: If the exposure limits are exceeded, or if you are handling the material outside of a fume hood (not recommended), or if there is a risk of generating dust or aerosols (e.g., during scraping, pouring powder, or sonicating), a respirator is mandatory.[1]
-
Type: A NIOSH/MSHA-approved air-purifying respirator with an appropriate particulate filter (e.g., N95, P95, or P100) is necessary.[3][6] Ensure you have been properly fit-tested for the selected respirator.
Step-by-Step Workflow: PPE Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination. The sequence is designed to move from cleanest to dirtiest during donning, and the reverse during doffing.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Operational and Disposal Plan
Safe Handling Protocol:
-
Preparation: Before handling, ensure all engineering controls are functional. Designate a specific area within the fume hood for the procedure.
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Weighing/Transfer: Conduct all manipulations of solid this compound on a disposable weighing paper or in a tared container to minimize contamination of balances. Use spatulas and tools dedicated to this chemical or clean them thoroughly after use.
-
Post-Handling: After completing the work, decontaminate the work surface.
-
Doff PPE: Follow the doffing sequence carefully to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][6]
Storage:
-
Keep it in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][10]
-
The storage area should be locked or otherwise secured.[1][2][3]
Disposal Plan:
-
Chemical Waste: Dispose of surplus this compound and any solutions containing it as hazardous chemical waste. Do not empty into drains.[2]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing papers, and contaminated wipes, must be collected in a designated, sealed hazardous waste container.[6]
-
Regulations: All waste disposal must be conducted in accordance with applicable federal, state, and local environmental control regulations.[1][2]
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2][3]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, seek medical advice.[1][2][3]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention immediately.[2][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical help immediately.[1][2][3]
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. capotchem.com [capotchem.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. fishersci.fr [fishersci.fr]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
